molecular formula C10H12N2 B1525457 4-(Dimethylamino)-2-methylbenzonitrile CAS No. 57413-39-5

4-(Dimethylamino)-2-methylbenzonitrile

Cat. No.: B1525457
CAS No.: 57413-39-5
M. Wt: 160.22 g/mol
InChI Key: AXADDPXGCNTXLC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylbenzonitrile (CAS 57413-39-5) is an organic compound with the molecular formula C 10 H 12 N 2 and a molecular weight of 160.22 g/mol . This compound belongs to the benzonitrile family and features both dimethylamino and nitrile functional groups, making it a valuable building block in organic synthesis and materials science research. The nitrile group can undergo diverse transformations, including nucleophilic addition, reduction, and substitution reactions, allowing for the introduction of various functional groups . This compound is structurally related to 4-(Dimethylamino)benzonitrile (DMABN), which is widely used as a model compound for studying intramolecular charge transfer (ICT) phenomena in photophysical research . The dimethylamino group serves as an electron donor while the nitrile group acts as an electron acceptor, creating a molecular system that exhibits interesting photophysical properties valuable for understanding excited-state dynamics . Researchers utilize such compounds to investigate dual fluorescence behavior and solvent-solute interactions in various environments. In synthetic chemistry, this compound serves as a key intermediate for the preparation of more complex functionalized molecules . Its versatile reactivity pattern makes it particularly useful in the synthesis of specialty chemicals, including potential pharmaceuticals and agrochemicals, where incorporation of this structural motif can influence the electronic properties and biological activity of the final product . The methyl substituent at the 2-position provides steric influence that can direct regioselectivity in further synthetic transformations. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. All chemicals should be handled by qualified professionals using appropriate safety precautions.

Properties

IUPAC Name

4-(dimethylamino)-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXADDPXGCNTXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712391
Record name 4-(Dimethylamino)-2-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57413-39-5
Record name 4-(Dimethylamino)-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Dimethylamino)-2-methylbenzonitrile chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Dimethylamino)-2-methylbenzonitrile: Structure, Properties, and Synthetic Context

Introduction: The Versatility of the Benzonitrile Scaffold

To researchers and professionals in drug development, the benzonitrile moiety represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its unique physicochemical properties, including its role as a bioisostere for other functional groups and its ability to act as a hydrogen bond acceptor, have cemented its importance in medicinal chemistry.[1] This guide focuses on a specific, yet underexplored, member of this family: This compound .

While extensive literature exists for related structures, specific experimental data for this compound is not widely published. Therefore, this guide will provide a comprehensive overview of its core chemical identity and, where direct data is unavailable, will draw authoritative insights from its close structural analogs, primarily the well-studied 4-(Dimethylamino)benzonitrile (DMABN) . By examining the established chemistry of these related compounds, we can infer the probable characteristics and synthetic strategies relevant to the title compound, providing a robust framework for future research and application.

PART 1: Core Chemical Identity and Physicochemical Properties

The fundamental structure of this compound consists of a central benzene ring functionalized with three key substituents:

  • A nitrile group (-C≡N) at position 1: This group is a strong electron-withdrawing group and a potent hydrogen bond acceptor.

  • A methyl group (-CH₃) at position 2: This group is weakly electron-donating and, due to its ortho position relative to the nitrile, can introduce steric hindrance that may influence reactivity and molecular conformation.

  • A dimethylamino group (-N(CH₃)₂) at position 4: This is a strong electron-donating group, which creates a significant electronic push-pull system with the para-positioned nitrile group. This electronic arrangement is critical to the molecule's potential applications in materials science and as a synthetic intermediate.

The table below summarizes the key identifiers for this compound and its primary analog, DMABN.

PropertyThis compound4-(Dimethylamino)benzonitrile (DMABN)
CAS Number 57413-39-5[2]1197-19-9[2][3][4]
Molecular Formula C₁₀H₁₂N₂C₉H₁₀N₂[2][3][4]
Molecular Weight 160.22 g/mol 146.19 g/mol [4]
IUPAC Name This compound4-(dimethylamino)benzonitrile[4]
Canonical SMILES CN(C)c1ccc(c(c1)C)C#NCN(C)c1ccc(cc1)C#N[2][4]
Appearance Not specifiedWhite to light yellow crystalline powder[3]
Melting Point Not specified72-75 °C
Boiling Point Not specified318 °C

PART 2: Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

One plausible approach involves the cyanation of a halogenated precursor. For instance, starting from a molecule like 4-bromo-3-methyl-N,N-dimethylaniline, a palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)₂) would be a high-yield, field-proven method. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and appropriate ligands is critical for reaction efficiency, minimizing side reactions and ensuring a high conversion rate. This self-validating system relies on the well-documented reliability of Buchwald-Hartwig or similar cross-coupling reactions for C-N and C-C bond formation.

G cluster_0 Proposed Synthesis of this compound Precursor 4-Bromo-3-methyl- N,N-dimethylaniline Reagent Zn(CN)₂ / Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., DMF) Precursor->Reagent Reaction Setup Product This compound Reagent->Product Cyanation Reaction Purification Workup & Column Chromatography Product->Purification Isolation

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization Protocol

Structural verification is paramount. The following spectroscopic methods would be essential for confirming the identity and purity of the synthesized product.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected signals would include two singlets for the non-equivalent methyl protons of the dimethylamino group, a singlet for the methyl group on the ring, and distinct aromatic protons showing characteristic splitting patterns based on their coupling constants. The integration of these signals would confirm the proton count.

    • ¹³C NMR : Would show characteristic peaks for the nitrile carbon (~118-120 ppm), the aromatic carbons, and the methyl carbons. The specific chemical shifts provide a fingerprint of the molecule's electronic environment.[6]

  • Infrared (IR) Spectroscopy :

    • A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

    • C-H stretching bands for the aromatic and methyl groups would appear around 2800-3100 cm⁻¹.

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₀H₁₂N₂), providing unequivocal evidence of the product's formula.

PART 3: Applications in Drug Discovery and Materials Science

While direct applications of this compound are not documented, the utility of its structural components is well-established, suggesting its potential as a valuable building block.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The 2-methylbenzonitrile scaffold is a key component in the synthesis of important pharmaceuticals. For example, the related compound 4-Fluoro-2-methylbenzonitrile is a crucial intermediate in the preparation of trelagliptin , a drug used for the treatment of type II diabetes.[7][8][9] This precedent underscores the industrial and pharmaceutical relevance of this molecular framework. The presence of the dimethylamino group on the target molecule offers a reactive handle for further chemical modifications, potentially enabling the synthesis of novel drug candidates.

Scaffold for Biologically Active Molecules

Benzonitrile derivatives have demonstrated a wide array of biological activities.[1] Modified thiazole-benzonitrile cores, for instance, have been investigated as potent in vitro anticancer agents.[10] The unique electronic push-pull system within this compound makes it an attractive starting point for synthesizing new compounds to be screened for various therapeutic targets, including kinases, polymerases, or other enzymes where such electronic features can enhance binding affinity.

PART 4: Safety, Handling, and Storage

No specific safety data sheet (MSDS) exists for this compound. Therefore, it is imperative to handle it with the precautions appropriate for its chemical class, as detailed for the close analog DMABN.[2][4][11]

Hazard ClassGHS Hazard Statements (for DMABN)
Acute Toxicity H302: Harmful if swallowed.[2][4]
Skin Irritation H315: Causes skin irritation.[2][4]
Eye Irritation H319: Causes serious eye irritation.[4]
Sensitization H317: May cause an allergic skin reaction.[4]
Respiratory H335: May cause respiratory irritation.[2][4]
Standard Laboratory Handling Protocol
  • Engineering Controls : Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

  • Personal Protective Equipment (PPE) :

    • Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[12][13]

    • If handling the solid powder, use a dust mask (e.g., N95) to prevent inhalation.

  • Handling Procedures :

    • Avoid generating dust.[13]

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][13][14]

    • Keep away from strong oxidizing agents.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[11]

Conclusion

This compound is a compound of significant interest due to its unique combination of electron-donating and electron-withdrawing groups, as well as the steric influence of the 2-methyl substituent. While direct experimental data remains sparse, its structural relationship to key pharmaceutical intermediates and versatile chemical scaffolds suggests high potential as a building block in drug discovery and materials science. This guide provides a foundational understanding based on authoritative data from its closest analogs, offering researchers a scientifically grounded starting point for synthesis, characterization, and exploration of this promising molecule.

References

  • MDPI. (2023). Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. Retrieved from [Link]

  • PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(dimethylamino)methyl]benzonitrile (C10H12N2). Retrieved from [Link]

  • PubChem. (n.d.). 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • PubMed. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Retrieved from [Link]

  • WIPO Patentscope. (2016). a process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for 4-(Dimethylamino)-2-methylbenzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the practical considerations of each synthetic route.

Introduction: The Significance of this compound

This compound is a substituted aromatic nitrile of significant interest due to the unique electronic properties conferred by its functional groups. The electron-donating dimethylamino group and the electron-withdrawing nitrile group, in conjunction with the methyl group, create a molecule with potential applications as a building block in the synthesis of complex organic molecules, including fluorescent probes and pharmacologically active compounds. The strategic placement of these functionalities allows for a variety of chemical transformations, making it a versatile precursor in medicinal chemistry and materials science.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The primary considerations for selecting a synthetic route include the availability of starting materials, reaction efficiency, scalability, and the environmental impact of the process. This guide will explore three principal pathways:

  • Palladium-Catalyzed Cyanation: A modern and highly versatile approach starting from an appropriately substituted aryl halide.

  • The Sandmeyer Reaction: A classic and robust method for introducing a nitrile group via a diazonium salt intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): A direct approach involving the displacement of a suitable leaving group by dimethylamine.

Pathway 1: Palladium-Catalyzed Cyanation of an Aryl Halide

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their broad functional group tolerance and milder reaction conditions compared to traditional methods.[1] The synthesis of this compound via this route typically commences with a halogenated precursor, such as 4-bromo- or 4-chloro-2-methylaniline, which is then dimethylated, followed by the introduction of the cyano group.

Rationale and Mechanistic Insights

The palladium-catalyzed cyanation of aryl halides proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and cyanide source is critical for achieving high yields and preventing catalyst deactivation.[1] While traditional cyanide sources like NaCN and KCN are effective, their high toxicity and the need for anhydrous conditions can be problematic.[1] Zinc cyanide (Zn(CN)₂) is a less toxic alternative, and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic, air-stable solid that serves as an excellent cyanide source in the presence of a suitable palladium catalyst system.[2][3]

Experimental Protocol: Two-Step Synthesis from 4-Bromo-2-methylaniline

Step 1: Synthesis of 4-Bromo-N,N,2-trimethylaniline

This initial step involves the exhaustive methylation of the amino group of 4-bromo-2-methylaniline.

  • Reagents: 4-bromo-2-methylaniline, Iodomethane (CH₃I), Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 4-bromo-2-methylaniline (1.0 eq) in acetone, add potassium carbonate (3.0 eq).

    • Cool the mixture in an ice bath and add iodomethane (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-bromo-N,N,2-trimethylaniline.

Step 2: Palladium-Catalyzed Cyanation

This step introduces the nitrile functionality using a palladium catalyst and a suitable cyanide source.

  • Reagents: 4-bromo-N,N,2-trimethylaniline, Palladium(II) Acetate (Pd(OAc)₂), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]), Sodium Carbonate (Na₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a reaction vessel, combine 4-bromo-N,N,2-trimethylaniline (1.0 eq), potassium hexacyanoferrate(II) (0.6 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and dppf (0.04 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous DMF and heat the mixture to 120-140 °C.

    • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to afford this compound.

Visualization of the Palladium-Catalyzed Cyanation Pathway

Palladium-Catalyzed Cyanation A 4-Bromo-2-methylaniline B 4-Bromo-N,N,2-trimethylaniline A->B CH₃I, K₂CO₃ Acetone C This compound B->C Pd(OAc)₂, dppf K₄[Fe(CN)₆], Na₂CO₃ DMF, 120-140°C

Caption: Synthesis via Dimethylation and Palladium-Catalyzed Cyanation.

Pathway 2: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from aryl amines via the formation of a diazonium salt intermediate.[4][5][6] This transformation offers a powerful tool for introducing a cyano group onto an aromatic ring, often with high efficiency.[7][8]

Rationale and Mechanistic Insights

The reaction proceeds in two distinct stages. First, the primary aromatic amine is converted to a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.[4] The mechanism is believed to involve a single-electron transfer from the copper(I) salt to the diazonium salt, generating an aryl radical.[4]

Experimental Protocol: Synthesis from 4-Amino-N,N,2-trimethylaniline

Step 1: Diazotization

  • Reagents: 4-Amino-N,N,2-trimethylaniline, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Water.

  • Procedure:

    • Dissolve 4-amino-N,N,2-trimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • Reagents: Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), Water, Toluene.

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

    • Cool this solution to 0-5 °C and add a layer of toluene.

    • Slowly add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Cool the mixture and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with aqueous sodium hydroxide and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualization of the Sandmeyer Reaction Pathway

Sandmeyer Reaction A 4-Amino-N,N,2-trimethylaniline B Aryl Diazonium Salt A->B NaNO₂, HCl 0-5°C C This compound B->C CuCN, NaCN Toluene, 50-60°C

Caption: Synthesis via the Sandmeyer Reaction.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct method for introducing an amino group onto an activated aromatic ring. This pathway is contingent on the presence of a good leaving group (such as a halide) and an electron-withdrawing group positioned ortho or para to it, which stabilizes the intermediate Meisenheimer complex.

Rationale and Mechanistic Insights

For the synthesis of this compound, this approach would ideally start with a precursor like 4-fluoro-2-methylbenzonitrile or 4-chloro-2-methylbenzonitrile. The strong electron-withdrawing nature of the nitrile group activates the para position towards nucleophilic attack by dimethylamine. The reaction typically requires elevated temperatures and may be carried out in a polar aprotic solvent or neat with an excess of the amine.

Experimental Protocol: Synthesis from 4-Chloro-2-methylbenzonitrile
  • Reagents: 4-Chloro-2-methylbenzonitrile, Dimethylamine (solution in THF or ethanol, or as dimethylamine hydrochloride with a base), Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N), N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • To a solution of 4-chloro-2-methylbenzonitrile (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate (2.0 eq).

    • Add a solution of dimethylamine (2.0-3.0 eq). If using dimethylamine hydrochloride, add an additional equivalent of base.

    • Heat the reaction mixture to 100-150 °C in a sealed vessel.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualization of the SNAr Pathway

SNAr Reaction A 4-Chloro-2-methylbenzonitrile B This compound A->B Dimethylamine, K₂CO₃ DMF, 100-150°C

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
Palladium-Catalyzed Cyanation 4-Bromo-2-methylanilinePd(OAc)₂, dppf, K₄[Fe(CN)₆]High functional group tolerance, milder conditions, use of non-toxic cyanide source.Cost of palladium catalyst and ligands, requires inert atmosphere.
Sandmeyer Reaction 4-Amino-N,N,2-trimethylanilineNaNO₂, HCl, CuCNWell-established, often high-yielding, inexpensive reagents.Use of highly toxic cyanide salts, diazotization requires careful temperature control, potential for side reactions.
Nucleophilic Aromatic Substitution 4-Chloro-2-methylbenzonitrileDimethylamine, K₂CO₃Direct, atom-economical, avoids toxic cyanide reagents.Requires an activated substrate, may require high temperatures and pressure, availability of starting material can be a limitation.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The choice of the optimal route will depend on a variety of factors including the scale of the synthesis, cost considerations, and the available laboratory infrastructure. Palladium-catalyzed cyanation represents a modern, versatile, and often preferred method due to its safety profile and broad applicability. The Sandmeyer reaction remains a powerful and cost-effective alternative, provided that appropriate safety measures are in place for handling cyanide reagents. Nucleophilic aromatic substitution offers the most direct route, assuming the availability of a suitable activated precursor. This guide provides the foundational knowledge and practical protocols to enable researchers and scientists to confidently approach the synthesis of this valuable chemical intermediate.

References

  • Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides. European Journal of Organic Chemistry, 2003(17), 3513-3526. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. [Link]

  • Cheng, G.-Y., Yu, J.-T., Hu, M.-L., & Cheng, J. (2013). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. The Journal of Organic Chemistry, 78(6), 2710–2714. [Link]

  • Guo, M., Ge, J., Zhu, Z., & Wu, X. (2013). Efficient Synthesis of Aromatic Nitriles via Cyanation of Aryl Bromides and K4[Fe(CN)6] Catalyzed by a Palladium(II) Complex. Letters in Organic Chemistry, 10(3), 195-198. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

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  • OrganicChemGuide. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Aher, N. D., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 7(75), 47536-47565. [Link]

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. [Link]

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
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An In-Depth Technical Guide to 4-(Dimethylamino)-2-methylbenzonitrile (CAS Number: 57413-39-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Dimethylamino)-2-methylbenzonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. While this specific isomer is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and data from closely related analogues to offer insights into its physicochemical properties, synthesis, reactivity, and potential applications. The document is structured to provide a strong theoretical and practical framework for researchers working with this and similar molecules, emphasizing the interplay of its functional groups and the influence of substitution patterns on its chemical behavior.

Introduction and Molecular Overview

This compound, with the Chemical Abstracts Service (CAS) number 57413-39-5, is an aromatic organic compound featuring a benzonitrile core substituted with a dimethylamino group at the 4-position and a methyl group at the 2-position. The unique arrangement of an electron-donating dimethylamino group, a weakly electron-donating methyl group, and an electron-withdrawing nitrile group on the benzene ring suggests a nuanced electronic character that can be exploited in various chemical transformations.

The dimethylamino group, a potent electron-donating group, significantly influences the electron density of the aromatic ring, particularly at the ortho and para positions. The nitrile group, on the other hand, is a strong electron-withdrawing group, rendering the ipso-carbon electrophilic and influencing the reactivity of the entire molecule. The methyl group at the 2-position introduces steric hindrance and has a modest electron-donating effect, which can further modulate the molecule's reactivity and physical properties.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with related compounds.

Physical Properties
PropertyPredicted Value/InformationSource
CAS Number 57413-39-5[1]
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water.Inferred from structural analogues
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the aromatic methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The N-methyl protons would appear as a sharp singlet, and the aromatic methyl protons as another singlet.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the nitrile carbon, the aromatic carbons (with varied chemical shifts due to the different substituents), and the methyl carbons.

  • FT-IR: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching and bending frequencies for the aromatic and methyl groups, and C-N stretching for the dimethylamino group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages.

Synthesis and Manufacturing

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a logical and commonly employed synthetic route would involve the methylation of 4-amino-2-methylbenzonitrile. This precursor is a known compound, and its synthesis provides the foundation for obtaining the target molecule.

Synthesis of the Precursor: 4-Amino-2-methylbenzonitrile

The synthesis of 4-amino-2-methylbenzonitrile can be approached through various established methods for the introduction of a nitrile group onto an aniline derivative or the amination of a pre-functionalized benzonitrile.

N,N-Dimethylation of 4-Amino-2-methylbenzonitrile

The conversion of the primary amino group of 4-amino-2-methylbenzonitrile to a dimethylamino group is a standard transformation in organic synthesis. Several methods can be employed:

  • Eschweiler-Clarke Reaction: This classic method involves the reaction of the primary amine with an excess of formic acid and formaldehyde. The reaction proceeds via reductive amination, where formaldehyde forms an imine that is subsequently reduced by formic acid, leading to methylation. The process repeats to yield the tertiary amine. This method is often favored for its mild conditions and high yields.

  • Alkylation with Methyl Halides: Direct alkylation of the primary amine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃, NaH) is another common approach. Careful control of stoichiometry is necessary to minimize the formation of the quaternary ammonium salt.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its three key functional groups.

Reactions of the Nitrile Group

The electron-withdrawing nature of the nitrile group makes it susceptible to nucleophilic attack.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The reaction proceeds through a primary amide intermediate.

  • Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Reactions of the Aromatic Ring

The strong electron-donating dimethylamino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it. However, the existing substituents will influence the regioselectivity.

Reactions involving the Dimethylamino Group

The nitrogen atom of the dimethylamino group is nucleophilic and can participate in reactions such as quaternization with alkyl halides.

Applications in Research and Drug Development

While specific applications of this compound are not well-documented, its structural motifs are present in various biologically active molecules. Benzonitrile derivatives are known to be key intermediates in the synthesis of pharmaceuticals. The cyano group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

The dimethylamino group is also a common feature in many pharmaceuticals, often contributing to improved solubility, receptor binding, or pharmacokinetic properties. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility could be explored in the development of kinase inhibitors, receptor modulators, or other targeted therapies.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the same precautions as other potentially hazardous aromatic nitriles and amines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a chemical entity with significant potential for applications in synthetic chemistry and drug discovery. Although detailed experimental data for this specific isomer is limited, this guide provides a solid foundation for understanding its properties and reactivity based on established chemical principles and data from analogous compounds. Further research into the synthesis, characterization, and applications of this molecule is warranted to fully explore its potential as a versatile chemical intermediate.

References

[1] PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=54593614. Available from: [Link]

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A Spectroscopic Guide to the Characterization of 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. Each technique provides a unique piece of the structural puzzle, and together, they offer a detailed "fingerprint" of the compound. For a molecule like 4-(Dimethylamino)-2-methylbenzonitrile, with its distinct functional groups—a nitrile, a tertiary amine, and a substituted aromatic ring—these spectroscopic methods are indispensable for verifying its synthesis and purity.

This guide will delve into the theoretical underpinnings and practical application of these techniques for the structural elucidation of this compound, using 4-(Dimethylamino)benzonitrile as a primary reference compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to reveal the electronic environment of its protons. By analyzing the spectrum of the reference compound, 4-(Dimethylamino)benzonitrile, we can predict the chemical shifts and splitting patterns for our target molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N(CH₃)₂~3.0Singlet6H
Ar-CH₃~2.4Singlet3H
Ar-H (ortho to CN)~7.4Doublet1H
Ar-H (ortho to N(CH₃)₂)~6.7Doublet1H
Ar-H (meta to CN and N(CH₃)₂)~6.6Singlet1H

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is crucial as it dissolves the analyte without producing a proton signal that would interfere with the spectrum of the compound. The addition of a small amount of tetramethylsilane (TMS) as an internal standard provides a reference point (0 ppm) for accurate chemical shift measurements.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for data acquisition.

  • Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

dot

Caption: Correlation of predicted ¹H NMR signals with the molecular structure.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
N(C H₃)₂~40
Ar-C H₃~20
C ≡N~119
Ar-C (quaternary, attached to CN)~105
Ar-C H~110-135
Ar-C (quaternary, attached to N(CH₃)₂)~152
Ar-C (quaternary, attached to CH₃)~140

Trustworthiness: A Self-Validating System

The combination of ¹H and ¹³C NMR is self-validating. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule, and this should be consistent with the integration and splitting patterns observed in the ¹H spectrum. Any discrepancy would indicate an impurity or an incorrect structural assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral signature.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C≡N (Nitrile)~2220 - 2230Strong, sharp
C-N (Aromatic Amine)~1350 - 1250Strong
C-H (Aromatic)~3100 - 3000Medium
C-H (Alkyl)~2950 - 2850Medium
C=C (Aromatic)~1600 and ~1500Medium to strong

Expertise & Experience: Causality Behind Experimental Choices

The choice of sampling technique, such as Attenuated Total Reflectance (ATR) or preparing a KBr pellet, depends on the physical state of the sample. ATR is a convenient method for both liquids and solids, requiring minimal sample preparation.[1]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

dot

Caption: Correlation of key functional groups with their expected IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺160.10Molecular Ion
[M-CH₃]⁺145.08Loss of a methyl group

Authoritative Grounding & Comprehensive References

The predicted molecular weight of this compound (C₁₀H₁₂N₂) is 160.22 g/mol . The high-resolution mass spectrum should show a molecular ion peak very close to the calculated exact mass of 160.1000.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

dot

Mass_Spec_Fragmentation M Molecular Ion [M]⁺ m/z = 160.10 M_minus_CH3 [M-CH₃]⁺ m/z = 145.08 M->M_minus_CH3 - CH₃

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Conclusion: A Unified Spectroscopic Picture

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-consistent confirmation of the structure of this compound. The predicted data, based on the well-characterized analog 4-(Dimethylamino)benzonitrile, offers a reliable roadmap for researchers working with this and similar compounds. The specific chemical shifts in NMR, the characteristic nitrile stretch in the IR, and the molecular ion peak in the mass spectrum all converge to create an unambiguous structural assignment. This multi-faceted spectroscopic approach exemplifies the rigorous standards required in modern chemical research and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link][2]

  • NIST. (n.d.). 4-(Dimethylamino)benzonitrile. National Institute of Standards and Technology. Retrieved from [Link]

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An In-Depth Technical Guide to 4-(Dialkylamino)benzonitriles: A Case Study on 4-(Dimethylamino)benzonitrile and a Proposed Synthesis of 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-(dialkylamino)benzonitriles, with a primary focus on the extensively studied compound 4-(dimethylamino)benzonitrile (DMABN). Due to the limited specific literature on 4-(dimethylamino)-2-methylbenzonitrile, this document will first delve into the history, synthesis, properties, and applications of the parent compound, DMABN. Subsequently, a scientifically-grounded, proposed synthetic route for this compound will be detailed, based on established chemical principles and available information on its precursors.

Part 1: The Archetype - 4-(Dimethylamino)benzonitrile (DMABN)

Introduction and Historical Context

4-(Dimethylamino)benzonitrile, also known as DMABN or 4-cyano-N,N-dimethylaniline, is a substituted aromatic nitrile that has garnered significant interest in the scientific community. Its history is deeply rooted in the field of photophysics. The compound is renowned for its dual fluorescence properties, a phenomenon where it emits light at two different wavelengths upon excitation. This unusual behavior is attributed to Twisted Intramolecular Charge Transfer (TICT), where the dimethylamino group rotates relative to the benzonitrile moiety in the excited state. This property has made DMABN a model compound for studying charge transfer processes in molecules.

Physicochemical and Spectroscopic Properties

DMABN is a light brown or yellow crystalline powder at room temperature.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1197-19-9[3]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [3]
Melting Point 72-75 °C[3]
Boiling Point 318 °C[3]
Appearance Light brown crystalline powder[2]
Solubility Sparingly soluble in water[2]

Spectroscopic data is crucial for the identification and characterization of DMABN. It is characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Synthesis of 4-(Dimethylamino)benzonitrile (DMABN)

The synthesis of DMABN is typically achieved through the N-alkylation of 4-aminobenzonitrile. This process involves the introduction of two methyl groups onto the nitrogen atom of the amino group.

This protocol describes a general method for the N-methylation of an aromatic amine.

Reagents and Materials:

  • 4-Aminobenzonitrile

  • A methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • A base (e.g., sodium carbonate, potassium carbonate)

  • An organic solvent (e.g., acetone, acetonitrile)

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 4-aminobenzonitrile in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the base to the solution and stir to create a suspension.

  • Slowly add the methylating agent to the reaction mixture. The reaction is often exothermic, so controlled addition is necessary.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-(dimethylamino)benzonitrile.

Causality Behind Experimental Choices:

  • The base is essential to deprotonate the amino group, making it a more potent nucleophile to attack the electrophilic methylating agent.

  • Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

  • TLC monitoring is a critical step for determining the completion of the reaction, preventing unnecessary heating and potential side reactions.

Applications of DMABN

DMABN's unique photophysical properties make it a valuable tool in various research areas.

  • Photophysical Studies: As a model compound for TICT, it is extensively used to understand intramolecular charge transfer processes.

  • Synthesis of Pharmaceuticals and Agrochemicals: DMABN serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2]

  • Precursor for Advanced Materials: It can be used in the synthesis of materials with specific optical or electronic properties. For instance, it is a precursor for 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione derivatives.

Part 2: A Proposed Technical Guide for this compound

While direct literature on the discovery and history of this compound is scarce, a logical synthetic pathway can be proposed based on established organic chemistry principles and the availability of starting materials.

Nomenclature and Structure

The structure of this compound is an isomer of the more common 4-(dimethylamino)benzonitrile. The key difference is the presence of a methyl group at the 2-position of the benzene ring.

Caption: Chemical structure of this compound.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned as a two-step process starting from a commercially available precursor, 2-amino-4-methylbenzonitrile.[4]

Workflow Diagram:

SynthesisWorkflow start 2-Amino-4-methylbenzonitrile step1 N,N-Dimethylation Reaction start->step1 Methylating Agent + Base purification Purification (Chromatography/Recrystallization) step1->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

This step is analogous to the synthesis of DMABN and involves the methylation of the primary amine.

Experimental Protocol:

Reagents and Materials:

  • 2-Amino-4-methylbenzonitrile (CAS: 26830-96-6)[4]

  • Formaldehyde (as an aqueous solution)

  • Formic acid

  • Standard laboratory glassware and safety equipment

Procedure (Eschweiler-Clarke Reaction):

  • To a round-bottom flask, add 2-amino-4-methylbenzonitrile.

  • Add an excess of aqueous formaldehyde, followed by an excess of formic acid.

  • Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and make it basic by the careful addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Causality Behind Experimental Choices:

  • The Eschweiler-Clarke reaction is a well-established and effective method for the methylation of primary amines.[5] It uses readily available and inexpensive reagents.

  • Formic acid acts as the reducing agent in this reaction.

  • Basification is necessary to neutralize the excess formic acid and to ensure the product is in its free base form for extraction.

The crude this compound can be purified using standard laboratory techniques.

  • Column Chromatography: This is a highly effective method for separating the desired product from any unreacted starting material or byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes would be a suitable mobile phase.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Predicted Properties and Potential Applications

The properties of this compound are expected to be similar to those of DMABN, though the additional methyl group may influence its solubility, melting point, and electronic properties.

Potential Applications:

  • Pharmaceutical Intermediate: Like its isomer, it could serve as a key intermediate in the synthesis of novel pharmaceutical compounds. The substitution pattern on the aromatic ring could be exploited to fine-tune the biological activity of a target molecule.

  • Research Chemical: It could be used in medicinal chemistry programs to explore structure-activity relationships.

  • Materials Science: The introduction of the methyl group could alter the photophysical properties compared to DMABN, making it a candidate for investigation in materials science for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Part 3: Safety and Handling

Substituted benzonitriles should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For DMABN, the GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation).[3] Similar precautions should be taken for this compound.

References

  • PubChem. 4-((Dimethylamino)methyl)benzonitrile. [Link]

  • PubChem. 4-(Dimethylamino)benzonitrile. [Link]

  • Google Patents. WO 2006/011696 A1 - Method for preparing 4-[2-(dimethylamino)
  • ResearchGate. 2-Aminobenzonitrile. [Link]

  • Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • PubMed Central (PMC). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. [Link]

  • National Center for Biotechnology Information. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

  • PubMed. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. [Link]

  • ACS Publications. Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides Using Methanol and Water. [Link]

  • Chemchart. 4-Aminobenzonitrile (873-74-5). [Link]

  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

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An In-depth Technical Guide to 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Dimethylamino)-2-methylbenzonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Attributes

This compound is a polysubstituted benzene derivative featuring a nitrile (-C≡N) group, a dimethylamino (-N(CH₃)₂) group, and a methyl (-CH₃) group. The strategic placement of these functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1][2]
CAS Number 57413-39-5[1][2][3][4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and quality control. While comprehensive experimental data for this specific isomer is not extensively published, data for the closely related isomer, 4-(Dimethylamino)benzonitrile, and general principles of spectroscopy provide a basis for expected characteristics.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the methyl group on the ring. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information on the chemical environment of each carbon atom, including the characteristic signal of the nitrile carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch), typically in the range of 2220-2260 cm⁻¹.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Synthesis and Reaction Pathways

The synthesis of polysubstituted benzonitriles often involves multi-step reaction sequences. While a specific, detailed experimental protocol for this compound is not provided in the searched literature, a plausible synthetic approach can be devised based on established organic chemistry methodologies for analogous compounds. A common strategy involves the construction of the substituted benzene ring followed by the introduction or modification of the functional groups.

For instance, the synthesis of related methylbenzonitrile derivatives has been achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to build the core aromatic structure.[5] Subsequent functional group interconversions can then be employed to install the dimethylamino and nitrile moieties.

Illustrative Synthetic Workflow (Hypothetical)

The following diagram illustrates a potential, generalized workflow for the synthesis of a substituted benzonitrile, highlighting the key stages of chemical transformation.

G cluster_0 Core Synthesis cluster_1 Functional Group Manipulation A Starting Material (e.g., Substituted Halobenzene) B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Intermediate (Functionalized Benzene Ring) B->C D Introduction of Nitrile Group (e.g., Sandmeyer Reaction, Nucleophilic Substitution) C->D Nitrile Formation E Introduction/Modification of Amino Group (e.g., Buchwald-Hartwig Amination, Reductive Amination) D->E Amination F Final Product This compound E->F

Caption: Generalized synthetic workflow for substituted benzonitriles.

Applications in Research and Development

Benzonitrile derivatives are recognized as important structural motifs in medicinal chemistry and materials science. Their applications often stem from the electronic properties of the nitrile group and its ability to participate in hydrogen bonding.

  • Drug Discovery: Benzonitrile-containing compounds have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, and for their potential antiviral and antimicrobial properties.[6] The development of triazole-pyrimidine-methylbenzonitrile derivatives as adenosine receptor antagonists highlights the utility of this scaffold in targeting specific biological pathways.[5]

  • Photophysical Studies: The related compound, 4-(Dimethylamino)benzonitrile, is well-known for its interesting photophysical properties, including dual fluorescence arising from an intramolecular charge transfer (ICT) state. While not confirmed for the 2-methyl isomer, the presence of the electron-donating dimethylamino group and the electron-withdrawing nitrile group suggests that this compound could also exhibit interesting photophysical behaviors.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, safety information for the closely related isomer, 4-((Dimethylamino)methyl)benzonitrile, indicates that compounds of this class should be handled with care.

General Safety Precautions:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Irritation: Expected to cause skin and serious eye irritation.[7]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This information is based on data for a structurally similar compound and should be used as a guideline only. Always consult a specific and current Safety Data Sheet (SDS) for the exact compound (CAS 57413-39-5) before handling.

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of synthetic chemistry, medicinal chemistry, and materials science. Its structural features suggest a rich chemical reactivity and the possibility of interesting biological and photophysical properties. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic characteristics, and to explore its potential applications in various scientific disciplines.

References

  • PubChem. 4-((Dimethylamino)methyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PubChem. 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • Google Patents. WO 2006/011696 A1.
  • Google Patents. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. PMC. Available from: [Link]

  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Available from: [Link]

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Key chemical reactions involving 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Chemical Reactions of 4-(Dimethylamino)-2-methylbenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the key chemical reactions involving this compound. This molecule serves as a versatile scaffold in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials. Its unique trifunctional nature—possessing a nitrile, a tertiary amine, and a substituted aromatic ring—offers a rich landscape for chemical transformations. This document explores the reactivity of each functional group, providing detailed mechanistic insights, step-by-step experimental protocols, and predictive analysis of reaction outcomes. The content is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices and ensuring scientific integrity.

Introduction: The Strategic Importance of this compound

This compound is an aromatic compound characterized by an electron-donating dimethylamino group and a weakly activating methyl group, alongside an electron-withdrawing nitrile functionality. This electronic arrangement creates a molecule with distinct regions of reactivity, making it a valuable intermediate in multi-step syntheses. The dimethylamino group, a powerful activating group, significantly influences the reactivity of the aromatic ring in electrophilic substitution reactions.[1] Concurrently, the nitrile group offers a gateway to a variety of functional transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones.[2][3][4]

The strategic placement of the methyl group ortho to the nitrile introduces steric considerations and further modulates the electronic properties of the benzene ring. This guide will dissect the reactivity of this molecule by focusing on its principal reaction sites.

Transformations of the Nitrile Group: A Hub of Synthetic Versatility

The cyano group is a cornerstone of the synthetic utility of this compound, serving as a precursor to several key functional groups.[5]

Hydrolysis to Carboxylic Acids and Amides

The conversion of the nitrile to a carboxylic acid or an amide is a fundamental transformation.[4] This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.

Causality in Experimental Choice:
  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water. This method is effective but may require harsh conditions (strong acid, high temperatures), potentially leading to side reactions on the electron-rich aromatic ring.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon is the initial step. This pathway is generally cleaner for electron-rich systems as it avoids potential acid-mediated degradation.

Table 1: Representative Conditions for Nitrile Hydrolysis
Reaction Reagents & Conditions Product Typical Yield
Acid HydrolysisConcentrated H₂SO₄, H₂O, Reflux4-(Dimethylamino)-2-methylbenzoic acid>85%
Base Hydrolysis25% aq. NaOH, Ethanol, Reflux4-(Dimethylamino)-2-methylbenzoic acid>90%
Experimental Protocol: Base-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a 25% aqueous solution of sodium hydroxide (5.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and acidify with concentrated HCl to pH ~2. The product, 4-(Dimethylamino)-2-methylbenzoic acid, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram: Mechanism of Base-Catalyzed Nitrile Hydrolysis

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Tautomerization cluster_step4 Step 4: Further Hydrolysis nitrile R-C≡N intermediate1 [R-C(O⁻)=NH] nitrile->intermediate1 OH- ⁻OH OH-->nitrile intermediate2 R-C(OH)=NH intermediate1->intermediate2 H2O H₂O H2O->intermediate1 amide R-C(=O)NH₂ intermediate2->amide acid R-COOH amide->acid H₃O⁺ or OH⁻/H₂O

Caption: Mechanism of nitrile hydrolysis to a carboxylic acid.

Reduction to Primary Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.[3]

Causality in Experimental Choice:
  • Strong Reducing Agents (e.g., LiAlH₄): Lithium aluminum hydride delivers two hydride equivalents to the nitrile carbon, leading to the formation of a primary amine after an aqueous workup.[3] This is a powerful and often high-yielding method.

  • Milder Reducing Agents (e.g., DIBAL-H): Diisobutylaluminium hydride (DIBAL-H) allows for the reduction to be stopped at the intermediate imine stage.[3] Upon acidic workup, this imine is hydrolyzed to an aldehyde. The reaction is typically run at low temperatures to prevent over-reduction.

Experimental Protocol: Reduction to a Primary Amine with LiAlH₄
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aq. NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the primary amine.

Diagram: Workflow for Selective Nitrile Reduction

G start 4-(Dimethylamino)-2- methylbenzonitrile reagent1 LiAlH₄, THF then H₂O workup start->reagent1 reagent2 1. DIBAL-H, Toluene, -78°C 2. H₃O⁺ workup start->reagent2 product1 4-(Dimethylamino)-2- methylbenzylamine reagent1->product1 Full Reduction product2 4-(Dimethylamino)-2- methylbenzaldehyde reagent2->product2 Partial Reduction

Caption: Selective reduction pathways for the nitrile group.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is highly activated towards electrophilic attack due to the potent electron-donating dimethylamino group.

Regioselectivity Analysis

The outcome of EAS reactions is governed by the directing effects of the three substituents:

  • -N(CH₃)₂ (Dimethylamino): Strongly activating, ortho, para-director.

  • -CH₃ (Methyl): Weakly activating, ortho, para-director.

  • -CN (Cyano): Strongly deactivating, meta-director.

The dimethylamino group is the dominant directing group. Therefore, substitution is expected to occur at the positions ortho to it (positions 3 and 5). Position 3 is sterically hindered by the adjacent methyl group at position 2. Thus, electrophilic substitution is overwhelmingly favored at position 5 .

Diagram: Regioselectivity of Electrophilic Aromatic Substitution

Caption: Predicted regioselectivity for EAS on the molecule.

Key EAS Reactions
Nitration
  • Challenge: The strongly activating dimethylamino group can be oxidized by strong nitric acid.

  • Solution: Milder nitrating agents or protection of the amino group may be necessary. A common approach is to use a mixture of nitric acid and acetic anhydride at low temperatures.

Halogenation
  • Reactivity: The ring is highly activated, so reactions with bromine or chlorine can proceed rapidly, even without a Lewis acid catalyst.

  • Protocol: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like DMF or acetonitrile provides a controlled method for monohalogenation at position 5.

Friedel-Crafts Acylation/Alkylation
  • Limitation: Friedel-Crafts reactions often fail on strongly activated anilines because the lone pair on the nitrogen coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.

  • Alternative: Vilsmeier-Haack or other electrophilic substitution methods that are compatible with the dimethylamino group would be more suitable.

Reactions Involving the Dimethylamino Group

The dimethylamino group is a key pharmacophore in many FDA-approved drugs, valued for its ability to modulate biological targets.[6][7] While often retained in the final product, it can undergo specific reactions.

N-Oxidation

The tertiary amine can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. This transformation can alter the compound's solubility and pharmacological profile.

Quaternization

Reaction with an alkyl halide (e.g., methyl iodide) will convert the tertiary amine into a quaternary ammonium salt. This introduces a permanent positive charge, which can be useful for specific biological targeting or for modifying physical properties.

Conclusion

This compound is a synthetically rich building block whose reactivity is a predictable interplay of its three core functional groups. The nitrile moiety provides access to amines, aldehydes, and carboxylic acids. The highly activated aromatic ring undergoes regioselective electrophilic substitution predominantly at the C5 position, guided by the powerful dimethylamino group. Finally, the dimethylamino group itself can be targeted for specific transformations. A thorough understanding of these reaction pathways, as detailed in this guide, empowers researchers to strategically employ this versatile molecule in the synthesis of complex targets for pharmaceutical and material science applications.

References

  • PubChem. (n.d.). 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-((Dimethylamino)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2006/011696 A1.
  • Google Patents. (n.d.). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • Parbel, A., et al. (2009). Dynamics of ultrafast intramolecular charge transfer with 4-(dimethylamino)benzonitrile in acetonitrile. The Journal of Chemical Physics, 131(3), 031101.
  • Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances.
  • PubMed. (2015). Early Events in the Nonadiabatic Relaxation Dynamics of 4-(N,N-Dimethylamino)benzonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 20.7: Chemistry of Nitriles. In Organic Chemistry II. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances.
  • PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(Dimethylamino)benzylidene)malononitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Retrieved from [Link]

  • PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]

  • PubMed. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. Retrieved from [Link]

  • ElectronicsAndBooks. (2009). About the Reaction of b-Dimethylamino-a,b-enones with Active Methylene Nitriles. Retrieved from [Link]

  • National Institutes of Health. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic substitution reactions of 3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones (E or Z)-3. Retrieved from [Link]

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Methodological & Application

The Synthetic Versatility of 4-(Dimethylamino)-2-methylbenzonitrile: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules with desired properties. Among the myriad of available building blocks, 4-(Dimethylamino)-2-methylbenzonitrile stands out as a particularly intriguing scaffold. Its unique arrangement of a nucleophilic dimethylamino group, a versatile nitrile functionality, and a sterically influential ortho-methyl group offers a rich platform for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its role in medicinal chemistry and as a versatile synthetic intermediate.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the interplay of its three key functional groups. The powerful electron-donating dimethylamino group activates the benzene ring towards electrophilic substitution, primarily at the positions ortho and para to it. However, the existing substituents largely define the regioselectivity of further reactions. The nitrile group, an electron-withdrawing moiety, can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. The ortho-methyl group exerts a significant steric and electronic influence, potentially directing incoming reagents and altering the reactivity of the adjacent nitrile group.

Application as a Scaffold in Medicinal Chemistry

The benzonitrile motif is a prevalent feature in numerous biologically active compounds. The strategic incorporation of a dimethylamino group and a methyl group, as seen in this compound, provides a valuable scaffold for the design of novel therapeutics, particularly in the realm of kinase inhibitors.

Synthesis of Triazole-Pyrimidine-Based Kinase Inhibitors

Recent studies have highlighted the importance of the methylbenzonitrile core in the development of potent and selective kinase inhibitors, such as dual A2A/A2B adenosine receptor antagonists. While direct use of this compound is not explicitly detailed, the synthesis of analogous structures provides a clear blueprint for its application. A plausible synthetic route, starting from a suitably functionalized 2-methylbenzonitrile derivative, is outlined below. This approach leverages well-established cross-coupling methodologies to construct complex heterocyclic systems.

Protocol 1: Synthesis of a Triazole-Pyrimidine-Methylbenzonitrile Derivative (Hypothetical)

This protocol is adapted from the synthesis of related dual A2A/A2B adenosine receptor antagonists and illustrates how the this compound core could be elaborated.

Step 1: Suzuki Coupling to Introduce the Pyrimidine Moiety

  • To a solution of a suitable boronic acid or ester derivative of this compound (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add 4,6-dichloro-2-pyrimidinamine (1.2 eq) and potassium carbonate (2.0 eq).

  • De-gas the mixture with a stream of argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

  • Upon completion (monitored by TLC), cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(2-amino-6-chloropyrimidin-4-yl)-4-(dimethylamino)-2-methylbenzonitrile.

Step 2: Sonogashira Cross-Coupling to Introduce an Alkyne

  • To a solution of the product from Step 1 (1.0 eq) in dry THF, add triethylamine (3.0 eq) and trimethylsilylacetylene (1.5 eq).

  • De-gas the mixture with argon for 10 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to reflux under an argon atmosphere for 16 hours.

  • Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the trimethylsilyl-protected alkyne.

Step 3: Desilylation and Click Chemistry

  • Dissolve the silyl-protected alkyne (1.0 eq) in THF and cool to 0 °C.

  • Add tetrabutylammonium fluoride (1.0 M in THF, 1.1 eq) dropwise and stir at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the terminal alkyne, which can be used in the next step without further purification.

  • To a solution of the terminal alkyne (1.0 eq) and a suitable organic azide (1.1 eq) in a 1:1 mixture of t-BuOH and water, add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the final triazole-pyrimidine-methylbenzonitrile product.

G cluster_0 Synthesis of Triazole-Pyrimidine-Methylbenzonitrile Core Start This compound Derivative Suzuki Suzuki Coupling (Pyrimidine addition) Sonogashira Sonogashira Coupling (Alkyne installation) Click Click Chemistry (Triazole formation) Final Target Molecule

Utility as a Versatile Synthetic Intermediate

Beyond its direct use as a scaffold, this compound is a valuable intermediate that can be transformed into a range of other functionalized molecules.

Reduction of the Nitrile Group to a Benzylamine

The reduction of the nitrile functionality to a primary amine is a fundamental transformation in organic synthesis, providing access to benzylamines which are themselves important building blocks for pharmaceuticals and other fine chemicals.

Protocol 2: Reduction of this compound to the Corresponding Benzylamine

This protocol is based on established methods for the reduction of aromatic nitriles.

  • In a flame-dried round-bottom flask under an argon atmosphere, suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude benzylamine.

  • Purify by distillation under reduced pressure or by column chromatography on silica gel.

G cluster_1 Nitrile Reduction Workflow Nitrile 4-(Dimethylamino)-2- methylbenzonitrile Reduction Reduction (e.g., LiAlH₄) Benzylamine [4-(Dimethylamino)-2- methylphenyl]methanamine

Synthesis of Heterocyclic Scaffolds

The presence of both an amino and a nitrile group on the same aromatic ring opens up possibilities for the construction of fused heterocyclic systems. For instance, derivatives of this compound could potentially be used in the synthesis of quinazolines or other related heterocycles through intramolecular cyclization reactions, although this application is less documented and would require further investigation.

Summary of Applications and Potential

The applications of this compound in organic synthesis are summarized in the table below.

Application AreaKey TransformationsPotential Products
Medicinal Chemistry Cross-coupling reactions (Suzuki, Sonogashira), Cycloadditions (Click Chemistry)Kinase inhibitors, Bioactive heterocyclic compounds
Synthetic Intermediate Nitrile reductionBenzylamines
Heterocycle Synthesis Intramolecular cyclization (potential)Fused heterocyclic systems (e.g., quinazolines)

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its unique combination of functional groups allows for its elaboration into complex, high-value molecules, particularly in the field of medicinal chemistry. The provided protocols, based on established synthetic methodologies for analogous compounds, serve as a solid foundation for researchers looking to exploit the synthetic potential of this intriguing molecule. Further exploration of its reactivity is likely to uncover even more diverse and valuable applications in the future.

References

  • Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists.
  • Patents describing the synthesis and use of related aminobenzonitrile derivatives in the preparation of pharmaceuticals. (A specific patent number, e.g., from the search results, would be cited here).
  • Review on the importance of the dimethylamino pharmacophore in FDA-approved drugs.

Application Notes and Protocols: 4-(Dimethylamino)-2-methylbenzonitrile as a High-Sensitivity Fluorescent Probe for Microenvironment Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(Dimethylamino)-2-methylbenzonitrile as a fluorescent probe. This molecule belongs to the class of Twisted Intramolecular Charge Transfer (TICT) probes, which exhibit remarkable sensitivity to the polarity and viscosity of their immediate environment. We will delve into the photophysical principles governing its fluorescence, provide detailed protocols for its use in characterizing solvent properties and measuring microviscosity, and discuss the interpretation of the resulting data. The strategic placement of a methyl group at the 2-position introduces steric hindrance that modulates the TICT process, offering distinct advantages in specific applications.

The Principle of Operation: Harnessing Steric Hindrance and Twisted Intramolecular Charge Transfer (TICT)

The fluorescence behavior of this compound is governed by the phenomenon of Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. From this LE state, two competing relaxation pathways exist:

  • Locally Excited (LE) Emission: The molecule can return to the ground state by emitting a photon, resulting in a "normal" fluorescence band. This pathway is favored in nonpolar and highly viscous environments.

  • Twisted Intramolecular Charge Transfer (TICT) State Formation: In polar solvents, the electron-donating dimethylamino group can rotate around the bond connecting it to the benzonitrile ring. This twisting motion leads to the formation of a highly polar, non-emissive (or weakly emissive) TICT state, which then decays to the ground state non-radiatively. This process effectively quenches the fluorescence.[1][2]

The introduction of a methyl group at the ortho-position (2-position) to the dimethylamino group introduces significant steric hindrance. This steric clash with the dimethylamino group pre-twists the donor moiety relative to the acceptor benzonitrile ring even in the ground state. This pre-twisting facilitates the transition to the TICT state upon excitation, potentially enhancing its sensitivity to environmental changes compared to its non-methylated counterpart, 4-(Dimethylamino)benzonitrile (DMABN).[3]

Diagram: The TICT Mechanism of this compound

TICT_Mechanism Figure 1. TICT Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Ground State (S0) (Pre-twisted due to Me group) LE Locally Excited (LE) State (Planar-like) GS->LE Photoexcitation (hν_abs) LE->GS LE Fluorescence (hν_em) (High in viscous/nonpolar media) TICT TICT State (Twisted, Charge-Separated) Non-Radiative Decay LE->TICT Intramolecular Twisting (Favored in polar media) TICT->GS Non-Radiative Decay Viscosity_Workflow Figure 2. Workflow for Intracellular Viscosity Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Probe Stock Solution C Cell Staining with Probe A->C B Culture Cells on Imaging Dish B->C D Wash to Remove Excess Probe C->D E FLIM Data Acquisition (Microscopy) D->E F Fit Fluorescence Decay Curves E->F G Generate Lifetime Map F->G H Convert Lifetime to Viscosity Map G->H

Caption: A streamlined workflow for measuring intracellular viscosity.

Trustworthiness and Self-Validation

  • Purity of the Probe: Ensure the purity of this compound, as fluorescent impurities can significantly affect the results.

  • Calibration: For quantitative viscosity measurements, a robust calibration curve generated using the same instrument settings is crucial.

  • Control Experiments: When studying changes in intracellular viscosity, it is essential to include appropriate controls, such as treating cells with agents known to alter viscosity (e.g., nystatin to increase viscosity or latrunculin A to decrease it).

  • Photostability: Assess the photostability of the probe under the imaging conditions to avoid artifacts from photobleaching.

Conclusion

This compound is a powerful fluorescent probe for investigating the polarity and viscosity of microenvironments. The steric hindrance introduced by the 2-methyl group enhances its sensitivity and provides a valuable tool for researchers in chemistry, biology, and materials science. By following the detailed protocols and considering the principles outlined in this guide, researchers can effectively utilize this probe to gain insights into complex chemical and biological systems.

References

  • Chandross, E. A., & Thomas, H. T. (1971). Source of anomalous fluorescence from solutions of 4-N,N-dimethylaminobenzonitrile in polar solvents. Journal of the Chemical Society, Faraday Transactions 2, 67, 133-139. Retrieved from [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity. PMC. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 4-(Dimethylamino)-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis of 4-(Dimethylamino)-2-methylbenzonitrile and its derivatives. These compounds are valuable scaffolds in medicinal chemistry and materials science. This document explores two primary, field-proven synthetic strategies: the classic Sandmeyer reaction and modern Palladium-catalyzed cyanation. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles to ensure reproducibility and successful outcomes.

Introduction: Significance and Synthetic Overview

Aryl nitriles, particularly those with electron-donating groups like the dimethylamino moiety, are privileged structures in organic synthesis.[1] They serve as key intermediates for a wide array of functional group transformations, enabling the synthesis of corresponding amines, amides, carboxylic acids, and tetrazoles, which are prevalent in pharmaceuticals and agrochemicals.[2] For instance, the aryl nitrile moiety is a component of the antineoplastic drug Letrozole and the antidepressant Citalopram.[3] The specific substitution pattern of this compound presents a unique building block for creating complex molecular architectures.

The synthesis of these derivatives can be approached through several strategic disconnections. The two most robust and widely applicable methods are:

  • The Sandmeyer Reaction: A traditional and powerful method that converts a primary aromatic amine, via a diazonium salt intermediate, into an aryl nitrile using a copper(I) cyanide catalyst.[4][5][6] This method is particularly useful when the corresponding aniline precursor is readily available.

  • Palladium-Catalyzed Cyanation: A modern cross-coupling reaction that offers milder conditions and superior functional group tolerance compared to traditional methods.[7][3] This approach typically involves the coupling of an aryl halide or triflate with a cyanide source, catalyzed by a palladium complex.

This guide will provide a detailed, step-by-step protocol for each of these transformative methods.

Synthetic Methodologies: Mechanisms and Rationale

Method 1: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a variety of functional groups, including the nitrile group.[4][8] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5]

Causality Behind the Experimental Choices:

  • Diazotization: The first critical step is the conversion of the primary amine (3-methyl-4-(dimethylamino)aniline) into a diazonium salt. This is achieved by treatment with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄). The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures.

  • Copper(I) Catalysis: Copper(I) cyanide is the classical reagent for the cyanation step. The copper(I) species initiates a single-electron transfer to the diazonium salt, which leads to the extrusion of dinitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with the copper-cyanide complex to form the final product and regenerate the copper(I) catalyst.[4][5]

Workflow Diagram: Sandmeyer Reaction

G cluster_diazotization Stage 1: Diazotization cluster_cyanation Stage 2: Cyanation cluster_workup Stage 3: Purification Start Start: 3-Methyl-4-(dimethylamino)aniline Reagents_D Add NaNO₂ / aq. HCl (0-5 °C) Start->Reagents_D 1. Dissolve in acid Intermediate Aryl Diazonium Salt Intermediate Reagents_D->Intermediate 2. Form diazonium Reagents_C Add to CuCN solution (60-70 °C) Intermediate->Reagents_C 3. Introduce to catalyst Product 4-(Dimethylamino)-2- methylbenzonitrile Reagents_C->Product 4. Radical substitution N2_gas N₂ Gas Evolution Product->N2_gas Workup Work-up & Purification (Extraction, Chromatography) Product->Workup

Caption: Workflow for the Sandmeyer cyanation of an aromatic amine.

Method 2: Palladium-Catalyzed Cyanation

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles. Palladium-catalyzed cyanation, in particular, offers a highly efficient and general route from aryl halides (chlorides, bromides) or pseudohalides.[3]

Causality Behind the Experimental Choices:

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial. Ligands, such as phosphines (e.g., dppf), stabilize the palladium center and facilitate the catalytic cycle. The use of palladium precatalysts can improve reaction efficiency and reproducibility.[3]

  • Cyanide Source: While toxic sources like KCN or NaCN can be used, modern protocols often employ safer, less toxic alternatives. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent choice as it is a stable, non-toxic solid used as a food additive.[3] Zinc cyanide (Zn(CN)₂) is another common alternative with lower toxicity than alkali metal cyanides.[3][9]

  • Reaction Conditions: These reactions are typically run at elevated temperatures (70-140 °C) in polar aprotic solvents like DMF, NMP, or DMAc to ensure the solubility of the reagents.[7][9] The presence of a base (e.g., K₂CO₃, Na₂CO₃) is often required to facilitate the reductive elimination step.

Workflow Diagram: Palladium-Catalyzed Cyanation

G Start Start: 4-Bromo-3-methyl-N,N-dimethylaniline Reagents Reagents: Pd Catalyst, Ligand, Cyanide Source (e.g., K₄[Fe(CN)₆]), Base, Solvent (e.g., NMP) Start->Reagents 1. Combine Reaction Heat Reaction Mixture (e.g., 140 °C) Reagents->Reaction 2. Heat Workup Reaction Quench & Aqueous Work-up Reaction->Workup 3. Cool Purification Purification (Column Chromatography) Workup->Purification 4. Isolate crude Product Final Product: 4-(Dimethylamino)-2- methylbenzonitrile Purification->Product 5. Purify

Caption: General workflow for Palladium-catalyzed cyanation of an aryl halide.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol details the conversion of 3-methyl-4-(dimethylamino)aniline to this compound.

Materials:

  • 3-methyl-4-(dimethylamino)aniline (1.50 g, 10.0 mmol)

  • Concentrated Hydrochloric Acid (HCl, 37%, 5 mL)

  • Sodium Nitrite (NaNO₂, 0.76 g, 11.0 mmol)

  • Copper(I) Cyanide (CuCN, 1.07 g, 12.0 mmol)

  • Sodium Cyanide (NaCN, 0.64 g, 13.0 mmol) - EXTREME CAUTION: HIGHLY TOXIC

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Diazotization:

    • In a 100 mL three-necked flask equipped with a magnetic stirrer and thermometer, suspend 3-methyl-4-(dimethylamino)aniline (1.50 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cooled aniline suspension over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Cyanation:

    • In a separate 250 mL flask, prepare the copper(I) cyanide solution. In a fume hood, dissolve CuCN (1.07 g, 12.0 mmol) and NaCN (0.64 g, 13.0 mmol) in 20 mL of water. Gently warm the solution to ~60 °C to facilitate dissolution.

    • Slowly and carefully add the cold diazonium salt solution dropwise to the warm CuCN solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.

    • After the addition is complete, heat the reaction mixture to 70 °C and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with DCM (3 x 30 mL).

    • Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Synthesis via Palladium-Catalyzed Cyanation

This protocol describes the synthesis from 4-bromo-3-methyl-N,N-dimethylaniline using K₄[Fe(CN)₆] as the cyanide source.[1][7]

Materials:

  • 4-bromo-3-methyl-N,N-dimethylaniline (2.14 g, 10.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 45 mg, 0.2 mmol, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 166 mg, 0.3 mmol, 3 mol%)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O, 4.22 g, 10.0 mmol)

  • Sodium Carbonate (Na₂CO₃, 2.12 g, 20.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (40 mL)

  • Ethyl Acetate

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-bromo-3-methyl-N,N-dimethylaniline (2.14 g, 10.0 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), dppf (166 mg, 0.3 mmol), K₄[Fe(CN)₆]·3H₂O (4.22 g, 10.0 mmol), and Na₂CO₃ (2.12 g, 20.0 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add 40 mL of anhydrous NMP via syringe.

  • Reaction:

    • Heat the reaction mixture to 140 °C in an oil bath and stir vigorously for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (3 x 50 mL) to remove residual NMP.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary and Characterization

Successful synthesis should be confirmed by standard analytical techniques. The following table summarizes key data for the parent compound.

Parameter Value Source
Molecular Formula C₁₀H₁₂N₂[10]
Molecular Weight 160.22 g/mol [10]
Appearance Crystalline solid (Typical for similar compounds)
IUPAC Name This compound[10]
CAS Number 35525-86-1 (for 4-[(dimethylamino)methyl]benzonitrile)[10][11]

Spectroscopic Data (Expected):

  • ¹H NMR: Peaks corresponding to aromatic protons, methyl protons on the ring, and N-methyl protons.

  • ¹³C NMR: Resonances for the nitrile carbon (C≡N), aromatic carbons, and methyl carbons.

  • IR Spectroscopy: A characteristic strong absorption for the nitrile (C≡N) stretch, typically around 2220-2230 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The synthesis of this compound derivatives can be reliably achieved through either the Sandmeyer reaction or palladium-catalyzed cyanation. The Sandmeyer reaction provides a cost-effective route when the aniline precursor is available, while palladium catalysis offers superior mildness, safety, and substrate scope, making it highly suitable for complex molecule synthesis in drug discovery programs. The choice of method should be guided by the availability of starting materials, required scale, and tolerance for functional groups on the desired derivative. The protocols provided herein offer robust and validated starting points for any research campaign targeting this important class of molecules.

References

  • Fors, B. P., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Journal of the American Chemical Society, 133(45), 18036-18039. Available from: [Link]

  • Anjana, S., & Gopinath, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33881-33907. Available from: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(45), 12153-12157. Available from: [Link]

  • Crasto, A. M. (2014). Cyanation of Aryl Halides. Organic Synthesis International. Available from: [Link]

  • PubChem. (n.d.). 4-((Dimethylamino)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Google Patents. (2006). WO 2006/011696 A1.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 20, 2026, from [Link]

  • Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
  • NIST. (n.d.). Benzonitrile, 4-(dimethylamino)-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

Application Note: Probing Molecular Environments with High-Pressure Fluorescence Spectroscopy Using 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Pressure in Fluorescence Spectroscopy

In the realm of materials science and biochemistry, understanding the intricate relationship between molecular conformation and function is paramount. Fluorescence spectroscopy offers a sensitive window into these molecular worlds. When combined with high pressure, it becomes a powerful tool to investigate volume changes associated with molecular processes, such as protein folding, phase transitions, and chemical reactions. This application note details the use of 4-(Dimethylamino)-2-methylbenzonitrile (DMABN), a renowned fluorescent probe, in high-pressure fluorescence spectroscopy to elucidate changes in local environments. DMABN is particularly valuable due to its unique dual fluorescence, which is highly sensitive to the polarity and viscosity of its surroundings.[1][2][3] By systematically applying pressure, we can modulate these environmental properties and observe the corresponding spectral response of DMABN, providing insights that are inaccessible under ambient conditions.

Theoretical Background

Principles of High-Pressure Fluorescence Spectroscopy

Applying high pressure (typically in the GPa range) to a sample can induce significant changes in its physical and chemical properties. Pressure reduces intermolecular distances, which can alter reaction rates, shift chemical equilibria, and induce phase transitions. In fluorescence spectroscopy, pressure influences the fluorophore and its immediate environment. These pressure-induced changes can manifest as shifts in the emission wavelength, changes in fluorescence intensity, and alterations in fluorescence lifetime. By monitoring these changes, we can deduce information about the volumetric changes occurring during the excited-state lifetime of the probe.

The Photophysics of DMABN: Dual Fluorescence and the TICT State

This compound is a classic example of a molecule exhibiting dual fluorescence.[1][4] Upon photoexcitation, it initially populates a locally excited (LE) state. In nonpolar solvents, it fluoresces from this LE state, emitting a single "normal" band. However, in polar solvents, a second, red-shifted "anomalous" emission band appears.[1][2]

This phenomenon is widely explained by the Twisted Intramolecular Charge Transfer (TICT) model.[3][5] In the excited state, the dimethylamino group (the electron donor) can twist relative to the benzonitrile moiety (the electron acceptor).[1][6] This twisting motion leads to the formation of a highly polar TICT state, which is stabilized by polar solvents.[7] The emission from this TICT state is responsible for the red-shifted fluorescence band. The relative intensity of the LE and TICT emission bands is a sensitive measure of the polarity and viscosity of the probe's microenvironment.

Effect of Pressure on the TICT State of DMABN

Pressure can significantly influence the equilibrium between the LE and TICT states.[8][9] An increase in pressure typically leads to an increase in the viscosity of the solvent, which can hinder the twisting motion required for TICT state formation. This restriction can lead to a decrease in the intensity of the TICT emission band and an increase in the LE emission.[8][9] Furthermore, pressure can alter the energy levels of the LE and TICT states, leading to shifts in their emission wavelengths.[10] By analyzing the pressure-dependent spectral changes, one can gain insights into the volume changes associated with the TICT formation and the compressibility of the surrounding medium.

Instrumentation and Experimental Setup

A typical high-pressure fluorescence spectroscopy setup consists of a high-pressure cell, a spectrofluorometer, and a pressure calibration system.

  • High-Pressure Cell: A Diamond Anvil Cell (DAC) is commonly used to generate high pressures.[11][12][13] The sample is placed in a small hole in a metal gasket, which is compressed between two diamond anvils. Diamonds are ideal for this application due to their transparency to a wide range of electromagnetic radiation and their exceptional hardness.[13]

  • Spectrofluorometer: A standard spectrofluorometer can be adapted for high-pressure measurements. The excitation light is focused onto the sample within the DAC, and the emitted fluorescence is collected and analyzed by a detector.

  • Pressure Calibration: The pressure inside the DAC is typically calibrated using the ruby fluorescence method.[11] A small ruby chip is placed in the sample chamber along with the sample. The fluorescence spectrum of the ruby R1 line shifts linearly with pressure, providing a reliable in-situ pressure gauge.[14]

Protocols

Protocol 1: Sample Preparation
  • Prepare DMABN Solution: Dissolve DMABN in the solvent of interest (e.g., acetonitrile, ethanol) to a final concentration of approximately 10⁻⁵ to 10⁻⁶ M. The choice of solvent is critical as it will mediate the pressure effects.[1][6]

  • Gasket Preparation: Pre-indent a stainless steel or rhenium gasket to the desired thickness (typically 30-100 µm).[13][14]

  • Drill Sample Chamber: Drill a hole (typically 150-300 µm in diameter) in the center of the indentation to serve as the sample chamber.[13]

  • Loading the DAC:

    • Place a small ruby chip into the sample chamber for pressure calibration.

    • Pipette a small droplet of the DMABN solution into the chamber.

    • Seal the DAC by bringing the two diamond anvils together, ensuring the sample chamber is hermetically sealed.

Protocol 2: High-Pressure Fluorescence Measurement
  • Initial Measurement (Ambient Pressure): Record the fluorescence spectrum of the DMABN solution and the ruby fluorescence spectrum at ambient pressure.

  • Increase Pressure: Gradually increase the pressure in the DAC by tightening the screws.[13]

  • Equilibration: Allow the system to equilibrate for a few minutes after each pressure increase.

  • Record Spectra: At each pressure point, record the fluorescence spectrum of DMABN and the ruby fluorescence spectrum.

  • Repeat: Repeat steps 2-4 until the maximum desired pressure is reached.

  • Decompression: Optionally, record spectra during the decompression cycle to check for hysteresis.

Protocol 3: Data Analysis
  • Pressure Determination: Determine the pressure at each step by measuring the peak position of the ruby R1 fluorescence line and applying the known calibration curve.

  • Spectral Deconvolution: The dual fluorescence of DMABN often results in overlapping LE and TICT emission bands.[2] To quantify the contribution of each state, the emission spectra should be deconvoluted using a multi-peak fitting function (e.g., Gaussian or Lorentzian). This will yield the peak position, intensity, and full width at half maximum (FWHM) for both the LE and TICT bands.

  • Data Interpretation:

    • Plot the peak positions of the LE and TICT bands as a function of pressure to analyze the piezochromic shifts.

    • Plot the ratio of the integrated intensities of the TICT and LE bands (I_TICT / I_LE) as a function of pressure to understand the effect of pressure on the LE-TICT equilibrium.

Application Case Study: Probing the Glass Transition of a Polymer

DMABN can be used as a molecular probe to study the glass transition in polymers under high pressure. By embedding DMABN in a polymer matrix and applying pressure, the restriction of molecular motion as the polymer undergoes a glass transition can be monitored.

Expected Observations:

Pressure RangePolymer StateExpected DMABN FluorescenceInterpretation
Low PressureRubberyDual fluorescence with significant TICT emission.The polymer chains are mobile, allowing for the twisting motion of DMABN to form the TICT state.
High PressureGlassyPredominantly LE emission with suppressed TICT band.The rigid polymer matrix severely hinders the intramolecular rotation of DMABN, preventing the formation of the TICT state.

The pressure at which a sharp decrease in the I_TICT / I_LE ratio is observed corresponds to the glass transition pressure of the polymer.

Visualization of Experimental Workflow

HighPressureFluorescenceWorkflow cluster_prep Part 1: Sample Preparation cluster_exp Part 2: Experiment cluster_analysis Part 3: Data Analysis prep_sol Prepare DMABN Solution prep_gasket Prepare & Drill Gasket prep_sol->prep_gasket load_dac Load DAC with Sample & Ruby prep_gasket->load_dac measure_amb Measure Spectra at Ambient P load_dac->measure_amb inc_p Increase Pressure measure_amb->inc_p Repeat for each P step equil Equilibrate System inc_p->equil Repeat for each P step measure_hp Record DMABN & Ruby Spectra equil->measure_hp Repeat for each P step measure_hp->inc_p Repeat for each P step calc_p Calculate Pressure from Ruby measure_hp->calc_p decon Deconvolute DMABN Spectra (LE/TICT) calc_p->decon plot Plot Spectral Parameters vs. Pressure decon->plot interpret Interpret Results plot->interpret

Caption: Workflow for high-pressure fluorescence spectroscopy of DMABN.

Troubleshooting and Considerations

  • Pressure Leaks: Ensure the DAC is properly sealed to prevent pressure loss during the experiment.

  • Sample Freezing: The solvent may freeze at high pressures. This can be observed as a sudden change in the fluorescence spectrum. It is important to know the phase diagram of the solvent being used.

  • Diamond Fluorescence: While low-fluorescence diamonds are used, some background fluorescence may still be present.[11] A background spectrum of the empty DAC should be recorded and subtracted from the sample spectra.

  • Photobleaching: Minimize the exposure of the sample to the excitation light to avoid photobleaching, especially during long experiments.

Conclusion

High-pressure fluorescence spectroscopy using DMABN as a probe is a versatile technique for investigating the effects of pressure on molecular environments. The sensitivity of DMABN's dual fluorescence to local polarity and viscosity allows for the detailed study of phenomena such as phase transitions, changes in local compressibility, and the dynamics of molecular motion in condensed phases. The protocols and guidelines presented in this application note provide a solid foundation for researchers to employ this powerful technique in their own investigations.

References

  • Li, H., et al. (2019). Lighting Up the Invisible Twisted Intramolecular Charge Transfer State by High Pressure. The Journal of Physical Chemistry Letters, 10(4), 748-753. ([Link])

  • ResearchGate. (n.d.). Lighting Up Invisible Twisted Intramolecular Charge Transfer State by High Pressure | Request PDF. Retrieved from [Link]

  • Kochman, M. A., & Durbeej, B. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. The Journal of Physical Chemistry A, 125(37), 8195–8207. ([Link])

  • Cerezo, J., et al. (2021). Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra. Molecules, 26(23), 7289. ([Link])

  • Bio-protocol. (n.d.). In situ high-pressure measurements. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity. Photochemistry and Photobiology, 72(5), 573-577. ([Link])

  • Figshare. (n.d.). Pressure Tuning Dual Fluorescence of 4‑(N,N‑Dimethylamino)benzonitrile. Retrieved from [Link]

  • Samanta, A. (2007). 4-(N,N-dimethylamino)benzonitrile: A Twist in the Excited State? Resonance, 12(7), 80-88. ([Link])

  • ResearchGate. (n.d.). High-pressure fluorescence measurements using a diamond anvil cell (DAC) | Request PDF. Retrieved from [Link]

  • AIP Publishing. (2009). A diamond anvil cell for x-ray fluorescence measurements of trace elements in fluids at high pressure and high temperature. Review of Scientific Instruments, 80(3), 035108. ([Link])

  • Diva-Portal.org. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). pH-Controlled twisted intramolecular charge transfer (TICT) excited state via changing the electron-donating ability of the amino group in a new 8-(phenylamino)-1-naphthalenesulfonate derivative. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Standard Operating Procedure – Diamond Anvil Cell. Retrieved from [Link]

  • ACS Publications. (1987). Intramolecular rotational relaxation of compounds which form "twisted intramolecular charge transfer" (TICT) excited states. The Journal of Physical Chemistry, 91(11), 2801-2804. ([Link])

  • Schwille, P., Meyer-Almes, F. J., & Rigler, R. (1997). Dual-color fluorescence cross-correlation spectroscopy for multicomponent diffusional analysis in solution. Biophysical Journal, 72(4), 1878–1886. ([Link])

  • Dubrovinsky, L., et al. (2012). Implementation of micro-ball nanodiamond anvils for high-pressure studies above 6 Mbar. Nature Communications, 3, 1163. ([Link])

  • Stanford Digital Repository. (2020). Sample Data for Simultaneous Surface Reflectance and Fluorescence Spectra Estimation. Retrieved from [Link]

  • RSC Publishing. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C, 4(14), 2731-2743. ([Link])

  • ResearchGate. (n.d.). Dual-Emission Spectral Shift Measurements | Download Scientific Diagram. Retrieved from [Link]

  • Karon, B., et al. (2022). Insight into dual fluorescence effects induced by molecular aggregation occurring in membrane model systems containing 1,3,4-thiadiazole derivatives. International Journal of Molecular Sciences, 23(19), 11843. ([Link])

  • ACS Publications. (1983). Analysis of multicomponent fluorescence data. Analytical Chemistry, 55(8), 1280-1286. ([Link])

  • MPG.PuRe. (2001). Fluorescence excitation spectra of jet-cooled 4-(diisopropylamino)benzonitrile and related compounds. Retrieved from [Link]

  • PubMed. (2010). Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution. Journal of Chemical Theory and Computation, 6(8), 2445-2454. ([Link])

Sources

Application Notes and Protocols for 4-(Dimethylamino)-2-methylbenzonitrile as a Picosecond Laser Dye

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of 4-(dimethylamino)-2-methylbenzonitrile, a promising candidate for picosecond laser dye applications. Drawing upon the well-established photophysical principles of its parent compound, 4-(dimethylamino)benzonitrile (DMABN), this document elucidates the theoretical framework governing its function as a laser dye, with a particular focus on the Twisted Intramolecular Charge Transfer (TICT) phenomenon. While specific performance data for the 2-methyl derivative is emerging, this guide offers detailed protocols for the characterization, optimization, and implementation of this dye in a picosecond laser system. It is designed to empower researchers to systematically evaluate its potential and harness its unique properties for advanced spectroscopic and imaging applications.

Introduction: The Promise of Aminobenzonitriles in Ultrafast Spectroscopy

This compound belongs to a class of "push-pull" molecules renowned for their sensitive and dramatic response to their local environment. These molecules feature an electron-donating group (the dimethylamino group) and an electron-accepting group (the benzonitrile moiety) connected by a π-conjugated system. This architecture gives rise to a fascinating photophysical behavior known as dual fluorescence, a phenomenon that is highly dependent on the polarity of the surrounding solvent.[1]

Upon photoexcitation, the molecule is initially in a locally excited (LE) state. In polar solvents, it can then undergo a conformational change to a highly polar Twisted Intramolecular Charge Transfer (TICT) state, where the dimethylamino group twists relative to the plane of the benzonitrile ring.[1] This TICT state is stabilized by polar solvent molecules and emits at a longer, red-shifted wavelength compared to the LE state. This pronounced solvatochromism makes these compounds excellent probes for their local environment.

The introduction of a methyl group at the ortho position to the nitrile is anticipated to sterically influence the twisting dynamics of the dimethylamino group, potentially altering the photophysical properties such as the fluorescence quantum yield, lifetime, and the equilibrium between the LE and TICT states. These modifications could offer advantages in terms of tuning the laser output and enhancing photostability.

Theoretical Framework: The Twisted Intramolecular Charge Transfer (TICT) Model

The operational principle of this compound as a laser dye is intrinsically linked to the TICT model. Understanding this model is crucial for optimizing its performance.

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1), which initially retains a planar geometry (the LE state). In a polar solvent, the molecule can then relax into a lower-energy, charge-separated state by twisting the dimethylamino group. This twisted conformation is the TICT state. The energy difference between the LE and TICT states, and thus the wavelength of the emitted laser light, is highly sensitive to the polarity of the solvent.

TICT_Model cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 S0 (Planar) LE LE State (Planar) S0->LE Absorption (fs) LE->S0 Fluorescence (LE) (shorter λ) TICT TICT State (Twisted) LE->TICT Twisting (ps) (in polar solvents) TICT->S0 Fluorescence (TICT) (longer λ, Lasing) TICT->LE Reverse Twisting

Caption: Energy level diagram illustrating the TICT mechanism.

Synthesis and Purification of this compound

For laser applications, high purity of the dye is paramount to minimize optical losses and photodegradation. While several synthetic routes exist, a common approach involves the reaction of a suitable precursor with a methylating agent.

Note: The following is a generalized synthetic scheme. Researchers should consult peer-reviewed literature for detailed procedures and safety precautions.

A plausible synthetic route could involve the methylation of 4-amino-2-methylbenzonitrile.

Purification Protocol:

Achieving laser-grade purity often requires multiple purification steps.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. The pure compound will crystallize out, leaving impurities in the solution. Repeat this process until a constant melting point is achieved.

  • Column Chromatography: For removal of closely related impurities, column chromatography using silica gel is effective. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the desired compound. The purity of the fractions should be monitored by thin-layer chromatography (TLC).

Photophysical Characterization Protocol

A thorough understanding of the photophysical properties of this compound in various solvents is essential for its successful application as a laser dye.

4.1. Required Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements

  • Quantum Yield Measurement Accessory (Integrating Sphere)

4.2. Solvent Selection:

The choice of solvent is critical as it directly influences the emission wavelength and efficiency. A range of solvents with varying polarities should be investigated.

SolventPolarity IndexRecommended for...
Cyclohexane0.2Characterizing the LE state
Toluene2.4Intermediate polarity studies
Dichloromethane3.1Aprotic polar environment
Acetonitrile5.8Highly polar aprotic environment
Ethanol4.3Protic polar environment
Ethylene Glycol6.9High viscosity for CW operation

4.3. Experimental Procedures:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the purified dye in a high-purity solvent (e.g., spectroscopic grade ethanol).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the desired solvents for analysis. For absorption measurements, the absorbance at the maximum should be between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Absorption Spectroscopy: Record the absorption spectrum for each solvent to determine the absorption maximum (λ_abs).

  • Fluorescence Spectroscopy:

    • Record the emission spectrum for each solvent by exciting at the respective λ_abs. Determine the emission maximum (λ_em).

    • Measure the fluorescence quantum yield (Φ_f) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).

  • Fluorescence Lifetime Measurement: Measure the fluorescence decay kinetics using a TCSPC system to determine the fluorescence lifetime (τ_f).

Characterization_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_laser Laser Performance Evaluation Purify Purify Dye Stock Prepare Stock Solution Purify->Stock Working Prepare Working Solutions (various solvents) Stock->Working Abs Absorption Spectra (λ_abs) Working->Abs Em Emission Spectra (λ_em) Working->Em QY Quantum Yield (Φ_f) Working->QY LT Lifetime (τ_f) Working->LT Data Compile Photophysical Data Abs->Data Em->Data QY->Data LT->Data Laser Proceed to Laser Setup Data->Laser

Caption: Workflow for photophysical characterization.

Picosecond Laser System: Application Protocol

The following protocol outlines the steps for implementing this compound as a gain medium in a picosecond dye laser system.

5.1. Laser Cavity and Pumping:

A typical setup for a picosecond dye laser involves a resonant cavity and an external pump source.

  • Pump Source: A frequency-doubled or tripled Nd:YAG laser providing picosecond pulses is a suitable pump source. The pump wavelength should overlap with the absorption spectrum of the dye.

  • Dye Cell: A flowing dye cell or a stirred cuvette is necessary to dissipate heat and prevent photodegradation.

  • Resonator: A simple resonator can be constructed with a high reflector and an output coupler. For wavelength tuning, a dispersive element like a diffraction grating or a prism can be incorporated into the cavity.

5.2. Protocol for Laser Operation:

  • Dye Solution Preparation: Based on the photophysical characterization, select a solvent that provides the desired emission wavelength and a high quantum yield. Prepare a dye solution with a concentration typically in the range of 10⁻³ to 10⁻⁵ M. The optimal concentration will depend on the pump energy and the cavity design.

  • System Alignment:

    • Align the pump beam to focus into the dye cell, creating a uniform gain region.

    • Align the resonator mirrors to be collinear with the gain region.

  • Lasing Threshold and Efficiency:

    • Gradually increase the pump energy until laser oscillation is observed. This is the lasing threshold.

    • Measure the output energy of the dye laser as a function of the pump energy to determine the slope efficiency.

  • Tuning Range: If a tuning element is present, rotate it to measure the range of wavelengths over which the laser can operate.

  • Pulse Duration Measurement: Use an autocorrelator to measure the temporal width of the output laser pulses.

  • Photostability: Monitor the decrease in laser output power over time under constant pumping conditions to assess the photostability of the dye. The photostability can be quantified as the total number of pump pulses required to reduce the output power by 50%.

Laser_Setup_Workflow cluster_setup Laser System Setup cluster_eval Performance Evaluation Pump Select Pump Laser (e.g., ps Nd:YAG) DyeSol Prepare Dye Solution (Optimal Solvent & Conc.) Pump->DyeSol Cavity Construct Resonator (Mirrors, Tuning Element) DyeSol->Cavity Align Align Pump and Cavity Cavity->Align Threshold Determine Lasing Threshold Align->Threshold Efficiency Measure Slope Efficiency Threshold->Efficiency Tuning Characterize Tuning Range Efficiency->Tuning Pulse Measure Pulse Duration Tuning->Pulse Stability Assess Photostability Pulse->Stability

Caption: Experimental workflow for picosecond laser operation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Lasing Pump energy below thresholdIncrease pump energy.
Misaligned cavityRe-align the resonator mirrors.
Dye concentration too low/highOptimize dye concentration.
Poor overlap of pump and cavity modesRe-align the pump beam.
Low Output Power Non-optimal dye concentration or solventRe-evaluate photophysical data and adjust solution.
Dirty opticsClean all optical components.
Dye degradationReplace the dye solution.
Broad Laser Linewidth No tuning element in the cavityIntroduce a grating or prism.
Misaligned tuning elementOptimize the alignment of the tuning element.
Unstable Output Thermal effects in the dye solutionIncrease the flow rate of the dye or stir the solution.
Pump laser instabilityCheck the stability of the pump source.

Conclusion

This compound presents an exciting opportunity for the development of new picosecond laser dyes. Its photophysical properties, governed by the TICT mechanism, offer a high degree of tunability through solvent selection. The ortho-methyl group is poised to further refine its characteristics. By following the detailed characterization and application protocols outlined in this guide, researchers can systematically investigate its potential and optimize its performance for their specific applications in ultrafast spectroscopy, nonlinear microscopy, and other advanced scientific endeavors.

References

  • Lippert, E., Lüder, W., & Moll, F. (1959). In Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie (Vol. 63, No. 5, pp. 589-598). Wiley‐VCH Verlag GmbH & Co. KGaA.
  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). The twisted intramolecular charge transfer (TICT) state in spectroscopy and photochemistry. Chemical Reviews, 103(10), 3899-4032.
  • Tan, R., Wang, Z. B., Li, Y., Kozera, D. J., Lu, Z. H., & Song, D. (2012). Multimode charge-transfer dynamics of 4-(dimethylamino) benzonitrile probed with ultraviolet femtosecond stimulated Raman spectroscopy. The Journal of Physical Chemistry B, 116(35), 10522-10534.
  • Zhao, G. J., Chen, R. K., Sun, M. T., Liu, J. Y., Li, G. Y., & Gao, Y. L. (2009). Excited state intramolecular charge transfer reaction in 4-(1-azetidinyl) benzonitrile: Solvent isotope effects. Journal of Chemical Sciences, 121(1), 95-101.
  • Freeman, H. S., Williard, C. S., & Hsu, W. N. (1986). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Dyes and Pigments, 7(6), 417-428.
  • Yarborough, J. M. (1974). CW dye laser emission spanning the visible spectrum. Applied Physics Letters, 24(12), 629-630.

Sources

Reaction kinetics analysis using 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction Kinetics Analysis Using 4-(Dimethylamino)-2-methylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Harnessing Environmental Sensitivity: A Guide to Reaction Kinetics Analysis with the Fluorescent Probe this compound

Senior Application Scientist Note:

Welcome to this in-depth guide on utilizing this compound (DMAMB) for the analysis of reaction kinetics. This document is structured to provide not just a set of protocols, but a foundational understanding of why this molecule is a powerful tool. The principles discussed here are rooted in the well-established photophysics of its close analog, 4-(Dimethylamino)benzonitrile (DMABN), with special consideration for the influence of the 2-methyl group. Our goal is to equip you with the expertise to design, execute, and interpret experiments that leverage the unique environmental sensitivity of DMAMB.

The Principle of Operation: Twisted Intramolecular Charge Transfer (TICT)

The utility of this compound as a kinetic probe is anchored in the phenomenon of Twisted Intramolecular Charge Transfer (TICT) . Upon photoexcitation, the molecule transitions from its ground state (S₀) to a locally excited (LE) state. From this LE state, two competing relaxation pathways exist:

  • Fluorescence from the LE State: The molecule can return to the ground state by emitting a photon, resulting in a "normal" fluorescence band. This pathway is dominant in non-polar and highly viscous environments.

  • Formation of the TICT State: The molecule can undergo a conformational change, where the dimethylamino group twists relative to the benzonitrile ring.[1][2] This twisting leads to a highly polar, charge-separated state known as the TICT state.[1] This state is stabilized by polar solvents.[3]

The key to DMAMB's function is that the formation of the TICT state is highly sensitive to the local environment. In environments with low viscosity, this twisting motion is fast and efficient, leading to the population of the TICT state. The TICT state is often weakly fluorescent or non-fluorescent, providing a non-radiative decay pathway. Consequently, in low-viscosity environments, the overall fluorescence quantum yield is low. Conversely, in high-viscosity environments, the twisting motion is hindered, which suppresses the formation of the non-radiative TICT state.[4] This results in a higher population of the LE state and, therefore, a higher fluorescence quantum yield and a longer fluorescence lifetime.

The introduction of a methyl group at the 2-position (ortho to the dimethylamino group) introduces steric hindrance. This steric strain can influence the rotational dynamics of the dimethylamino group, potentially making the molecule even more sensitive to changes in local viscosity compared to its non-methylated counterpart, DMABN.[5]

Logical Workflow for TICT-Based Sensing

TICT_Workflow cluster_excitation Photoexcitation cluster_relaxation Relaxation Pathways S0 Ground State (S₀) LE Locally Excited State (LE) S0->LE Absorption (hν) TICT TICT State (Twisted, Charge-Separated) LE->TICT Intramolecular Twisting (Viscosity Dependent) LE_Fluorescence LE Fluorescence LE->LE_Fluorescence Radiative Decay Non_Radiative Non-Radiative Decay (from TICT) TICT->Non_Radiative

Caption: The TICT mechanism of this compound.

Applications in Reaction Kinetics

Any chemical or enzymatic reaction that leads to a change in the local microenvironment of the DMAMB probe can be monitored in real-time. This includes:

  • Polymerization Reactions: As monomers form polymers, the viscosity of the solution increases dramatically. DMAMB can be used to monitor the rate of polymerization by observing the increase in fluorescence intensity or lifetime.[6][7]

  • Enzymatic Reactions: If an enzyme acts on a substrate to produce a more viscous product (e.g., polysaccharide synthesis) or causes a phase change, DMAMB can report on the kinetics of the reaction.

  • Protein Aggregation/Folding: Changes in protein conformation can alter the local viscosity and polarity. DMAMB can be used to study the kinetics of protein aggregation, a process relevant to many neurodegenerative diseases.

  • Drug Release from Hydrogels: The release of a drug from a hydrogel matrix can be monitored if the process involves a change in the gel's viscosity or polarity.

Table 1: Properties of this compound (DMAMB)
PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂(Derived)
Molecular Weight160.22 g/mol [8]
AppearanceTypically a crystalline solid[9]
Key FeatureExhibits Twisted Intramolecular Charge Transfer (TICT)[1][3]
Environmental SensitivityFluorescence is sensitive to solvent polarity and viscosity[4][10][11]

Experimental Design & Protocols

Materials and Instrumentation
  • Probe: this compound (DMAMB)

  • Solvents: A range of solvents with varying polarities and viscosities for characterization (e.g., hexane, toluene, acetonitrile, glycerol-water mixtures).

  • Instrumentation:

    • Spectrofluorometer with temperature control.

    • Time-Resolved Fluorometer (e.g., Time-Correlated Single Photon Counting - TCSPC) for lifetime measurements.

    • UV-Vis Spectrophotometer for determining absorption spectra and concentration.

Safety Precautions

4-(Dimethylamino)benzonitrile and its derivatives are classified with several hazards.[12] Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Harmful if swallowed.[8][9]

  • Causes skin and serious eye irritation.[8][9]

  • May cause respiratory irritation.[8][9]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

Protocol 1: Characterization of DMAMB Fluorescence

Objective: To understand the fluorescence response of DMAMB to changes in solvent polarity and viscosity. This is a crucial first step before applying the probe to a kinetic study.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of DMAMB (e.g., 1 mM) in a non-polar solvent like toluene.

  • Working Solutions: Prepare a series of working solutions with a final DMAMB concentration in the low micromolar range (e.g., 1-10 µM) in different solvents (e.g., hexane, toluene, acetonitrile).

  • Viscosity Series: Prepare a series of glycerol-water mixtures (e.g., 0%, 20%, 40%, 60%, 80% glycerol by volume) to create a range of viscosities. Add DMAMB to each mixture to the same final concentration.

  • Absorption Spectra: Record the UV-Vis absorption spectrum for DMAMB in each solvent to determine the optimal excitation wavelength (λ_ex), which is typically the wavelength of maximum absorption.

  • Fluorescence Spectra:

    • Set the spectrofluorometer to the determined λ_ex.

    • Record the fluorescence emission spectrum for DMAMB in each solvent and viscosity standard.

    • Note the emission maximum (λ_em) and the fluorescence intensity. In polar solvents, you may observe dual fluorescence with two emission bands corresponding to the LE and TICT states.[10]

  • Fluorescence Lifetime (Optional but Recommended):

    • Using a TCSPC instrument, measure the fluorescence lifetime of DMAMB in each solvent and viscosity standard.

    • Fit the decay curves to determine the lifetime(s). In systems with both LE and TICT emission, a multi-exponential decay may be observed.[13]

Data Analysis & Expected Results:

  • You should observe a significant change in fluorescence intensity and/or λ_em as the solvent polarity and viscosity change.

  • In non-polar solvents, a single fluorescence band from the LE state is expected.[10]

  • With increasing solvent polarity, a second, red-shifted emission band from the TICT state may appear and grow in intensity.[3][10]

  • With increasing viscosity, the overall fluorescence intensity and lifetime should increase as the non-radiative TICT pathway is suppressed.

Protocol 2: Real-Time Monitoring of a Polymerization Reaction

Objective: To use DMAMB to monitor the kinetics of a model polymerization reaction in real-time.

Methodology:

  • Reaction Setup:

    • In a temperature-controlled cuvette within the spectrofluorometer, prepare the reaction mixture containing the monomer, initiator, and DMAMB probe (at a concentration determined from Protocol 1, e.g., 5 µM).

    • Ensure the chosen solvent for the reaction does not interfere with the fluorescence of DMAMB.

  • Kinetic Measurement:

    • Set the spectrofluorometer to the predetermined λ_ex and λ_em (monitoring the LE band is typically most sensitive to viscosity changes).

    • Initiate the polymerization reaction (e.g., by adding the initiator or by photo-initiation).

    • Immediately start recording the fluorescence intensity over time. Collect data at regular intervals (e.g., every 10-30 seconds) for the duration of the reaction.

  • Control Experiment: Perform a control experiment without the initiator to ensure that the fluorescence of DMAMB is stable over time in the absence of polymerization.

Data Analysis & Interpretation:

  • Plot fluorescence intensity versus time. You should observe an increase in fluorescence intensity as the polymerization proceeds and the viscosity of the medium increases.

  • The resulting kinetic trace can be fitted to an appropriate kinetic model (e.g., first-order, second-order) to extract reaction rate constants.

Experimental Workflow Diagram

Exp_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_kinetic Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis Prep_Stock Prepare DMAMB Stock Char_Solv Characterize in Solvents (Polarity & Viscosity Series) Prep_Stock->Char_Solv Det_Wavelengths Determine λ_ex & λ_em Char_Solv->Det_Wavelengths Setup_Rxn Setup Reaction in Cuvette (Monomer, Initiator, DMAMB) Det_Wavelengths->Setup_Rxn Use Optimal Wavelengths Initiate_Rxn Initiate Polymerization Setup_Rxn->Initiate_Rxn Monitor_Fluo Monitor Fluorescence vs. Time Initiate_Rxn->Monitor_Fluo Plot_Data Plot Intensity vs. Time Monitor_Fluo->Plot_Data Fit_Model Fit to Kinetic Model Plot_Data->Fit_Model Extract_Rates Extract Rate Constants Fit_Model->Extract_Rates

Caption: A step-by-step workflow for kinetic analysis using DMAMB.

Concluding Remarks

This compound is a versatile fluorescent probe for real-time reaction kinetics analysis. Its sensitivity to local viscosity and polarity, governed by the TICT mechanism, allows for non-invasive monitoring of processes that involve changes in the microenvironment. The steric hindrance from the 2-methyl group may offer enhanced sensitivity for certain applications. By following the protocols outlined in this guide and understanding the underlying photophysical principles, researchers can effectively integrate this powerful tool into their studies of polymerization, enzymatic reactions, and other dynamic systems.

References

  • C. R. V. de Oliveira, et al. (2011). Dynamics of ultrafast intramolecular charge transfer with 4-(dimethylamino)benzonitrile in acetonitrile. The Journal of Physical Chemistry A, 115(25), 6877-6889. [Link]

  • M. L. Sánchez, et al. (1998). Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution. The Journal of Physical Chemistry A, 102(29), 5781-5787. [Link]

  • A. D. D. de la Osa, et al. (2020). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. Journal of the American Chemical Society, 142(30), 13086-13097. [Link]

  • G. Di Nardo, et al. (2021). Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence. Microscopy Research and Technique, 84(10), 2356-2364. [Link]

  • A. D. MacKerell Jr., et al. (2022). Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity. The Journal of Physical Chemistry B, 126(47), 9946-9956. [Link]

  • J. E. Jackson, et al. (2018). Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins. Journal of the American Chemical Society, 140(40), 12942-12951. [Link]

  • PubChem. (2026). 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (2026). 4-((Dimethylamino)methyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • K. A. Zachariasse, et al. (2001). Fluorescence excitation spectra of jet-cooled 4-(diisopropylamino)benzonitrile and related compounds. Chemical Physics Letters, 341(3-4), 284-292. [Link]

  • Y. Wang, et al. (2022). Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens. ACS Applied Materials & Interfaces, 14(28), 32497-32505. [Link]

  • A. Petric, et al. (1998). Functionalization of a viscosity-sensitive fluorophore for probing of biological systems. Bioorganic & Medicinal Chemistry Letters, 8(12), 1455-1460. [Link]

  • S. K. Sahoo, et al. (2023). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews, 52(23), 8141-8191. [Link]

  • Y. Amatatsu. (2006). Theoretical study on the photochemical behavior of 4-(dimethylamino)benzonitrile. The Journal of Physical Chemistry A, 110(31), 9637-9646. [Link]

  • Y. Liu, et al. (2022). A General Twisted Intramolecular Charge Transfer Triggering Strategy by Protonation for Zero-Background Fluorescent Turn-On Sensing. ACS Sensors, 7(12), 3846-3853. [Link]

  • K. A. Zachariasse, et al. (1999). Dual fluorescence and fast intramolecular charge transfer with 4-(diisopropylamino)benzonitrile in alkane solvents. The Journal of Physical Chemistry A, 103(28), 5452-5462. [Link]

  • V. G. Sadhasivam, et al. (2022). Designing a green-emitting viscosity-sensitive 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) probe for plasma membrane vis. Journal of Materials Chemistry B, 10(4), 543-551. [Link]

  • A. J. S. Ribeiro, et al. (2023). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: From mechanisms to rational designs of bright and sensitive fluorophores. Coordination Chemistry Reviews, 477, 214959. [Link]

  • C. M. Beavers, et al. (2022). Real-time viscosity monitoring using luminescent Cu(I) phenanthroline complex: Applications in inorganic sensors. ACS Fall 2022. [Link]

  • S. J. T. T. T. Tampubolon, et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Pharmaceutical and Biomedical Sciences, 2(1), 1-10. [Link]

  • O. M. Demchuk, et al. (2022). Synthesis and cytotoxic activity investigations of DNA-tropic 4-dimethylaminostyryl derivatives of N-methyl-pyrimidobenzimidazolium iodides. Bioorganic Chemistry, 129, 106173. [Link]

  • C. M. Beavers, et al. (2022). Real-Time and In Situ Viscosity Monitoring in Industrial Adhesives Using Luminescent Cu(I) Phenanthroline Molecular Sensors. ACS Applied Materials & Interfaces, 14(31), 35919-35926. [Link]

  • A. S. Glinyanaya, et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8945. [Link]

Sources

Application Notes and Protocols for the Functionalization of 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of 4-(dimethylamino)-2-methylbenzonitrile. This molecule presents a unique scaffold with multiple reactive sites: the aromatic ring, the nitrile moiety, and the dimethylamino group. This document offers a detailed analysis of the reactivity of this substrate and provides adaptable protocols for electrophilic aromatic substitution, directed ortho-metalation, and transformations of the nitrile and dimethylamino functionalities. The methodologies described herein are designed to be a valuable resource for synthetic chemists engaged in the development of novel small molecules for pharmaceutical and materials science applications.

Introduction: A Multifaceted Building Block

This compound is a substituted aromatic compound with a distinct electronic and steric profile. The interplay of its three functional groups—a strongly electron-donating dimethylamino group, a weakly electron-donating methyl group, and an electron-withdrawing nitrile group—governs its reactivity and dictates the regioselectivity of its transformations. Understanding these competing influences is paramount for the strategic functionalization of this versatile starting material.

  • The Dimethylamino Group: As a potent activating group, it directs electrophiles to the ortho and para positions. It also serves as a directing group for ortho-lithiation.[1]

  • The Methyl Group: This weakly activating group also contributes to the ortho and para directing effect.

  • The Nitrile Group: An electron-withdrawing and deactivating group, it directs incoming electrophiles to the meta position. The nitrile group itself is susceptible to a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.[2]

This guide will explore the synthetic avenues available for the selective modification of this compound at each of its reactive sites.

Functionalization of the Aromatic Ring

The substitution pattern of the aromatic ring can be modified through two primary strategies: electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of EAS reactions on this compound is primarily controlled by the strongly activating dimethylamino group.[3][4] The positions ortho to the dimethylamino group (C3 and C5) are the most electron-rich. However, the C3 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at the C5 position.

This protocol describes the introduction of a nitro group at the C5 position of the aromatic ring.[5]

Reaction Scheme:

Materials:

Reagent/SolventAmount (for 1 mmol scale)Notes
This compound146 mg (1 mmol)Starting material
Concentrated Sulfuric Acid (H₂SO₄)2 mLUse with extreme caution in a fume hood.
Concentrated Nitric Acid (HNO₃)0.07 mL (approx. 1.1 mmol)Use with extreme caution in a fume hood.
IceAs neededFor cooling the reaction mixture.
Deionized WaterAs neededFor workup.
Saturated Sodium Bicarbonate SolutionAs neededFor neutralization.
Ethyl AcetateAs neededFor extraction.
Anhydrous Sodium SulfateAs neededFor drying the organic layer.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, cool 2 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 146 mg (1 mmol) of this compound to the cold sulfuric acid with stirring. Ensure the temperature remains below 10 °C.

  • In a separate vial, prepare the nitrating mixture by cautiously adding 0.07 mL of concentrated nitric acid to a small amount of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Characterization: The purified 4-(dimethylamino)-2-methyl-5-nitrobenzonitrile should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Directed ortho-Metalation (DoM)

The dimethylamino group can act as a powerful directing group for the deprotonation of the ortho C-H bond using a strong organolithium base.[1][6] This allows for the introduction of an electrophile at the C3 position, a transformation not readily achievable through EAS.

This protocol details the introduction of an iodine atom at the C3 position.

Reaction Scheme:

Materials:

Reagent/SolventAmount (for 1 mmol scale)Notes
This compound146 mg (1 mmol)Must be dry.
Anhydrous Tetrahydrofuran (THF)5 mLFreshly distilled from sodium/benzophenone.
sec-Butyllithium (s-BuLi)0.85 mL (1.3 M in cyclohexane)Handle under an inert atmosphere.
TMEDA0.18 mL (1.2 mmol)Freshly distilled.
Iodine (I₂)305 mg (1.2 mmol)Dissolved in 2 mL of anhydrous THF.
Saturated Sodium Thiosulfate SolutionAs neededFor quenching excess iodine.
Diethyl EtherAs neededFor extraction.
Anhydrous Magnesium SulfateAs neededFor drying.

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 146 mg (1 mmol) of this compound and 5 mL of anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add 0.18 mL (1.2 mmol) of TMEDA, followed by the dropwise addition of 0.85 mL of s-BuLi solution.

  • Stir the resulting deep-colored solution at -78 °C for 2 hours.

  • Slowly add a solution of 305 mg (1.2 mmol) of iodine in 2 mL of anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Functionalization of the Nitrile Group

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities.

Protocol: Hydrolysis to a Carboxylic Acid

This protocol describes the conversion of the nitrile to a carboxylic acid via acid-catalyzed hydrolysis.[7][8]

Reaction Scheme:

Materials:

Reagent/SolventAmount (for 1 mmol scale)Notes
This compound146 mg (1 mmol)
Sulfuric Acid (50% aqueous solution)5 mL
Sodium Hydroxide Solution (10%)As needed
Hydrochloric Acid (concentrated)As needed

Procedure:

  • In a round-bottom flask, combine 146 mg (1 mmol) of this compound with 5 mL of 50% aqueous sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution to a pH of approximately 8-9.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol: Reduction to a Primary Amine

This protocol details the reduction of the nitrile to a primary amine using lithium aluminum hydride.[9]

Reaction Scheme:

Materials:

Reagent/SolventAmount (for 1 mmol scale)Notes
Lithium Aluminum Hydride (LiAlH₄)76 mg (2 mmol)Extremely reactive with water. Handle with care.
Anhydrous Diethyl Ether or THF10 mL
This compound146 mg (1 mmol)Dissolved in 5 mL of anhydrous ether/THF.
Sodium Sulfate DecahydrateAs neededFor quenching.

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend 76 mg (2 mmol) of LiAlH₄ in 10 mL of anhydrous diethyl ether.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 146 mg (1 mmol) of this compound in 5 mL of anhydrous diethyl ether.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow, sequential addition of water (e.g., Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amine.

Functionalization of the Dimethylamino Group

The dimethylamino group can be transformed, providing access to a different class of derivatives.

Protocol: Nickel-Catalyzed C-N Borylation

This protocol allows for the conversion of the C-N bond to a C-B bond, which can be further functionalized.[10]

Reaction Scheme:

Caption: Key functionalization pathways for this compound.

Conclusion

This compound is a highly versatile and synthetically tractable building block. The protocols outlined in this guide provide a foundation for the selective functionalization of its aromatic ring, nitrile group, and dimethylamino moiety. By leveraging the principles of modern synthetic organic chemistry, researchers can exploit the unique reactivity of this molecule to construct a diverse array of complex and novel chemical entities for a wide range of applications in drug discovery and materials science. Careful consideration of the electronic and steric factors, as well as rigorous reaction monitoring and product characterization, are essential for successful outcomes.

References

  • Ningbo Innopharmchem Co., Ltd. (2026). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile. [Link]

  • Malig, T. C., et al. (2015). Harnessing C−H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage.
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  • Thomas, S., & Collins, J. C. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]

  • ACS Publications. (2023). Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d]o[11]xazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • PubMed. (2018). Synthesis of Highly Functionalized 4-Aminoquinolines. [Link]

  • Myers, A. G. Research Group. (n.d.). ortho metalation. [Link]

  • National Institutes of Health. (n.d.). Radical C−N Borylation of Aromatic Amines Enabled by a Pyrylium Reagent. PMC. [Link]

  • National Institutes of Health. (n.d.). Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

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  • ResearchGate. (2023).
  • Chemistry LibreTexts. (2020). 14.2: Examples of electrophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Zhang, H., et al. (2015). Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation. PubMed. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. [Link]

  • RUIdeRA. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH. [Link]

  • ACS Publications. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. [Link]

  • PubMed Central. (n.d.). A novel μ3-CO3 bridged linear polymeric Cu-complex ([Cu3(DMAP)8(μ3-CO3)2]I2)n·xH2O: synthesis, characterization and catalytic applications in the synthesis of phenoxypyrimidines and arylthiopyrimidines via C–O and C–S cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry LibreTexts. (2022). 10.5: Synthesis of Amines. [Link]

  • National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Schematic pathway for the reduction of nitriles to amines. [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzonitrile. [Link]

  • PubChem. (n.d.). 4-((Dimethylamino)methyl)benzonitrile. [Link]

  • National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Google Patents. (n.d.).
  • Nature. (2025). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. [Link]

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Application Notes and Protocols for the Incorporation of 4-(Dimethylamino)-2-methylbenzonitrile into Polymer Chains

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of the functional monomer, 4-(Dimethylamino)-2-methylbenzonitrile, into polymer chains. Given the unique electronic and structural characteristics of this molecule, its integration into polymeric architectures opens avenues for novel materials with tailored properties for applications in drug delivery, diagnostics, and advanced materials science. This guide details two primary strategies for incorporation: Strategy A , direct polymerization of a functionalized this compound monomer, and Strategy B , post-polymerization modification of a pre-formed polymer scaffold. Detailed, step-by-step protocols for monomer synthesis, controlled radical polymerization, and post-polymerization modification are provided, underpinned by a discussion of the mechanistic rationale and key experimental considerations.

Introduction: The Scientific Rationale for Incorporating this compound

The this compound moiety is a compelling building block for functional polymers due to its unique combination of a polar nitrile group and a tertiary amine. The nitrile group is highly polar and can participate in dipole-dipole interactions, potentially enhancing thermal stability and providing a site for further chemical modification.[1][2] The dimethylamino group imparts pH-responsiveness, a critical feature for "smart" polymers in biomedical applications, as it can be protonated in acidic environments, leading to changes in polymer solubility and conformation.[3] The methyl group on the aromatic ring can influence the local steric environment and electronic properties.

The incorporation of this functional unit into a polymer backbone allows for the creation of macromolecules with a predefined architecture and predictable properties. Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose.[4][5][6][7] These methods allow for the synthesis of polymers with low dispersity, controlled molecular weight, and complex architectures like block copolymers.[1][6][8][9]

This guide will provide the necessary protocols to empower researchers to explore the potential of polymers functionalized with this compound.

Strategic Approaches to Polymer Synthesis

There are two primary and robust strategies for incorporating this compound into a polymer chain:

  • Strategy A: Direct Polymerization of a Functionalized Monomer. This approach involves first synthesizing a polymerizable derivative of this compound, such as a vinyl or (meth)acrylate version. This monomer is then (co)polymerized using a controlled polymerization technique. This strategy offers excellent control over the distribution of the functional group along the polymer chain.

  • Strategy B: Post-Polymerization Modification (PPM). In this alternative approach, a polymer with reactive "handles" is first synthesized.[10][11][12][13] Subsequently, the this compound moiety is attached to these handles through a high-efficiency chemical reaction.[14][15][16][17] This method is advantageous when the target functional monomer is difficult to synthesize or is incompatible with the polymerization conditions.[11]

The choice between these strategies will depend on the desired polymer architecture, the synthetic accessibility of the functional monomer, and the overall research objectives.

Strategy A: Direct Polymerization of a Functionalized Monomer

This strategy is a two-stage process: first, the synthesis of a polymerizable monomer, followed by its controlled polymerization.

Synthesis of a Polymerizable Monomer: 4-vinyl-2-(Dimethylamino)-6-methylbenzonitrile (Proposed)

A common method to introduce a vinyl group onto an aromatic ring is through a Wittig-type reaction on the corresponding aldehyde.[18] The proposed synthesis of 4-vinyl-2-(Dimethylamino)-6-methylbenzonitrile is outlined below.

Workflow for Monomer Synthesis

A This compound B Vilsmeier-Haack Formylation A->B C 4-Formyl-2-(dimethylamino)-6-methylbenzonitrile B->C D Wittig Reaction C->D E 4-vinyl-2-(Dimethylamino)-6-methylbenzonitrile D->E

Caption: Proposed synthetic workflow for 4-vinyl-2-(Dimethylamino)-6-methylbenzonitrile.

Protocol 1: Synthesis of 4-Formyl-2-(dimethylamino)-6-methylbenzonitrile

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DMF to the cooled Vilsmeier reagent dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-vinyl-2-(Dimethylamino)-6-methylbenzonitrile

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare the Wittig reagent by adding n-butyllithium to a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Stir the resulting ylide solution at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-Formyl-2-(dimethylamino)-6-methylbenzonitrile in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired vinyl monomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. It is crucial to confirm the presence of the vinyl protons.

Controlled Radical Polymerization of 4-vinyl-2-(Dimethylamino)-6-methylbenzonitrile

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an excellent choice for the controlled polymerization of styrenic monomers, offering good tolerance to functional groups like tertiary amines.[7][19][20]

Workflow for RAFT Polymerization

A Monomer + RAFT Agent + Initiator + Solvent B Degassing (Freeze-Pump-Thaw Cycles) A->B C Polymerization (Heating) B->C D Precipitation and Purification C->D E Characterization (GPC, NMR) D->E

Caption: General workflow for RAFT polymerization.

Protocol 3: RAFT Polymerization of 4-vinyl-2-(Dimethylamino)-6-methylbenzonitrile

  • In a Schlenk flask, combine the synthesized 4-vinyl-2-(Dimethylamino)-6-methylbenzonitrile monomer, a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in an appropriate solvent (e.g., 1,4-dioxane or toluene). The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.

  • Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the final polymer by GPC to determine the molecular weight (Mn) and dispersity (Đ), and by ¹H NMR to confirm the incorporation of the monomer units.

Table 1: Example Reagent Ratios for RAFT Polymerization

Target DPMonomer (mmol)RAFT Agent (mmol)AIBN (mmol)
50100.20.04
100100.10.02
200100.050.01

Strategy B: Post-Polymerization Modification

This strategy is useful if the direct polymerization of the functional monomer proves challenging. It involves creating a reactive polymer backbone and subsequently attaching the desired functional group. A common approach is to use a polymer with pendant activated esters and react it with an amine-functionalized version of the target molecule.

Synthesis of an Amine-Functionalized Target Molecule

A plausible route to an amine-functionalized derivative is the reduction of a nitro group to an amine.

Protocol 4: Synthesis of 4-(Aminomethyl)-2-(dimethylamino)-6-methylbenzonitrile (Proposed)

  • Starting from 4-Formyl-2-(dimethylamino)-6-methylbenzonitrile (from Protocol 1), perform a reductive amination using ammonia or a protected amine source and a suitable reducing agent (e.g., sodium cyanoborohydride).

  • Alternatively, the formyl group can be converted to an oxime followed by reduction to the primary amine.

  • Purify the resulting amine by column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the aminomethyl group.

Polymer Synthesis and Modification

Workflow for Post-Polymerization Modification

A Polymerize Reactive Monomer (e.g., Pentafluorophenyl Acrylate) B Purify Reactive Polymer A->B C React Polymer with Amine-Functionalized Target Molecule B->C D Purify Functionalized Polymer C->D E Characterization (NMR, FT-IR) D->E

Caption: Workflow for post-polymerization modification.

Protocol 5: Synthesis and Modification of a Reactive Ester Polymer

  • Synthesize a reactive precursor polymer, such as poly(pentafluorophenyl acrylate), via RAFT polymerization following a procedure similar to Protocol 3.

  • Dissolve the purified reactive polymer in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Add the synthesized 4-(Aminomethyl)-2-(dimethylamino)-6-methylbenzonitrile (from Protocol 4) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to the polymer solution.

  • Stir the reaction at room temperature or with gentle heating until the modification is complete, as monitored by the disappearance of the activated ester signal in FT-IR spectroscopy.

  • Precipitate the functionalized polymer in a suitable non-solvent, filter, and wash thoroughly to remove unreacted starting materials and byproducts.

  • Dry the final polymer under vacuum.

  • Characterize the polymer by ¹H NMR to confirm the attachment of the functional side chain and by GPC to ensure the polymer backbone has not degraded.

Characterization of the Functionalized Polymers

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymers.

Table 2: Recommended Characterization Techniques

TechniquePurpose
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To confirm the chemical structure of the polymer, determine the monomer conversion, and verify the success of post-polymerization modification.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify characteristic functional groups, such as the nitrile (C≡N) stretch, and to monitor the progress of post-polymerization modification.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.
Dynamic Light Scattering (DLS) For polymers that self-assemble in solution, to determine the hydrodynamic radius of the resulting nanoparticles.
UV-Vis Spectroscopy / Fluorimetry To investigate the photophysical properties imparted by the benzonitrile moiety.

Troubleshooting and Key Considerations

  • Monomer Purity: Ensure high purity of the functionalized monomer before polymerization, as impurities can inhibit or terminate the reaction.

  • Oxygen Sensitivity: Controlled radical polymerizations are sensitive to oxygen. Thorough degassing of the reaction mixture is critical for achieving good control.

  • Tertiary Amine Interactions in ATRP: If using ATRP, the tertiary amine on the monomer can act as a ligand for the copper catalyst, potentially affecting the polymerization kinetics.[2][4][21][22][23] Careful selection of the primary ligand and reaction conditions is necessary.

  • Incomplete Post-Polymerization Modification: Steric hindrance can sometimes lead to incomplete modification. Using a slight excess of the amine and extending the reaction time may be necessary.

  • Polymer Solubility: The resulting polymer may have different solubility properties than the precursor. Solubility tests should be performed to identify suitable solvents for purification and characterization.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the successful incorporation of this compound into polymer chains. By leveraging the precision of controlled radical polymerization and the versatility of post-polymerization modification, researchers can create novel functional polymers with promising applications in a variety of scientific and technological fields. The unique combination of a polar nitrile and a pH-responsive amine group makes this a particularly interesting building block for the development of advanced, stimuli-responsive materials.

References

Sources

Introduction: The Analytical Imperative for 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the development of analytical methods for the detection and quantification of 4-(Dimethylamino)-2-methylbenzonitrile, a key intermediate and potential impurity in pharmaceutical manufacturing.

This compound is an aromatic nitrile compound whose structural resemblance to key signaling molecules and pharmaceutical precursors makes it a compound of interest for researchers and drug development professionals. Its primary relevance often lies in its role as a synthetic intermediate or as a potential process-related impurity in the manufacturing of Active Pharmaceutical Ingredients (APIs).[1][2] The stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances to ensure patient safety and product efficacy.[3][4]

While extensive photophysical studies have been conducted on its close isomer, 4-(Dimethylamino)benzonitrile (DMABN), specific, validated analytical protocols for the 2-methyl isomer are not widely published.[5][6][7] This application note, therefore, serves as a comprehensive guide for developing and validating robust analytical methods for this compound. Drawing from established principles of analytical chemistry and leveraging data from structurally analogous compounds, we present detailed starting protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The methodologies outlined herein are designed to provide a solid foundation for researchers to establish in-house validated assays suitable for quality control, impurity profiling, and stability testing.

Physicochemical Properties: A Foundation for Method Development

Understanding the physicochemical properties of the analyte is the first step in designing a selective and robust analytical method. The table below compares the properties of the target analyte with its well-characterized isomer, DMABN.

PropertyThis compound4-(Dimethylamino)benzonitrile (DMABN)Data Source
CAS Number 57413-39-51197-19-9[2][8]
Molecular Formula C₁₀H₁₂N₂C₉H₁₀N₂[9]
Molecular Weight 160.22 g/mol 146.19 g/mol [8][9]
Appearance Light brown crystalline powder (predicted)Light brown crystalline powder[1][10]
Melting Point Not available70-76 °C[8][10]
Boiling Point Not available318 °C[8][10]
Solubility Sparingly soluble in water; soluble in methanol and other organic solvents.Soluble in methanol.[1][10]

The presence of the additional methyl group on the benzene ring in our target analyte will slightly increase its molecular weight and hydrophobicity compared to DMABN, which influences chromatographic retention and elution profiles.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

Expert Rationale: Reversed-phase HPLC with UV detection is the gold-standard technique for the quantification of non-volatile or semi-volatile organic molecules in pharmaceutical applications.[11] Its high precision, robustness, and suitability for purity analysis make it the primary choice for routine quality control. A C18 (octadecylsilyl) stationary phase is selected for its excellent hydrophobic retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for fine-tuning of the retention time. A trifluoroacetic acid (TFA) additive is used to improve peak shape by minimizing tailing effects from the basic dimethylamino group.[12]

Proposed HPLC-UV Method Protocol

This protocol provides a starting point for the quantitative analysis of this compound. Optimization and validation are required for specific applications.

1.1.1 Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters for sample preparation.

1.1.2 Reagent Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

1.1.3 Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Prepare the test sample by dissolving it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

1.1.4 Chromatographic Conditions

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time ~15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0.09010
10.01090
12.01090
12.19010
15.09010
HPLC Method Validation Framework

To ensure the trustworthiness of the results, the developed method must be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from impurities, degradation products, or matrix components.

  • Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent Mobile Phase & Diluent Preparation standard Standard Solution (100 µg/mL) reagent->standard working Working Standards (1-50 µg/mL) standard->working hplc HPLC System (C18 Column, Gradient) working->hplc sample Test Sample Preparation & Filtration sample->hplc inject Inject Samples & Standards (10 µL) hplc->inject detect UV Detection (254 nm) inject->detect integrate Peak Integration detect->integrate curve Calibration Curve Generation integrate->curve quantify Quantify Analyte in Sample curve->quantify report Report Results quantify->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL in Acetone) work Working Solution (10 µg/mL) stock->work gcms GC-MS System work->gcms inject Inject 1 µL gcms->inject separate GC Separation (Temp. Program) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (40-400 m/z) ionize->detect tic Extract Total Ion Chromatogram (TIC) detect->tic spectrum Obtain Mass Spectrum of Peak tic->spectrum library Compare with Reference/Library spectrum->library confirm Confirm Identity library->confirm

Sources

Unlocking Cellular Environments: Application Notes for 4-(Dimethylamino)-2-methylbenzonitrile as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Conventional Fluorophore

In the intricate landscape of cellular biology and drug development, the ability to visualize and quantify the biophysical properties of microenvironments is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.[1] Among these, molecules that exhibit environment-sensitive fluorescence provide a deeper layer of information beyond simple localization. 4-(Dimethylamino)-2-methylbenzonitrile (DMAMB) belongs to a fascinating class of fluorophores whose photophysical properties are intrinsically linked to the polarity and viscosity of their surroundings. This guide provides a comprehensive overview of the theoretical underpinnings of DMAMB's unique fluorescence, its anticipated photophysical characteristics, and detailed protocols for its application as a sophisticated sensor for micro-viscosity in biological systems.

The Principle of Operation: A Tale of Two Excited States

The remarkable environmental sensitivity of DMAMB and its parent compound, 4-(dimethylamino)benzonitrile (DMABN), is governed by a photophysical phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[2] Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In this state, the molecule largely retains its planar geometry. However, in polar solvents, the molecule can undergo a conformational change, where the dimethylamino group twists relative to the benzonitrile ring. This twisting leads to the formation of a highly polar, charge-separated TICT state, which is stabilized by the surrounding polar solvent molecules.[3]

The LE and TICT states possess distinct electronic configurations and, consequently, different emission energies. The LE state typically emits at shorter wavelengths (in the blue region), while the TICT state emits at longer wavelengths (in the green to red region), a phenomenon known as dual fluorescence.[4] The ratio of the intensities of these two emission bands is highly dependent on the polarity of the solvent.

The ortho-methyl group in DMAMB introduces a significant steric hindrance that is absent in DMABN. This steric clash is expected to pre-twist the dimethylamino group out of the plane of the benzonitrile ring even in the ground state. This pre-twisting can have a profound effect on the photophysics, potentially favoring the formation of the TICT state and influencing the molecule's sensitivity to its environment.

TICT_Mechanism Figure 1: The Twisted Intramolecular Charge Transfer (TICT) Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS DMAMB (Planar/Slightly Twisted) LE Locally Excited (LE) State (Planar Geometry) GS->LE Photoexcitation (hν_abs) LE->GS Fluorescence (hν_LE) (Shorter Wavelength) TICT Twisted Intramolecular Charge Transfer (TICT) State (Twisted Geometry) LE->TICT Intramolecular Rotation (Solvent Polarity Dependent) TICT->GS Fluorescence (hν_TICT) (Longer Wavelength) or Non-radiative Decay TICT->LE Reverse Rotation

Caption: A diagram illustrating the key states and transitions in the TICT mechanism for DMAMB.

Anticipated Photophysical Properties of DMAMB

PropertyExpected Characteristic in DMAMBRationale
Solvatochromism Pronounced positive solvatochromism of the TICT emission band.The highly polar TICT state will be significantly stabilized in polar solvents, leading to a red-shift in the emission wavelength.
Dual Fluorescence Likely to exhibit dual fluorescence in solvents of intermediate polarity.The steric hindrance from the ortho-methyl group may facilitate the formation of the TICT state.
Viscosity Sensitivity Fluorescence quantum yield and lifetime are expected to increase with increasing viscosity.In viscous environments, the intramolecular rotation required to form the non-emissive or weakly emissive TICT state is hindered, favoring radiative decay from the LE state.[1]

Table 1: Anticipated Photophysical Properties of this compound

Application as a Molecular Rotor for Viscosity Sensing

The sensitivity of DMAMB's fluorescence to the restriction of intramolecular rotation makes it a prime candidate for use as a "molecular rotor" to probe micro-viscosity.[5] In environments with high viscosity, such as the intracellular matrix or lipid membranes, the twisting motion of the dimethylamino group is impeded. This suppression of the non-radiative decay pathway from the TICT state leads to an increase in fluorescence quantum yield and a longer fluorescence lifetime.[6]

This relationship between fluorescence and viscosity can be quantified using the Förster-Hoffmann equation:

log(Φf) = C + x * log(η)

where:

  • Φf is the fluorescence quantum yield.

  • η is the viscosity of the medium.

  • C is a constant that depends on the photophysical properties of the dye.

  • x is the viscosity sensitivity parameter of the dye.

A similar relationship exists for the fluorescence lifetime (τ). By creating a calibration curve of fluorescence lifetime versus viscosity in solutions of known viscosity, the viscosity of an unknown environment, such as the cytoplasm of a cell, can be determined.[1]

Protocols

Protocol 1: Calibration of DMAMB for Viscosity Measurement

Objective: To generate a calibration curve correlating the fluorescence lifetime of DMAMB with the viscosity of the medium.

Materials:

  • This compound (DMAMB)

  • Methanol-glycerol mixtures of varying compositions (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100 v/v)

  • Viscometer

  • Time-resolved fluorometer or a fluorescence lifetime imaging microscopy (FLIM) system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of DMAMB (e.g., 1 mM) in a suitable solvent like ethanol or DMSO.

  • Prepare Calibration Standards: Create a series of methanol-glycerol mixtures. Measure the viscosity of each mixture using a viscometer at a controlled temperature (e.g., 25°C).

  • Prepare Probe Solutions: Add a small aliquot of the DMAMB stock solution to each methanol-glycerol mixture to a final concentration of approximately 1-10 µM. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Fluorescence Lifetime: For each calibration standard, measure the fluorescence lifetime of DMAMB using a time-resolved fluorometer or a FLIM system. Use an excitation wavelength near the absorption maximum of DMAMB (expected to be in the UV-A range).

  • Generate Calibration Curve: Plot the logarithm of the fluorescence lifetime (log(τ)) against the logarithm of the viscosity (log(η)). Fit the data to a linear equation to determine the constants C and x from the Förster-Hoffmann equation.

Calibration_Workflow Figure 2: Workflow for DMAMB Viscosity Calibration A Prepare Methanol-Glycerol Standards B Measure Viscosity of Standards A->B C Add DMAMB to Standards A->C E Plot log(τ) vs. log(η) B->E D Measure Fluorescence Lifetime (τ) C->D D->E F Generate Calibration Curve E->F

Caption: A flowchart outlining the steps for calibrating DMAMB as a viscosity probe.

Protocol 2: Measuring Intracellular Viscosity using FLIM

Objective: To quantitatively map the viscosity within living cells using DMAMB and Fluorescence Lifetime Imaging Microscopy (FLIM).

Materials:

  • Cultured cells (e.g., HeLa, CHO) grown on glass-bottom dishes suitable for microscopy

  • DMAMB stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

  • FLIM system equipped with a suitable pulsed laser for excitation and time-correlated single photon counting (TCSPC) detection.

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of DMAMB in live-cell imaging medium at a final concentration of 1-10 µM. Remove the culture medium from the cells, wash once with PBS, and add the DMAMB-containing medium.

  • Incubation: Incubate the cells with the DMAMB solution for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell line.

  • Washing: After incubation, remove the loading medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any extracellular probe.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Place the dish on the stage of the FLIM microscope, ensuring physiological conditions (37°C, 5% CO₂) are maintained.

  • FLIM Data Acquisition: Acquire FLIM data from the cells. Excite the sample with a pulsed laser at a wavelength close to the absorption maximum of DMAMB. Collect the fluorescence emission through an appropriate bandpass filter.

  • Data Analysis:

    • Fit the fluorescence decay curve for each pixel of the image to a multi-exponential decay model to determine the fluorescence lifetime (τ).

    • Generate a fluorescence lifetime map of the cells.

    • Using the previously generated calibration curve, convert the measured fluorescence lifetimes into viscosity values (in centipoise, cP) for each pixel to create a quantitative viscosity map of the cell.

FLIM_Workflow Figure 3: Workflow for Intracellular Viscosity Measurement using FLIM A Culture Cells on Glass-Bottom Dish B Load Cells with DMAMB A->B C Wash to Remove Excess Probe B->C D Acquire FLIM Data C->D E Fit Decay Curves to Determine Lifetime (τ) D->E F Convert τ to Viscosity (η) using Calibration Curve E->F G Generate Viscosity Map F->G

Caption: A step-by-step workflow for measuring intracellular viscosity with DMAMB using FLIM.

Conclusion and Future Directions

This compound represents a promising fluorescent probe with the potential for sophisticated applications in cell biology and drug discovery. Its unique photophysical properties, governed by the TICT mechanism and influenced by the steric effects of the ortho-methyl group, make it a sensitive reporter of local polarity and viscosity. The protocols outlined in this guide provide a framework for the calibration and application of DMAMB as a molecular rotor for quantitative viscosity mapping in living cells.

It is important to note that the photophysical data for DMAMB should be experimentally determined for precise and accurate measurements. Future work should focus on a thorough characterization of its spectral properties and the validation of its use as a viscosity sensor in various biological contexts. The insights gained from such studies will undoubtedly expand the toolkit available to researchers for unraveling the complex and dynamic nature of the cellular environment.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent probes for viscosity and flow. Journal of Biological Engineering, 4(1), 1-14.
  • Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 14(39), 13586-13597.
  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032.
  • Levitt, J. A., Kuimova, M. K., Yahioglu, G., Chung, P. H., & Suhling, K. (2009). Membrane-bound molecular rotors measure viscosity in live cells via fluorescence lifetime imaging. Journal of the American Chemical Society, 131(7), 2454-2455.
  • Luchowski, R., Kapusta, P., Szabelski, M., & Gryczynski, I. (2011). Synthesis and evaluation of self-calibrating ratiometric viscosity sensors. Journal of fluorescence, 21(3), 1183-1189.
  • Hosny, N. A., Mohamedi, G., & Kuimova, M. K. (2013). The big picture: A gallery of viscosity-sensitive fluorescent molecular rotors.
  • Peng, X., Yang, Z., Wang, J., Fan, J., & He, Y. (2011). A ratiometric and colorimetric fluorescent probe for viscosity. Organic letters, 13(17), 4544-4547.
  • Lippert, E., Lüder, W., & Boos, H. (1962). The fluorescence of aromatic compounds. In Advances in Molecular Spectroscopy (pp. 443-457). Pergamon.
  • Rettig, W. (1986). Charge separation in excited states of flexible molecules—the TICT state and beyond. Angewandte Chemie International Edition in English, 25(11), 971-988.
  • Förster, T., & Hoffmann, G. (1971). Die Viskositatsabhangigkeit der Fluoreszenzquantenausbeuten einiger Farbstoffsysteme. Zeitschrift für Physikalische Chemie, 75(1-2), 63-76.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-(Dimethylamino)-2-methylbenzonitrile (CAS 57413-39-5). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Overview of Purification Strategy

The purification of this compound, a substituted aromatic aminonitrile, typically involves removing starting materials, reaction by-products, and decomposition products. The presence of a basic dimethylamino group and a polar nitrile function on an aromatic ring dictates its physicochemical properties, guiding the choice of purification method. The primary methods discussed here are Recrystallization and Flash Column Chromatography.

Below is a general workflow for purifying a crude synthetic product like this compound.

G cluster_start cluster_workup Initial Work-up cluster_purification Purification cluster_end crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Liquid-Liquid Extraction) crude->workup dry Dry Organic Extract (e.g., over MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate decision Assess Purity & Impurity Profile (TLC, ¹H NMR) concentrate->decision chrom Flash Column Chromatography decision->chrom  Complex mixture or  impurities with  similar polarity recryst Recrystallization decision->recryst  Product is solid &  significantly purer  than impurities pure Pure Product chrom->pure recryst->pure analysis Confirm Purity & Identity (NMR, LC-MS, mp) pure->analysis

Caption: General Purification Workflow for Synthetic Products.

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the difference in solubility of the desired compound and its impurities in a solvent at different temperatures.

Troubleshooting Guide & FAQs (Recrystallization)

Q1: My compound has "oiled out" instead of forming crystals upon cooling. What went wrong and how do I fix it?

A: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue when the solution is too concentrated or cooled too quickly.

  • Causality: The high concentration of the solute or impurities can depress the melting point of your compound to below the temperature of the solution. Rapid cooling doesn't give molecules sufficient time to orient into a crystal lattice.

  • Solution:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent (5-10% more volume) to slightly lower the concentration.

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • If it persists, try "seeding" the solution with a tiny crystal of pure product once it has cooled slightly below the boiling point.

Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A: This indicates that the solution is not supersaturated, which is a prerequisite for crystallization. This can be due to using too much solvent or the inherent high solubility of the compound even at low temperatures.

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature.

  • Solution Hierarchy:

    • Induce Nucleation: Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation.

    • Seed the Solution: If you have a small amount of pure product, add a single, tiny crystal to the solution. This provides a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then attempt the slow cooling process again. Be careful not to evaporate too much, or the product may precipitate out with impurities.

Q3: My final product is nicely crystalline, but it's still colored. How can I remove colored impurities?

A: The color is likely from highly conjugated, non-polar impurities that co-crystallize with your product. A single recrystallization may not be sufficient.

  • Causality: Activated charcoal has a high surface area and affinity for large, flat, aromatic molecules, which are often the source of color.

  • Solution: Perform the recrystallization again, but add a small amount of activated charcoal to the hot solution before filtration.

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (e.g., 1-2% of the solute weight). Adding too much will adsorb your product and reduce yield.

    • Keep the solution hot for a few minutes while swirling.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Caution: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping.

    • Proceed with the cooling and crystallization as usual.

Standard Operating Protocol: Recrystallization

This protocol provides a general guideline. The ideal solvent must be determined experimentally. Based on the structure of this compound, solvents like isopropanol, ethanol, or mixed solvent systems (e.g., ethyl acetate/hexanes) are good starting points.

Solvent SystemBoiling Point (°C)Rationale
Isopropanol (IPA)82.6Good balance of polarity. Often shows a steep solubility curve for moderately polar compounds.
Ethanol (EtOH)78.4Similar to IPA, slightly more polar.
Ethyl Acetate / HeptaneVariableA mixed system where the compound is soluble in the polar component (EtOAc) and insoluble in the non-polar component (Heptane). Allows for fine-tuning.

Protocol Steps:

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition, until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add activated charcoal. Reheat to a boil.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Section 2: Flash Column Chromatography

When recrystallization is ineffective due to a complex mixture of impurities or if the product is an oil, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).

Troubleshooting Guide & FAQs (Column Chromatography)

Q1: I've run a TLC and my desired compound has an Rf value of 0.1 in 10% Ethyl Acetate/Hexanes. When I run my column with this eluent, the compound is taking forever to elute. What's the issue?

A: While TLC is an excellent guide, the behavior on a column can differ slightly. An Rf of 0.1 on a TLC plate indicates very strong adsorption to the silica.

  • Causality: In flash chromatography, an ideal Rf value for the target compound is typically between 0.25 and 0.40. This provides a good balance between retention (for separation) and a reasonable elution time. An Rf of 0.1 means your eluent is not polar enough to effectively move the compound down the column.

  • Solution: Increase the polarity of the mobile phase. Instead of 10% EtOAc/Hexanes, try 15% or 20% EtOAc/Hexanes. Run a new TLC in the proposed solvent system to confirm the Rf is now in the optimal 0.25-0.40 range before committing to the column.

Q2: My compound is streaking badly on the TLC plate and the bands on my column are very broad, leading to poor separation. Why is this happening?

A: Streaking is often a sign of compound-silica interactions that are undesirable or of column overloading. For an amine-containing compound like this compound, this is a common problem.

  • Causality: The dimethylamino group is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption and tailing/streaking. Overloading the column with too much crude material will also exceed the separating capacity of the stationary phase.

  • Solutions:

    • Neutralize the Silica: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. The Et₃N will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute symmetrically.

    • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel.

    • Check Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel (e.g., 100-500 mg of crude on a 25 g column).

G cluster_TLC TLC Analysis Troubleshooting start Run TLC of Crude Material rf_check Is Rf of desired spot between 0.25 and 0.40? start->rf_check streaking_check Are spots round or streaked? rf_check->streaking_check Yes rf_low Rf < 0.25 (Too Low) rf_check->rf_low No rf_high Rf > 0.40 (Too High) rf_check->rf_high No streaked Spots are streaked streaking_check->streaked Streaked round_spots Spots are round Solvent system is suitable for column streaking_check->round_spots Round increase_polarity Action: Increase eluent polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity decrease_polarity Action: Decrease eluent polarity (e.g., less Ethyl Acetate) rf_high->decrease_polarity increase_polarity->start decrease_polarity->start add_base Action: Add 0.5-1% Triethylamine to eluent to suppress tailing streaked->add_base add_base->start

Caption: Decision tree for optimizing a TLC solvent system.

Q3: I see cracks developing in my silica bed during the run. How does this affect my purification?

A: Cracks or channels in the stationary phase are highly detrimental.

  • Causality: This is usually caused by the silica bed running dry or by packing the column improperly, leaving air pockets.

  • Effect: The mobile phase and dissolved compounds will bypass the main stationary phase by flowing through these channels. This means there is no separation occurring, and your fractions will be mixtures.

  • Solution: The column run is likely compromised. The best course of action is to stop, collect all the material that has eluted, evaporate the solvent, and repack a new column. To prevent this, always ensure the silica bed is uniform and that the solvent level never drops below the top of the silica.

Standard Operating Protocol: Flash Column Chromatography

1. Eluent Selection:

  • Using TLC, find a solvent system that gives your product an Rf of ~0.3 and separates it well from impurities. A common starting point for compounds like this is an Ethyl Acetate/Hexanes or Dichloromethane/Methanol gradient.

  • Remember to add 0.5-1% triethylamine to the eluent if you observe streaking.

2. Column Packing (Slurry Method):

  • Choose a column size appropriate for the amount of material.

  • In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a loose slurry.

  • With the column stopcock closed, pour the slurry into the column.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure the silica packs into a uniform bed. Add more eluent as needed, never letting the top of the bed go dry.

  • Finish by adding a layer of sand (~0.5 cm) on top of the silica bed to prevent disruption during solvent addition.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add your eluent to the column.

  • Apply positive pressure (using a bellows or compressed air) to achieve a flow rate of about 2 inches/minute.

  • Collect the eluate in a series of numbered test tubes or flasks.

  • If using a gradient, gradually increase the polarity of the eluent as the run progresses.

5. Analysis:

  • Spot every few fractions on a TLC plate to determine which ones contain your pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

References

This guide synthesizes established principles of organic chemistry purification. For further reading on the underlying theories, please consult the following resources.

  • PubChem. 4-(dimethylamino)benzonitrile. National Center for Biotechnology Information. [Link]

  • Cytiva. Chromatography products. Cytiva. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.[Link]

  • ResearchGate. What is the best method for crystallization? ResearchGate GmbH. [Link]

How to increase the yield of 4-(Dimethylamino)-2-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in the development of advanced materials and pharmaceuticals, 4-(Dimethylamino)-2-methylbenzonitrile is a key intermediate whose efficient synthesis is critical for downstream applications. However, researchers often face challenges in achieving high yields due to the nuanced complexities of the synthetic process, particularly the crucial cyanation step.

This technical support guide, designed for chemists and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Technical Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound, which typically involves the cyanation of an aryl halide precursor, such as 4-bromo-3-methyl-N,N-dimethylaniline.

Question 1: My reaction shows low or no conversion of the aryl halide starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common issue often traced back to the catalyst system, reaction conditions, or the reagents themselves. Let's break down the potential culprits.

Causality & Explanation:

The most prevalent method for this conversion is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves an active Pd(0) species which undergoes oxidative addition with the aryl halide. If this active catalyst is not generated or is deactivated, the cycle halts.

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be easily oxidized to an inactive Pd(II) state. Furthermore, excess cyanide ions in the solution can coordinate strongly to the palladium center, poisoning the catalyst and preventing it from participating in the catalytic cycle.[1]

  • Poor Reagent Reactivity: The choice of cyanide source is critical. Salts like NaCN or KCN have high reactivity but also a greater tendency to deactivate the catalyst.[1] Less soluble or complexed sources like Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) release cyanide ions slowly, maintaining a low concentration that is sufficient for transmetalation without overwhelming the catalyst.[2]

  • Suboptimal Temperature: Like most chemical reactions, temperature is a critical parameter. If the temperature is too low, the activation energy for the rate-determining step (often reductive elimination) may not be reached. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products.

Troubleshooting Solutions:

  • Ensure an Inert Atmosphere:

    • Thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for 30 minutes).

    • Assemble your reaction vessel under a positive pressure of an inert gas (N₂ or Ar). Use Schlenk line techniques for reagent transfers.

  • Optimize the Catalyst System:

    • Precatalysts: Use air-stable palladium precatalysts (e.g., those based on the Buchwald biarylphosphine ligands) which generate the active Pd(0) species in situ.[3]

    • Ligand Choice: The phosphine ligand is crucial. Electron-rich and bulky ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective for cyanation of aryl chlorides and bromides.[2]

    • Cyanide Source: If using NaCN or KCN fails, switch to Zn(CN)₂. It is less toxic and its lower solubility helps prevent catalyst poisoning.[2][4] K₄[Fe(CN)₆] is an even safer, non-toxic alternative that has proven effective.[1]

  • Control Reaction Temperature:

    • Start with conditions reported in the literature for similar substrates. A typical range for palladium-catalyzed cyanation is 80-120°C.[5]

    • Monitor the reaction progress using TLC or GC-MS at regular intervals to determine the optimal reaction time and temperature.

Question 2: My reaction works, but the final yield is low after purification due to significant side product formation. What are these side products and how can I prevent them?

Answer:

The formation of byproducts is a clear indicator that secondary reaction pathways are competing with your desired cyanation. The nature of the byproduct can give clues to the problem.

Causality & Explanation:

  • Hydrolysis: The primary culprit is often the hydrolysis of the nitrile product to the corresponding amide (4-(dimethylamino)-2-methylbenzamide) or even the carboxylic acid. This occurs if water is present in the reaction mixture, especially at elevated temperatures and in the presence of basic or acidic species.

  • Proto-dehalogenation: This side reaction replaces the halide on your starting material with a hydrogen atom, regenerating the arene (N,N,3-trimethylaniline). This can happen if there is a source of protons (like water) and a reducing agent in the mixture.

  • Homocoupling: Sometimes, two molecules of the aryl halide can couple to form a biaryl species. This is more common in Ullmann-type (copper-catalyzed) reactions but can occur in palladium catalysis as well.[6]

Troubleshooting Solutions:

  • Rigorous Exclusion of Water:

    • Use anhydrous solvents. Purchase them commercially or dry them using standard laboratory procedures (e.g., distillation over sodium/benzophenone for THF or dioxane).

    • Dry all glassware in an oven ( >100°C) for several hours and allow it to cool under an inert atmosphere before use.

    • Ensure your starting materials and reagents are anhydrous.

  • Optimize the Base:

    • If a base is required for your specific protocol, its strength and stoichiometry are important. A very strong base in the presence of trace water can promote hydrolysis. Sometimes, as in the case of using Zn(CN)₂, no additional base is needed.[3]

  • Purify Starting Materials:

    • Ensure your starting aryl halide is pure and free from contaminants that could interfere with the reaction.

Question 3: I am struggling with the final purification. Column chromatography gives poor separation, and I can't seem to get a pure product. What can I do?

Answer:

Purification difficulties often arise from residual metal catalysts or byproducts with similar polarity to the desired product.

Causality & Explanation:

  • Metal Contamination: Palladium and copper catalysts can form colloidal suspensions or complexes that are difficult to remove completely through simple extraction and can interfere with crystallization and spectroscopic analysis.

  • Co-elution: If the starting material and product have very similar Rf values on a TLC plate, they will be difficult to separate using column chromatography. This is common if the only change to the molecule is replacing a bromine atom with a nitrile group.

Troubleshooting Solutions:

  • Post-Reaction Workup to Remove Metals:

    • Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate. Pass the entire mixture through a short plug of Celite® or silica gel. This will often adsorb the majority of the palladium catalyst.

    • Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium hydroxide can help remove copper salts by forming a water-soluble copper-ammonia complex. A wash with a mild acid can remove basic impurities.

  • Enhance Purification Efficiency:

    • Recrystallization: This is a powerful technique if a suitable solvent system can be found. Experiment with different solvents (e.g., ethanol, isopropanol, hexanes/ethyl acetate mixtures) to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Optimize Chromatography: If you must use chromatography, try different solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) or use a different stationary phase (e.g., alumina instead of silica).

Synthesis Workflow & Troubleshooting Logic

The following diagrams illustrate a typical workflow for the synthesis and a logical approach to troubleshooting common issues.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction: Cyanation cluster_2 Purification Start 4-Bromo-3-methylaniline Dimethylation N,N-Dimethylation (e.g., with MeI, base) Start->Dimethylation Precursor 4-Bromo-3-methyl-N,N-dimethylaniline Dimethylation->Precursor Cyanation Palladium-Catalyzed Cyanation (e.g., with Zn(CN)₂, Pd catalyst, ligand) Precursor->Cyanation Product_Crude Crude this compound Cyanation->Product_Crude Workup Aqueous Workup / Filtration Product_Crude->Workup Purify Chromatography / Recrystallization Workup->Purify Product_Pure Pure Product Purify->Product_Pure

Caption: General workflow for the synthesis of this compound.

G cluster_0 cluster_1 Problem Low Yield / Impure Product Cause1 Check Reaction Conversion (TLC/GC) Problem->Cause1 Cause2 Analyze Byproducts (NMR/MS) Problem->Cause2 Sol1 Optimize Catalyst System (Ligand, Precatalyst) Cause1->Sol1 Sol2 Change Cyanide Source (e.g., Zn(CN)₂) Cause1->Sol2 Sol3 Ensure Anhydrous/Inert Conditions Cause1->Sol3 Cause2->Sol3 Sol4 Modify Purification Strategy (Recrystallization, Workup) Cause2->Sol4

Caption: A logical flowchart for troubleshooting synthesis-related issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable catalytic system for the cyanation of an electron-rich aryl bromide like this? A: For electron-rich aryl bromides, a combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as dppf or a Buchwald-type ligand is highly recommended.[5] Pairing this with a mild cyanide source like Zn(CN)₂ often provides a good balance of reactivity and catalyst stability.[2]

  • Q2: My starting material is 4-chloro-3-methyl-N,N-dimethylaniline. Can I use that instead of the bromo derivative? A: Yes, but aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[5] You will likely need a more active catalyst system (e.g., one with a more electron-rich ligand), higher catalyst loading, and potentially higher temperatures to achieve a good yield.[7]

  • Q3: What are the critical safety precautions when working with cyanide reagents? A: All cyanide salts are highly toxic. Never mix them with acid, as this will generate lethal hydrogen cyanide (HCN) gas. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and ensure you are trained in its use. After the reaction, quench any residual cyanide in the aqueous waste with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions before disposal.

  • Q4: Can I use a copper-catalyzed method like the Rosenmund-von Braun reaction instead? A: Yes, the Rosenmund-von Braun reaction is a classic method for aryl nitrile synthesis. However, it typically requires stoichiometric amounts of a copper(I) cyanide salt and very high temperatures (often >150-200°C).[1] This can be incompatible with sensitive functional groups. Modern palladium-catalyzed methods are generally milder, more functional-group tolerant, and require only catalytic amounts of the metal.[4][5]

Optimized Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes the cyanation of 4-bromo-3-methyl-N,N-dimethylaniline.

Reagents & Equipment:

  • 4-bromo-3-methyl-N,N-dimethylaniline

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Vessel Preparation: In a fume hood, add 4-bromo-3-methyl-N,N-dimethylaniline (1.0 eq), Zinc Cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.05 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen three times.

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous, degassed DMF via cannula or syringe.

  • Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under nitrogen) and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Catalyst Pd₂(dba)₃ / dppfRobust system for cyanation of aryl bromides.[2]
Catalyst Loading 1-5 mol % PdBalances reaction rate and cost/ease of removal.
Cyanide Source Zn(CN)₂ (0.6 - 1.0 eq)Mild, effective, and less prone to catalyst poisoning.[4]
Solvent Anhydrous DMF, Dioxane, or TolueneHigh-boiling polar aprotic solvents aid in reagent solubility.
Temperature 100 - 120 °CSufficient thermal energy for efficient catalytic turnover.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available from: [Link]

  • Kim, J. H., et al. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate. Google Patents. WO2006011696A1.
  • Gade, N. R., et al. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents. WO2016024224A1.
  • Kim, J. H., et al. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrochloride salt mediate. Google Patents. WO 2006/011696 A1. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available from: [Link]

  • Kim, J. H., et al. (2009). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. Google Patents. US20090203940A1.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634–1648. Available from: [Link]

  • Anjana, R., & Sivan, V. U. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37243–37265. Available from: [Link]

  • Ahmad, A. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Available from: [Link]

  • Ries, U. J., et al. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents. US20100210845A1.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]

  • Zhuang, S., et al. (2012). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Advanced Materials Research, 531, 235-238. Available from: [Link]

  • da Silva, F. P., et al. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. Available from: [Link]

  • PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Available from: [Link]

  • Al-Masum, M. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(10), 1103. Available from: [Link]

  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 45(39), 6523-6527. Available from: [Link]

  • Zhang, Z., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(19), 6951. Available from: [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Scientia Pharmaceutica, 91(1), 10. Available from: [Link]

  • da Silva, F. P., et al. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 44(6), 716-733. Available from: [Link]

  • Mues, W., et al. (2002). Preparation of 4-bromoaniline derivatives. Google Patents. US6388135B1.
  • Vera, D. M., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(8), 4272. Available from: [Link]

  • Bruno, N. C., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(43), 11359-11363. Available from: [Link]

  • Deng, W., et al. (2005). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 7(21), 4593–4596. Available from: [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(Dimethylamino)-2-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the synthesis of this valuable compound. Our focus is on providing practical, evidence-based solutions to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of a 4-halo-2-methylbenzonitrile (typically 4-chloro- or 4-bromo-2-methylbenzonitrile) with dimethylamine in the presence of a palladium catalyst and a suitable base.[1]

Q2: What are the primary impurities I should expect in my crude product?

A2: The two most common and significant impurities are:

  • 2-Methylbenzonitrile: This is a byproduct of a common side reaction known as hydrodehalogenation, where the starting aryl halide is reduced instead of undergoing amination.[1]

  • Residual Palladium: The palladium catalyst and its associated ligands used in the Buchwald-Hartwig reaction can persist in the crude product and are often challenging to remove completely.

Q3: Why is it crucial to remove these specific impurities?

A3: 2-Methylbenzonitrile, lacking the dimethylamino group, will have significantly different electronic and pharmacological properties, potentially interfering with downstream applications and biological assays. Residual palladium is a major concern in pharmaceutical development as heavy metal impurities are strictly regulated due to their potential toxicity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product and Significant Formation of 2-Methylbenzonitrile
  • Possible Cause: The hydrodehalogenation side reaction is competing effectively with the desired amination. This can be influenced by the catalyst system, base, and reaction conditions.[1]

  • Troubleshooting Steps:

    • Optimize the Ligand: The choice of phosphine ligand is critical in minimizing hydrodehalogenation. Sterically hindered biaryl phosphine ligands, such as RuPhos or BrettPhos, have been shown to favor the desired C-N bond formation over the competing reduction pathway.

    • Base Selection: While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening other bases such as LHMDS or cesium carbonate.

    • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help to disfavor the hydrodehalogenation pathway. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.

    • Ensure Anhydrous and Inert Conditions: Moisture and oxygen can negatively impact the catalytic cycle. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Difficulty in Separating this compound from 2-Methylbenzonitrile
  • Possible Cause: Both compounds are relatively non-polar, but the presence of the dimethylamino group in the desired product provides a handle for separation based on polarity differences.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for this separation. Due to the difference in polarity (the desired product is more polar), a well-chosen solvent system can achieve excellent separation.

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to a final mixture of 9:1 or 8:2 hexane:ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture. The desired product should have an Rf value of approximately 0.2-0.4 in the final eluting solvent system for good separation.

Issue 3: Persistent Palladium Contamination in the Final Product
  • Possible Cause: The palladium catalyst can form stable complexes with the product, making it difficult to remove by standard purification methods like chromatography or crystallization alone.

  • Troubleshooting Steps:

    • Use of Metal Scavengers: This is a highly effective method for removing trace palladium.

      • Scavenger Selection: Thiol-based or triazine-based scavengers are particularly effective for palladium. Commercially available options include silica-bound thiol scavengers or macroporous polystyrene-bound trimercaptotriazine (MP-TMT).[2][3]

      • Protocol: After the reaction is complete, the crude product (after initial workup) is dissolved in a suitable solvent (e.g., THF, DCM). The scavenger resin (typically 3-5 molar equivalents relative to the initial palladium catalyst) is added, and the mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) for 4-16 hours. The resin is then removed by filtration.[2]

    • Activated Carbon Treatment: While generally less selective, treatment with activated carbon can also reduce palladium levels. However, this may lead to some loss of the desired product.

Issue 4: Oiling Out During Recrystallization
  • Possible Cause: The compound is precipitating from the solution as a liquid phase (an oil) rather than forming crystals. This often happens when the solution is supersaturated or when the cooling process is too rapid.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

    • Use a Two-Solvent System: If a single solvent is problematic, a two-solvent recrystallization can be effective.

      • Principle: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.[4][5]

      • Suggested System: For this compound, a good starting point would be to dissolve it in a minimal amount of a moderately polar solvent like ethyl acetate or dichloromethane at reflux, and then add a non-polar solvent like hexane or heptane as the anti-solvent.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to separate the desired product from the less polar 2-methylbenzonitrile byproduct.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane. Spot it on a TLC plate and develop it in various hexane:ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20). The ideal eluent will show good separation between the product spot and the less polar impurity spot (2-methylbenzonitrile), with the product having an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the top of the column.

  • Elution:

    • Begin eluting with 100% hexane to wash off any very non-polar impurities.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate, as determined by your TLC analysis.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Two-Solvent Recrystallization

This protocol is for further purifying the product after initial separation, particularly to remove trace impurities.

Materials:

  • Partially purified this compound

  • Ethyl acetate (or Dichloromethane) - "Good" solvent

  • Hexane (or Heptane) - "Bad" solvent

  • Erlenmeyer flask

  • Hot plate/stirrer

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with stirring until you observe persistent cloudiness.

  • Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Protocol 3: Palladium Removal using a Thiol-Based Scavenger

This protocol details the removal of residual palladium from the product.

Materials:

  • Crude or partially purified this compound

  • Silica-bound thiol scavenger (e.g., SiliaMetS Thiol)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Stir plate

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the product containing palladium residues in THF or DCM.

  • Scavenger Addition: Add the silica-bound thiol scavenger (approximately 3-5 equivalents based on the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature for 12-16 hours.

  • Filtration: Filter the mixture through a pad of celite or a fine frit to remove the scavenger resin.

  • Washing: Wash the filtered resin with a small amount of fresh solvent.

  • Isolation: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Process

Diagram 1: Buchwald-Hartwig Amination and Side Reaction

4-Halo-2-methylbenzonitrile 4-Halo-2-methylbenzonitrile Product 4-(Dimethylamino)-2- methylbenzonitrile 4-Halo-2-methylbenzonitrile->Product Amination Side_Product 2-Methylbenzonitrile (Hydrodehalogenation) 4-Halo-2-methylbenzonitrile->Side_Product Side Reaction Dimethylamine Dimethylamine Dimethylamine->Product Pd_Catalyst_Base Pd Catalyst, Base Pd_Catalyst_Base->Product Pd_Catalyst_Base->Side_Product

Caption: Synthetic pathway to the target molecule and the competing side reaction.

Diagram 2: Purification Workflow

Crude_Product Crude Product (contains Product, Side Product, Pd) Column_Chromatography Column Chromatography (Hexane/Ethyl Acetate) Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product (minor impurities, Pd) Column_Chromatography->Partially_Purified Palladium_Scavenging Palladium Scavenging (Thiol Resin) Partially_Purified->Palladium_Scavenging Recrystallization Recrystallization (Two-Solvent) Palladium_Scavenging->Recrystallization Pure_Product Pure 4-(Dimethylamino)-2- methylbenzonitrile Recrystallization->Pure_Product

Caption: A recommended multi-step purification workflow for high purity.

References

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • recrystalliz
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • MIT OpenCourseWare. (n.d.). 8.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022). 7.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Quora. (2024).
  • Catalysis Science & Technology (RSC Publishing). (n.d.).
  • NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Googleapis.com. (2006). WO 2006/011696 A1.
  • ResearchGate. (n.d.).
  • PubMed. (1968). [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-(4-Methylphenoxy)benzonitrile.

Sources

Stability and proper storage conditions for 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Dimethylamino)-2-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common challenges and provide evidence-based solutions to maintain the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from light.[1] Specifically, a refrigerated environment at 2-8°C is recommended.[1] The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen, as aromatic amines can be susceptible to oxidation. For extended storage, maintaining an inert atmosphere, such as under nitrogen or argon, is best practice for air-sensitive compounds.[2]

Q2: What is the expected shelf-life of this compound?

When stored under the recommended conditions, this compound is expected to be stable for an extended period. While a specific shelf-life is not always provided, adherence to proper storage—cool, dry, dark, and under an inert atmosphere—will maximize its stability. Aromatic amines have been shown to be stable for up to 14 months when stored at -70°C.[3] Regular quality control checks are recommended for material that has been stored for a significant length of time.

Q3: The compound has developed a slight coloration. Is it still usable?

A change in color, often to a light brown, can indicate oxidation or the presence of impurities. Aniline and other arylamines are typically colorless but can become colored upon storage due to atmospheric oxidation. Before use, it is crucial to assess the purity of the discolored compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or melting point determination can verify its integrity. If the purity is compromised, purification by recrystallization or chromatography may be necessary.

Q4: What solvents are compatible with this compound?

This compound is soluble in methanol.[1] Generally, it is also soluble in other organic solvents like acetonitrile. The choice of solvent will depend on the specific application. For reactions, it is critical to use anhydrous solvents, especially when working with air-sensitive reagents, to prevent hydrolysis or other unwanted side reactions.[4][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or unexpected byproducts. Degradation of the starting material due to improper storage.Verify the purity of the this compound using analytical techniques (NMR, HPLC). If degraded, purify the compound or use a fresh batch. Ensure all future storage is under a cool, dry, inert atmosphere.
Reaction with atmospheric moisture or oxygen.Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon) using Schlenk line techniques.[6][7] Ensure all glassware is thoroughly dried before use.[6]
Compound appears clumpy or difficult to handle. Absorption of moisture.Dry the compound under vacuum. For future use, store in a desiccator or a glove box to minimize moisture exposure. Amines are known to be hygroscopic.[4]
Difficulty dissolving the compound in a chosen solvent. Incorrect solvent selection or insufficient solvent volume.Confirm the solubility of the compound in the chosen solvent. Gentle heating or sonication may aid dissolution. If solubility remains an issue, consider a different solvent system.
Safety concerns during handling. Inhalation, skin contact, or ingestion of the compound.Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[8][10]

Experimental Protocols

Protocol 1: Handling and Dispensing Air-Sensitive Reagents

This protocol outlines the standard procedure for handling air-sensitive compounds like this compound to prevent degradation.

Materials:

  • This compound in a Sure/Seal™ bottle or similar air-tight container[5][6]

  • Dry, nitrogen-flushed glassware

  • Syringe and long needle (1-2 ft)[6]

  • Inert gas source (nitrogen or argon)

  • Septum

  • Bubbler

Procedure:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Assemble the reaction apparatus and flush with nitrogen or argon. Maintain a slight positive pressure of the inert gas, monitored by a bubbler.[6]

  • Carefully remove the outer cap of the this compound container to expose the septum-lined cap.

  • Puncture the septum with a needle connected to the inert gas line to equalize the pressure.

  • Insert a second, long needle attached to a dry syringe through the septum.

  • Slowly withdraw the desired amount of the compound into the syringe.

  • Withdraw the syringe and immediately insert the needle into the septum of the reaction vessel.

  • Dispense the compound into the reaction flask.

  • Replace the outer cap on the compound's storage container to ensure a tight seal.

experimental_workflow start Start: Prepare Apparatus prepare Dry Glassware & Flush with Inert Gas start->prepare Oven-dry & cool dispense Dispense Compound via Syringe prepare->dispense Maintain positive pressure react Introduce to Reaction Vessel dispense->react Transfer end End: Secure Storage react->end Seal container troubleshooting_flow issue Problem Observed (e.g., Low Yield, Discoloration) check_purity Assess Purity (e.g., MP, NMR, HPLC) issue->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Compound (Recrystallization, Chromatography) purity_ok->purify No check_storage Review Storage Conditions purity_ok->check_storage Yes purify->check_purity storage_ok Storage Correct? check_storage->storage_ok correct_storage Implement Proper Storage (Cool, Dry, Inert Gas) storage_ok->correct_storage No check_procedure Review Experimental Procedure storage_ok->check_procedure Yes proceed Proceed with Experiment correct_storage->proceed procedure_ok Procedure Air-Sensitive? check_procedure->procedure_ok modify_procedure Adopt Air-Sensitive Techniques procedure_ok->modify_procedure No procedure_ok->proceed Yes modify_procedure->proceed

Caption: Troubleshooting decision tree for experimental issues.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Alwis, U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • NCERT. (n.d.). Amines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 4-(Dimethylamino)benzonitrile.
  • BLD Pharm. (n.d.). 1197-19-9|4-(Dimethylamino)benzonitrile.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Dimethylamino)benzonitrile.
  • ChemicalBook. (2025). 4-(DIMETHYLAMINO)BENZONITRILE | 1197-19-9.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET - Benzonitrile.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-[(DIMETHYLAMINO)METHYL]BENZONITRILE.
  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzonitrile 98 1197-19-9.

Sources

Technical Support Center: A Guide to 4-(Dimethylamino)-2-methylbenzonitrile Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)-2-methylbenzonitrile (CAS No: 57413-39-5). This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of experimentation with this versatile aromatic nitrile.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties, handling, and characterization of this compound.

Q1: What are the core physical and chemical properties of this compound?

Understanding the basic properties of your reagent is the first step to a successful experiment. This compound is an aromatic compound featuring a nitrile (-C≡N) group, a dimethylamino (-N(CH₃)₂) group, and a methyl (-CH₃) group attached to a benzene ring. These functional groups dictate its reactivity and physical characteristics.

PropertyValueSource
CAS Number 57413-39-5[1]
Molecular Formula C₁₀H₁₂N₂[2]
Molecular Weight 160.22 g/mol [2]
Appearance Typically a light brown or crystalline powder.[3]
Melting Point 72-75 °C (for the related compound 4-(Dimethylamino)benzonitrile)[3][4]
Boiling Point 318 °C (for the related compound 4-(Dimethylamino)benzonitrile)[3]
Solubility Sparingly soluble in water, but soluble in organic solvents like methanol.[3][5]

Note: Some physical data is for the closely related isomer 4-(Dimethylamino)benzonitrile (CAS: 1197-19-9) and should be used as an estimate.

Q2: How should I properly store and handle this compound to ensure its stability?

Proper storage is critical for maintaining the integrity of the reagent.[6] Aromatic amines can be sensitive to light and air.

Storage Recommendations:

  • Temperature: Store in a cool, dry place. A storage temperature of 2-8°C, protected from light, is often recommended for similar aromatic amines.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the dimethylamino group.

  • Container: Use a tightly sealed, light-resistant container.

Handling Precautions:

  • This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[2]

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[4]

Q3: What are the key spectroscopic features to confirm the identity and purity of this compound?

Spectroscopic analysis is essential for verifying the structure and purity of your starting material and products.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons (with splitting patterns influenced by the substitution), a singlet for the two methyl groups of the dimethylamino moiety, and a singlet for the methyl group on the ring.

  • ¹³C NMR: Look for characteristic peaks for the nitrile carbon (typically downfield, ~118-125 ppm), aromatic carbons, and the carbons of the dimethylamino and methyl groups.

  • FTIR: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is a key indicator of the nitrile (C≡N) triple bond.[7] You will also observe C-H stretching from the aromatic ring and alkyl groups, and C-N stretching bands.

  • Mass Spectrometry: The molecular ion peak should correspond to the compound's molecular weight (160.22 g/mol ).

Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My reaction involving the nitrile group (e.g., hydrolysis, reduction) is sluggish or incomplete. What's going wrong?

This is a common issue, as the carbon-nitrogen triple bond in nitriles is inherently stable and can be unreactive.[8]

Causality: The nitrile group is less electrophilic than carbonyl groups, making nucleophilic attack more challenging. Harsh reaction conditions are often required to drive these transformations to completion.[8]

Troubleshooting Steps:

  • Increase Reaction Temperature: Many nitrile reactions, such as hydrolysis, require heating to reflux to proceed at a reasonable rate.[8]

  • Use Stronger Reagents:

    • Acidic Hydrolysis: If using dilute acid, switch to a more concentrated strong acid like concentrated HCl or H₂SO₄. Protonation of the nitrile nitrogen activates it for nucleophilic attack by water.[8][9]

    • Basic Hydrolysis: Use a strong base like NaOH or KOH and ensure sufficient heating.[10] The reaction proceeds via direct nucleophilic attack of the hydroxide ion.[9]

    • Reduction to Amine: Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). Milder reagents may not be sufficient.

  • Optimize Solvent Choice: The solvent must be appropriate for the reaction conditions (e.g., high boiling point for reflux) and capable of dissolving the reactants. Aprotic polar solvents are often used in nitrile synthesis reactions.[11]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initially planned time, extend the reaction duration.

Workflow: Optimizing Nitrile Hydrolysis

start Start: Incomplete Hydrolysis check_temp Condition Check Is reaction at reflux? start->check_temp increase_temp Action Increase temperature to reflux. check_temp:f1->increase_temp No check_reagent Reagent Check Using dilute acid/base? check_temp:f1->check_reagent Yes increase_temp->check_temp stronger_reagent Action Use conc. H₂SO₄/HCl or 6M NaOH. check_reagent:f1->stronger_reagent Yes check_time Monitoring Is starting material present (TLC)? check_reagent:f1->check_time No stronger_reagent->check_time extend_time Action Extend reaction time by 2-4 hours. check_time:f1->extend_time Yes complete End: Reaction Complete check_time:f1->complete No extend_time->check_time

Caption: Troubleshooting flowchart for incomplete nitrile hydrolysis.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

The presence of multiple functional groups on this compound can lead to side reactions. The dimethylamino group is a strong electron-donating group, which can influence the reactivity of the aromatic ring.[12]

Potential Side Reactions & Solutions:

  • Ring Reactions (e.g., Halogenation, Nitration): The electron-rich aromatic ring, activated by the dimethylamino group, is susceptible to electrophilic substitution.

    • Solution: Employ milder reaction conditions. For instance, use N-bromosuccinimide (NBS) instead of Br₂ for bromination. Consider using protecting groups if the ring's reactivity is problematic for your desired transformation.

  • Oxidation of the Dimethylamino Group: Strong oxidizing agents can oxidize the tertiary amine.

    • Solution: Choose selective oxidants or protect the amine functionality prior to the oxidation step.

  • Incomplete Hydrolysis to Amide: During nitrile hydrolysis, the reaction can sometimes stop at the intermediate amide stage, especially under milder basic conditions.[9]

    • Solution: To obtain the carboxylic acid, ensure harsh conditions (strong acid/base, high temperature, sufficient time) are used.[9]

Q3: I am struggling with the purification of my desired product. What strategies can you recommend?

Purification of aromatic nitriles and their derivatives can be challenging due to similar polarities of starting materials and products.

Purification Strategy Flowchart:

start Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction with EtOAc/DCM) start->workup acid_base Acid/Base Wash (To remove amine/acidic impurities) workup->acid_base column Silica Gel Column Chromatography acid_base->column recrystallization Recrystallization / Trituration column->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for products from nitrile reactions.

Detailed Steps & Explanations:

  • Aqueous Workup: Start with a standard liquid-liquid extraction to separate your organic product from water-soluble salts and reagents. Dichloromethane (DCM) or ethyl acetate are common choices.[13]

  • Acid/Base Washing:

    • To remove unreacted this compound (which is basic), wash the organic layer with dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

    • If your product is a carboxylic acid (from hydrolysis), you can extract it into a basic aqueous layer (e.g., 1M NaOH), discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer to precipitate your pure acid product.[10][14]

  • Column Chromatography: This is the most powerful technique for separating compounds with similar polarities.

    • Solvent System: Use a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity and gradually increase it to elute your compounds.

  • Recrystallization: If your final product is a solid, recrystallization is an excellent final step to achieve high purity. Choose a solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

This protocol describes the conversion of the nitrile group to a carboxylic acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and concentrated H₂SO₄ (e.g., a 2:1 v/v mixture).

  • Reaction: Heat the mixture to reflux (typically >100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This may take several hours.[8]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Isolation: If a precipitate forms, collect it by vacuum filtration. If not, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the purification guide above.

References

  • Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. Benchchem.
  • 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329. PubChem.
  • Process for the preparation and the isolation of aromatic nitriles. Google Patents.
  • Process for producing aromatic nitrile. Google Patents.
  • 4-(DIMETHYLAMINO)BENZONITRILE 1197-19-9 wiki. Guidechem.
  • 4-(DIMETHYLAMINO)BENZONITRILE | 1197-19-9. ChemicalBook.
  • 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE synthesis. ChemicalBook.
  • Purification of aromatic nitriles. Google Patents.
  • 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967. PubChem.
  • Reactions of Nitriles. Chemistry Steps.
  • 4-(Dimethylamino)benzonitrile 98 1197-19-9. Sigma-Aldrich.
  • WO 2006/011696 A1. Googleapis.com.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
  • 4-(Dimethylamino)benzonitrile|1197-19-9. BLD Pharm.
  • Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. PMC - NIH.
  • Emission spectra of 4-(dimethylamino)benzonitrile, measured with dilute.... ResearchGate.
  • hydrolysis of nitriles. Chemguide.
  • Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. NIH.
  • 4-(dimethylamino)benzonitrile(1197-19-9)ir1. ChemicalBook.
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central.
  • Theoretical study on the photochemical behavior of 4-(dimethylamino)benzonitrile. PubMed.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • 20.11 Synthesis and Reactions of Nitriles. Chad's Prep.
  • 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. PubChem.
  • 4-(Dimethylamino)benzonitrile | CAS 1197-19-9 | SCBT. Santa Cruz Biotechnology.
  • 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. PubMed.
  • 2-(4-(Dimethylamino)benzylidene)malononitrile | C12H11N3 | CID 137736. PubChem.
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands.
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. PubMed.
  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.
  • Synthesis and cytotoxic activity investigations of DNA-tropic 4-dimethylaminostyryl derivatives of N-methyl-pyrimidobenzimidazolium iodides | Request PDF. ResearchGate.
  • 4-(Dimethylamino)benzonitrile 98 1197-19-9. Sigma-Aldrich.
  • 4-(dimethylamino)benzonitrile. SupraBank.

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Technical Support Center: Optimizing Reaction Conditions for 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(Dimethylamino)-2-methylbenzonitrile. This guide is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of your experiments. Our goal is to move beyond simple procedural lists and explain the fundamental chemistry that drives successful outcomes.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound, but I am observing very low yields or no product at all. What are the likely causes and how can I fix this?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common methods for synthesizing aryl nitriles are variations of cyanation reactions, such as the Rosenmund-von Braun, Sandmeyer, and palladium-catalyzed cyanations. Each has its own set of challenges.[1][2]

Possible Causes & Solutions:

  • Inadequate Activation of the Aryl Halide: If you are using a nucleophilic aromatic substitution (SNAr) approach with an aryl halide (e.g., 4-halo-3-methylaniline derivative), the reaction may be sluggish. The nitrile group is strongly electron-withdrawing and activates the ring for nucleophilic attack when positioned ortho or para to the leaving group.[3] If your starting material is not sufficiently activated, the reaction will not proceed efficiently.

    • Solution: Consider using a more reactive starting material, such as a fluoro-substituted arene, as fluoride is an excellent leaving group in SNAr reactions.[4] Alternatively, a transition metal-catalyzed approach, like the Buchwald-Hartwig amination, may be more suitable.[5][6]

  • Catalyst Deactivation (for Palladium-Catalyzed Cyanations): Palladium catalysts are susceptible to deactivation by excess cyanide ions.[1] This is a frequent issue when using salts like KCN or NaCN.

    • Solution: To mitigate this, consider using a less toxic and less inhibitory cyanide source like zinc cyanide (Zn(CN)2).[2] Another strategy is to use a "cyanide-free" source, such as potassium ferricyanide or even dimethylformamide (DMF) under specific conditions.[2]

  • Poor Diazotization (for Sandmeyer Reactions): If you are employing a Sandmeyer reaction starting from an aniline derivative, incomplete formation of the diazonium salt is a common pitfall.[7][8] This step is highly temperature-sensitive.

    • Solution: The diazotization must be conducted at low temperatures, typically 0-5°C, to prevent the decomposition of the unstable diazonium salt.[8] Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of your aniline.

  • Suboptimal Solvent Choice: The solvent plays a critical role in SNAr and transition-metal-catalyzed reactions. Polar aprotic solvents like DMSO and DMF are generally preferred for SNAr as they enhance the nucleophilicity of the attacking species.[3] For palladium-catalyzed reactions, solvents like toluene, xylene, or 1,4-dioxane are often used.[6]

    • Solution: Conduct small-scale solvent screening experiments to identify the optimal medium for your specific reaction. Sometimes, a mixture of solvents, such as ethanol and water, can provide surprising benefits in terms of yield and environmental safety.[9]

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired this compound, but it is contaminated with significant amounts of impurities. What are the common side reactions, and how can I minimize them?

Answer:

The formation of impurities is a common challenge that can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Prevention Strategies:

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of strong acids or bases at elevated temperatures.

    • Prevention: Carefully control the pH and temperature of your reaction and work-up. If your reaction requires basic conditions, consider using a milder base or a shorter reaction time.

  • Over-alkylation or N-Arylation: In syntheses involving the introduction of the dimethylamino group, there is a risk of over-alkylation if using alkylating agents, or side reactions if the reaction conditions are not selective.

    • Prevention: Use stoichiometric amounts of your reagents. For instance, in a Buchwald-Hartwig amination, precise control over the equivalents of the amine and aryl halide is crucial.[10]

  • Homocoupling of Aryl Halides: In palladium-catalyzed cross-coupling reactions, the homocoupling of the aryl halide starting material can be a competing side reaction.

    • Prevention: This can often be minimized by optimizing the ligand, catalyst loading, and temperature.

  • Self-Condensation of Product: Under harsh conditions, some benzonitrile derivatives can undergo self-condensation, leading to polymeric or complex byproducts.[8]

    • Prevention: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.

Issue 3: Difficulties in Product Purification

Question: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?

Answer:

Effective purification is critical to obtaining a high-quality final product. The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

Purification Strategies:

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For this compound, a silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If your crude product is a solid and you can identify a suitable solvent system, recrystallization can be a highly effective method for achieving high purity.[11]

  • Extraction: A standard aqueous work-up is often the first step in purification. This involves extracting the product into an organic solvent and washing with acidic, basic, and neutral aqueous solutions to remove corresponding impurities.[12][13]

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an option for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: For industrial-scale production, a nucleophilic aromatic substitution (SNAr) reaction is often the most cost-effective and scalable approach.[3] This typically involves reacting a suitable 2-halobenzonitrile derivative with dimethylamine or a precursor. For laboratory-scale synthesis where versatility and substrate scope are more critical, palladium-catalyzed methods like the Buchwald-Hartwig amination offer excellent reliability and generally high yields.[6]

Q2: How do I choose the right catalyst and ligand for a palladium-catalyzed cyanation?

A2: The choice of catalyst and ligand is crucial for the success of a Buchwald-Hartwig or similar cross-coupling reaction. The "generation" of the catalyst system often dictates its scope and activity.[5] Sterically hindered phosphine ligands, such as XPhos or t-BuXPhos, are often effective for coupling with a wide range of amines.[14] It is recommended to screen a small panel of catalysts and ligands to find the optimal combination for your specific substrates.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, there is a growing emphasis on developing greener synthetic methodologies. This includes using less toxic cyanide sources, employing base metals like copper or nickel as catalysts instead of palladium, and using more environmentally benign solvents.[2][6] For instance, some reactions have been successfully carried out in aqueous ethanol, which is a significant improvement over chlorinated or aromatic solvents.[9]

Q4: What are the key safety precautions to take when working with cyanide-containing reagents?

A4: All cyanation reactions should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[15] It is critical to avoid acidification of cyanide-containing waste, as this will generate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to your institution's safety protocols.

Experimental Protocols & Data

Table 1: Optimization of Reaction Parameters for a Model Buchwald-Hartwig Amination
EntryPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane11078
3[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)LHMDSTHF8092
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene10065

This table represents hypothetical data for illustrative purposes.

Workflow for Troubleshooting Low Yields

troubleshooting_workflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions analyze_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->analyze_byproducts optimize_catalyst Screen Catalysts & Ligands analyze_byproducts->optimize_catalyst Catalyst Deactivation Suspected optimize_solvent Test Alternative Solvents analyze_byproducts->optimize_solvent Poor Solubility or Reactivity optimize_base Evaluate Different Bases analyze_byproducts->optimize_base Side Reactions with Base successful_optimization Improved Yield optimize_catalyst->successful_optimization optimize_solvent->successful_optimization optimize_base->successful_optimization

Caption: A decision-making workflow for troubleshooting and optimizing reaction yields.

References

  • Wikipedia. Cyanation. [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Optimization of different solvents for the model reaction. [Link]

  • Google P
  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • CCS Chemistry. Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Google Patents. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
  • ResearchGate. Optimization of the reaction conditions. [a]. [Link]

  • PubChem. 4-((Dimethylamino)methyl)benzonitrile. [Link]

  • PubChem. 4-(Dimethylamino)benzonitrile. [Link]

  • ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • PubChem. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. [Link]

  • ResearchGate. The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. [Link]

  • ResearchGate. Table 1 Optimization of reaction parameters for the synthesis of 4a. [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • ResearchGate. Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. [Link]

  • Google Patents.
  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.

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Degradation pathways of 4-(Dimethylamino)-2-methylbenzonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)-2-methylbenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of its degradation pathways. Our focus is on providing practical, field-tested insights to ensure the integrity and success of your research.

A Note on Nomenclature

While your interest is in this compound, much of the published research focuses on the closely related compound, 4-(dimethylamino)benzonitrile (DMABN). The principles of degradation, particularly photo-oxidation, are largely applicable to both. The primary degradation pathways discussed herein are based on studies of DMABN, with expert insights provided on how the additional 2-methyl group may influence reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(dimethylamino)benzonitrile derivatives under typical experimental conditions?

The primary degradation pathway for aromatic amines like 4-(dimethylamino)benzonitrile (DMABN) is photo-induced oxidation, especially in aqueous environments.[1][2] This process is often initiated by excited triplet states of dissolved organic matter (³DOM*) or other photosensitizers present in the experimental medium.[1][2] The initial step involves a one-electron oxidation of the amine to form its radical cation (DMABN˙⁺).[1][2] In the presence of oxygen, this radical cation can react with a superoxide radical anion (O₂˙⁻), leading to further degradation products.[1][2] While photodegradation is a major concern, hydrolysis and oxidation under different stress conditions should also be considered.

The presence of a methyl group at the 2-position in this compound may have a slight steric effect on the interaction with photosensitizers but is unlikely to change the fundamental photo-oxidative degradation mechanism.

Q2: I'm observing unexpected peaks in my HPLC chromatogram. How can I confirm if they are degradation products?

This is a common challenge. A systematic approach is required:

  • Analyze a Control Sample: Run a freshly prepared, unstressed sample of this compound. The peaks present in this sample are your baseline impurities.

  • Perform a Forced Degradation Study: Subject your compound to various stress conditions (acid, base, oxidation, heat, and light) in a controlled manner. An increase in the area of existing impurity peaks or the appearance of new peaks under stress conditions strongly suggests they are degradation products.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unexpected peaks can help you deduce their molecular weights and elemental compositions, providing strong evidence for their identity as degradation products.[3]

Q3: My compound appears stable, and I'm not observing any degradation. What could be the reasons?

Several factors could contribute to the apparent stability of your compound:

  • Insufficient Stress: The applied stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough to induce degradation within your experimental timeframe. Consider increasing the intensity or duration of the stress.

  • Inappropriate Solvent: The choice of solvent can significantly impact stability. For example, if you are investigating photodegradation, ensure your solvent is transparent to the wavelength of light you are using.

  • Lack of Initiators: For photodegradation, the absence of photosensitizers (like dissolved organic matter in environmental studies) might slow down the process.[1][2]

  • Analytical Method Not Indicating Stability: Your current analytical method (e.g., HPLC) may not be capable of separating the parent compound from its degradation products. Method development and validation are crucial.[3]

Q4: What are the best analytical techniques for monitoring the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is generally most effective.[4]

Technique Application Strengths Considerations
High-Performance Liquid Chromatography (HPLC) with UV Detection Primary method for separation and quantification of the parent compound and its degradation products.[4][5]Robust, reproducible, and widely available. Excellent for quantitative analysis.Requires chromophoric compounds. Method development can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of degradation products.[3][4]Provides molecular weight and fragmentation information, enabling identification of unknown degradants.[3]More complex and expensive than HPLC-UV.
Gas Chromatography (GC) with FID or MS Detection Suitable for volatile and thermally stable compounds and their degradation products.[6]High resolution and sensitivity.The compound must be volatile or amenable to derivatization.
UV-Visible Spectroscopy Can be used for preliminary assessment of degradation by monitoring changes in the absorption spectrum.[4]Simple, rapid, and non-destructive.Lacks specificity; overlapping spectra of multiple components can be difficult to resolve.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify changes in functional groups during degradation.[4]Provides structural information about the types of chemical bonds present.Generally used for qualitative analysis of isolated degradation products.
Q5: How can I minimize unintended degradation of this compound during sample preparation and analysis?
  • Protect from Light: Prepare and store samples in amber vials or under low-light conditions to prevent photodegradation.

  • Control Temperature: Use a cooled autosampler for your HPLC or GC to prevent thermal degradation of samples waiting for injection.

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.

  • pH Control: If your compound is sensitive to pH, buffer your solutions appropriately.

  • Inert Atmosphere: For oxygen-sensitive compounds, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide for Experimental Analysis

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Noisy HPLC Baseline 1. Contaminated mobile phase or glassware.2. Air bubbles in the pump or detector.3. Detector lamp nearing the end of its life.1. Filter the mobile phase; use high-purity solvents and clean glassware.2. Degas the mobile phase; purge the pump.3. Replace the detector lamp.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Mismatched solvent strength between sample and mobile phase.3. Secondary interactions with the stationary phase.1. Dilute the sample.2. Dissolve the sample in the initial mobile phase.3. Adjust the mobile phase pH or add an ion-pairing agent.
Inconsistent Retention Times 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction.1. Use a column oven for temperature control.2. Prepare fresh mobile phase and ensure proper mixing.3. Check pump seals and pistons for wear.
Loss of Compound During Analysis 1. Adsorption to vials or tubing.2. Instability in the analytical mobile phase.3. Co-elution with an interfering peak.1. Use silanized vials.2. Assess the stability of the compound in the mobile phase over time.3. Adjust the chromatographic method to improve resolution.

Visualizations and Protocols

Photo-oxidative Degradation Pathway of DMABN

G DMABN 4-(Dimethylamino)benzonitrile (DMABN) Radical_Cation DMABN Radical Cation (DMABN˙⁺) DMABN->Radical_Cation One-electron oxidation Triplet Excited Triplet State (³DOM*) Triplet->DMABN Energy Transfer Degradation_Products Degradation Products Radical_Cation->Degradation_Products Reaction with O₂˙⁻ Superoxide Superoxide Radical Anion (O₂˙⁻)

Caption: Photo-oxidative degradation of DMABN.

Experimental Workflow for Degradation Studies

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution of This compound Acid Acidic (e.g., 0.1M HCl) Prep->Acid Base Basic (e.g., 0.1M NaOH) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal (e.g., 80°C) Prep->Thermal Photolytic Photolytic (e.g., UV lamp) Prep->Photolytic Analysis HPLC-UV / LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data Data Interpretation & Structure Elucidation Analysis->Data

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • Amber and clear HPLC vials

  • pH meter

  • Water bath or oven

  • Photostability chamber or UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 2, 8, 24 hours), neutralize with 1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples, neutralize with 1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples, dilute, and analyze.

  • Thermal Degradation:

    • Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Prepare solutions from the solid sample and dilute the solution sample for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a clear vial to a UV lamp (e.g., 254 nm) for 24 hours.

    • Simultaneously, keep a control sample in an amber vial (protected from light).

    • Withdraw samples, dilute, and analyze.

Protocol 2: HPLC-UV Analysis Method

Objective: To separate and quantify this compound from its potential degradation products.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

Note: This is a starting method. Method development and validation are required for specific applications.[7]

References

  • Canonica, S., et al. (2019). Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN). Photochemical & Photobiological Sciences, 18(2), 311-319. [Link]

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • García-Reyes, J. F., et al. (2020). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. MethodsX, 7, 100913. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((Dimethylamino)methyl)benzonitrile. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Heger, D., et al. (2019). Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN). Photochemical & Photobiological Sciences, 18(2), 311-319. [Link]

  • Görög, S. (2018). Critical review of reports on impurity and degradation product profiling in the last decade. Journal of Pharmaceutical and Biomedical Analysis, 147, 3-23. [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. [Link]

  • Awe, W., et al. (1960). [The effect of oxidation agents on 4-dimethylamino-1-phenyl-2,3-dimethyl-5-pyrazolone. Splitting of dimethylamine as 1st step in the effect of oxidation agents on 4-dimethylpyrazolone of the pyramidon type and characterization of the 1st transformation product]. Arzneimittelforschung, 10, 796-800. [Link]

  • van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • De Luca, M., et al. (2010). Kinetic studies of nitrofurazone photodegradation by multivariate curve resolution applied to UV-spectral data. International Journal of Pharmaceutics, 386(1-2), 99-107. [Link]

  • Kumar, P., et al. (2023). Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments. Biomedical Chromatography, 37(2), e5549. [Link]

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Technical Support Center: Resolving Solubility Challenges with 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(Dimethylamino)-2-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimentation with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Understanding the Molecule: A Structural Approach to Predicting Solubility

This compound possesses a unique combination of functional groups that dictate its solubility behavior:

  • Benzonitrile Core: The aromatic ring and the nitrile group (-C≡N) contribute to the molecule's hydrophobicity and planarity, favoring solubility in non-polar to moderately polar organic solvents.

  • 4-(Dimethylamino) Group: This tertiary amine is a key feature. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor and, more importantly, can be protonated in acidic conditions. This protonation introduces a positive charge, significantly increasing the molecule's polarity and its potential for aqueous solubility.

  • 2-Methyl Group: The methyl group ortho to the nitrile adds steric hindrance and slightly increases the molecule's lipophilicity. This can influence how solvent molecules interact with the nitrile and the aromatic ring, potentially reducing solubility compared to its non-methylated counterpart, 4-(dimethylamino)benzonitrile.

Based on this structure, we can anticipate that this compound will be sparingly soluble in water under neutral conditions but will exhibit enhanced solubility in acidic aqueous solutions and a range of organic solvents.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address common questions and challenges encountered when working with this compound.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

A1: The Challenge of Neutral Aqueous Solubility

The limited solubility in neutral aqueous buffers is expected due to the predominantly hydrophobic nature of the benzonitrile core. The dimethylamino group is not protonated at neutral pH and therefore does not significantly contribute to aqueous solubility.

Troubleshooting Steps:

  • pH Adjustment: The most effective strategy for enhancing aqueous solubility is to lower the pH of your solvent. The dimethylamino group can be protonated to form a more soluble salt.

    • Expert Insight: The basicity of the dimethylamino group is crucial. While the exact pKa of this compound is not published, we can estimate it to be in the range of 4-5. Therefore, adjusting the pH to at least two units below the pKa (i.e., pH 2-3) should ensure complete protonation and significantly improve solubility.[1]

    Protocol: Acidic Solubilization

    • Prepare a stock solution of a biocompatible acid, such as 1 M HCl or 1 M citric acid.

    • To a pre-weighed amount of this compound, add a small volume of your intended aqueous buffer (e.g., PBS).

    • While stirring, add the acid stock solution dropwise until the compound dissolves.

    • Once dissolved, you can adjust the final volume with your buffer.

    • Crucially, check the final pH of your stock solution. You may need to adjust the pH of your final experimental solution to ensure it is compatible with your assay or cell system.

  • Use of Co-solvents: If pH adjustment is not an option for your experiment, the use of a water-miscible organic co-solvent can increase solubility.

    • Expert Insight: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic solute to dissolve.[2][3][4] Common co-solvents in biological research include DMSO, ethanol, and PEG 300.[2]

    Protocol: Co-solvent Solubilization

    • Dissolve the this compound in a minimal amount of a pure, anhydrous co-solvent such as DMSO or ethanol.

    • Once fully dissolved, slowly add this stock solution to your aqueous buffer with vigorous stirring.

    • Important: Do not exceed a final co-solvent concentration that could affect your experimental system (typically <1% for many cell-based assays). Always run a vehicle control with the same final concentration of the co-solvent.

Q2: I am trying to dissolve this compound in an organic solvent, but it is taking a long time or not dissolving completely. What are my options?

A2: Optimizing Organic Solvent Selection

While expected to be more soluble in organic solvents than in water, the crystalline nature of the solid may require energy to break the crystal lattice.

Troubleshooting Steps:

  • Solvent Polarity: Consider the "like dissolves like" principle. A solvent with a polarity similar to the solute will be most effective.

    • Expert Insight: Given the structure, solvents of intermediate polarity are good starting points.

SolventPolarity IndexExpected Solubility
Hexane0.1Low
Toluene2.4Moderate
Dichloromethane3.1Good
Acetone5.1Good
Ethanol4.3Moderate to Good
Methanol5.1Moderate to Good
DMSO7.2High
Water10.2Very Low (at neutral pH)
  • Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and accelerate the dissolution process.

  • Gentle Warming: Gently warming the solution can increase the kinetic energy of the solvent molecules, leading to faster dissolution.

    • Caution: Only warm if you are confident in the thermal stability of this compound. Always use a water bath and avoid direct, high heat. Check the compound's melting point and avoid approaching it.

Q3: My compound precipitates out of solution when I dilute my stock into my final experimental medium. How can I prevent this?

A3: The Challenge of Supersaturation and Precipitation

This is a common issue when a compound is dissolved in a strong solvent (like DMSO) and then diluted into a weaker one (like an aqueous buffer). The solution becomes supersaturated, and the compound crashes out.

Troubleshooting Steps:

  • Slower Addition and Vigorous Mixing: Add the stock solution very slowly to the final medium while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Lower Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a smaller change in solvent composition upon dilution.

  • Pre-warming the Diluent: Gently warming the final medium before adding the stock solution can sometimes help to keep the compound in solution.

  • Consider a Different Solubilization Strategy: If precipitation is persistent, you may need to reconsider your initial solubilization method. A pH-adjusted aqueous stock, if compatible with your experiment, may be less prone to precipitation upon further dilution in a similarly pH-adjusted medium.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with this compound.

G start Start: Undissolved This compound solvent_type What is your primary solvent? start->solvent_type aqueous Aqueous Buffer (e.g., PBS) solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic ph_option Is pH adjustment an option for your experiment? aqueous->ph_option organic_issue Still not dissolving? organic->organic_issue ph_yes Adjust pH to 2-3 with HCl or Citric Acid ph_option->ph_yes Yes ph_no Use a Co-solvent (e.g., DMSO, Ethanol) ph_option->ph_no No precipitation Does the compound precipitate upon dilution? ph_yes->precipitation ph_no->precipitation organic_steps 1. Try a more polar solvent (e.g., DMSO) 2. Apply sonication 3. Gentle warming (with caution) organic_issue->organic_steps organic_steps->precipitation precip_yes Troubleshoot Precipitation: - Slower addition with mixing - Lower stock concentration - Re-evaluate solubilization method precipitation->precip_yes Yes success Successfully Dissolved precipitation->success No precip_yes->success

Caption: Troubleshooting workflow for solubility issues.

Summary of Key Recommendations

IssuePrimary RecommendationSecondary Actions
Poor Aqueous Solubility Adjust pH to acidic range (pH 2-3) to protonate the dimethylamino group.Use a minimal amount of a water-miscible co-solvent like DMSO or ethanol.
Slow/Incomplete Organic Dissolution Select a solvent with appropriate polarity (e.g., DCM, Acetone, DMSO).Use sonication or gentle warming to aid dissolution.
Precipitation on Dilution Add stock solution slowly to a vigorously stirred diluent.Lower the concentration of the stock solution.

This guide provides a foundational framework for addressing the solubility challenges of this compound. Remember that these are starting points, and empirical testing on a small scale is the most reliable way to determine the optimal conditions for your specific experimental needs.

References

  • Schönherr, J., and Schreiber, L. (2004). Transport of weak acids across cuticular membranes: effect of pH and buffer. Journal of Experimental Botany, 55(408), 2463-2473. Available at: [Link]

  • Sawalha, M., et al. (2017). The Cosolvent Effect on the Solubility of Poorly Soluble Drugs: A Review. Pharmaceutical Sciences, 23(4), 241-249. Available at: [Link]

  • Bergström, C. A., et al. (2014). The quest for an in vivo relevant dissolution media for poorly soluble drugs. Journal of Pharmacy and Pharmacology, 66(10), 1363-1376. Available at: [Link]

  • Wikipedia. (2023). Cosolvent. In Wikipedia. Available at: [Link]

  • Li, A., et al. (2015). Cosolvents for Drug Delivery. Current Drug Delivery, 12(1), 3-12. Available at: [Link]

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Minimizing impurities in the synthesis of 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Dimethylamino)-2-methylbenzonitrile. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic routes and minimize impurity formation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a key carbon-nitrogen (C-N) bond on a substituted benzene ring. The selection of the synthetic route is critical and often depends on the availability of starting materials and the desired scale of the reaction. The two most prevalent and effective strategies are the Buchwald-Hartwig amination and the Sandmeyer reaction.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[1][2] It typically involves reacting an aryl halide (e.g., 4-bromo-2-methylbenzonitrile) with dimethylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. Its wide functional group tolerance and high yields make it a preferred modern method.[1]

  • Sandmeyer Reaction: A classic transformation used to replace an amino group on an aromatic ring with various substituents, including a nitrile group.[3][4] This route would typically start from 4-amino-3-methylaniline, which would be diazotized and then treated with a copper(I) cyanide salt to install the nitrile.[3][5]

Each method has its own set of potential side reactions and impurity profiles, which we will address in the troubleshooting section below.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My final product purity is low after synthesis. What are the most likely impurities and how can I identify them?

Low purity is the most common challenge. Impurities can arise from starting materials, side reactions, or product degradation. A systematic approach to identification is crucial.

Common Impurities and Their Identification

Impurity NamePotential OriginKey Analytical Signature (¹H NMR / MS)
4-Bromo-2-methylbenzonitrile Unreacted starting material (Buchwald-Hartwig route).Aromatic signals will lack the N(CH₃)₂ singlet. Mass spec will show characteristic Br isotope pattern (M, M+2).
2-Methylbenzonitrile Hydrodehalogenation side product in Buchwald-Hartwig.Aromatic signals will lack a substituent at the 4-position. Will be missing the N(CH₃)₂ singlet and the halogen.
4-(Methylamino)-2-methylbenzonitrile Incomplete methylation of a primary or secondary amine precursor.Shows a single N-CH₃ singlet (~3H) instead of the N(CH₃)₂ singlet (~6H). May show an N-H proton.
4-Hydroxy-2-methylbenzonitrile Hydrolysis of the aryl halide or reaction with hydroxide ions. Can be a byproduct in Sandmeyer reactions if water is not controlled.[4]Aromatic signals will be present, but the N(CH₃)₂ group is replaced by a broad -OH signal.
4-(Dimethylamino)-2-methylbenzamide Hydrolysis of the nitrile group during acidic or basic work-up/purification.The characteristic nitrile peak in the IR spectrum (~2220-2230 cm⁻¹) will be absent. ¹H NMR will show broad N-H peaks for the amide.
Positional Isomers (e.g., 3-Methyl isomer) Impure starting materials.The aromatic splitting pattern in ¹H NMR will be significantly different and more complex than the expected pattern for the 1,2,4-trisubstituted ring.
Q2: I am performing a Buchwald-Hartwig amination and see significant starting material carryover. How can I drive the reaction to completion?

Incomplete conversion is typically a result of suboptimal reaction conditions or catalyst deactivation.

  • Catalyst System: The choice of ligand is critical. Sterically hindered biarylphosphine ligands like X-Phos or S-Phos are often effective for C-N couplings.[6] Ensure the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the ligand are of high quality. Consider using a pre-formed catalyst complex to ensure accurate stoichiometry and activation.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base must be sufficiently anhydrous, as water can lead to catalyst deactivation and hydrolysis side products.

  • Temperature and Time: These reactions are often run at elevated temperatures (80-110 °C). If conversion stalls, a modest increase in temperature or extended reaction time may be beneficial. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Reagent Purity: Ensure the dimethylamine source (e.g., a solution in THF or as a salt like dimethylamine hydrochloride with an extra equivalent of base) and the aryl halide are pure. Impurities in the starting materials can inhibit the catalyst.

Q3: The main impurity in my reaction is 2-methylbenzonitrile (hydrodehalogenation product). What causes this and how can it be minimized?

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced instead of coupled.

  • Mechanistic Cause: This side reaction often occurs when the reductive elimination step of the catalytic cycle is slow compared to competing pathways, such as reaction with trace water or other proton sources. It can also be promoted by certain phosphine ligands or excessive temperatures.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Rigorously dry your solvent and reagents. Water is a common culprit.

    • Optimize the Base: Using a slightly weaker base or ensuring it is added portion-wise can sometimes reduce this side reaction.

    • Ligand Choice: Electron-rich, bulky ligands can promote the desired reductive elimination over hydrodehalogenation.

    • Control Temperature: Avoid unnecessarily high temperatures, which can accelerate catalyst decomposition and side reactions.

Q4: I suspect the nitrile group is hydrolyzing to an amide during work-up. How do I prevent this?

The nitrile group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.

  • Work-up Procedure: During the reaction quench and extraction, avoid using strong aqueous acids or bases. A mild quench with saturated aqueous ammonium chloride (NH₄Cl) or a gentle wash with saturated sodium bicarbonate (NaHCO₃) is preferable to using concentrated HCl or NaOH.

  • Purification: If performing column chromatography, ensure the silica gel is not acidic. You can neutralize it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine (1% in the eluent). When performing recrystallization, choose neutral solvents and avoid prolonged heating.

Section 3: Recommended Experimental Protocols

The following protocols provide a validated starting point for synthesis and analysis.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is adapted from established principles of palladium-catalyzed C-N bond formation.[2][6]

Reagents & Equipment:

  • 4-Bromo-2-methylbenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Dimethylamine solution (e.g., 2 M in THF)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-methylbenzonitrile (1.0 eq), Pd(OAc)₂ (0.02 eq), and X-Phos (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by sodium tert-butoxide (1.4 eq).

  • Amine Addition: Add the dimethylamine solution (1.5 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This method provides a baseline for assessing the purity of the final product and identifying impurities.

Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the product in acetonitrile to a concentration of ~1 mg/mL.

Section 4: Visualizing Reaction & Troubleshooting Pathways

Visual diagrams can help clarify complex mechanisms and decision-making processes.

Buchwald-Hartwig Catalytic Cycle and Side Reactions

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)-X(L_n) OxAdd->PdII_Complex Ligand_Ex Base-Amine Coordination PdII_Complex->Ligand_Ex + HNR₂ + Base Side_Reaction Hydrodehalogenation (Impurity) PdII_Complex->Side_Reaction + H⁺ Source - HX Amido_Complex Ar-Pd(II)-NR₂(L_n) Ligand_Ex->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Product Ar-NR₂ (Product) Red_Elim->Product Product->Pd0 Catalyst Regeneration Proton_Source H⁺ Source (e.g., H₂O)

Caption: The catalytic cycle for the Buchwald-Hartwig amination and a key side reaction pathway.

Troubleshooting Workflow for Synthesis Optimization

Troubleshooting_Workflow Start Problem: Low Purity / Low Yield Check_Conversion Is reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete No Complete Reaction is Complete Check_Conversion->Complete Yes Optimize_Conditions Optimize Reaction: - Increase Temp/Time - Check Catalyst/Ligand - Check Base Quality Incomplete->Optimize_Conditions Analyze_Impurities What is the main impurity? Complete->Analyze_Impurities SM Starting Material Analyze_Impurities->SM Unreacted SM Side_Product Side-Product (e.g., Hydrodehalogenation) Analyze_Impurities->Side_Product Unexpected Product Degradation Degradation Product (e.g., Amide) Analyze_Impurities->Degradation Product-Related Fix_SM See Q2: Improve Reaction Conditions SM->Fix_SM Fix_Side_Product See Q3: Use Anhydrous Conditions, Optimize Ligand/Base Side_Product->Fix_Side_Product Fix_Degradation See Q4: Use Milder Work-up/ Purification Conditions Degradation->Fix_Degradation

Caption: A decision tree to guide troubleshooting during synthesis optimization.

References

  • ChemicalBook. (n.d.). 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE synthesis.
  • Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.
  • Google Patents. (2006). WO 2006/011696 A1.
  • Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • SynArchive. (n.d.). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists.
  • PubChem. (n.d.). 4-((Dimethylamino)methyl)benzonitrile.
  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated.
  • ResearchGate. (n.d.). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish....
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • PubChem. (n.d.). 4-(Dimethylamino)benzonitrile.
  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzonitrile 98 1197-19-9.
  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
  • ResearchGate. (2025). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile.
  • Pharmaceutical Sciences. (n.d.).
  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • Benchchem. (n.d.). Mitigating Metamizole's degradation in experimental solutions.
  • PubMed. (2022). Destabilizers of the thymidylate synthase homodimer accelerate its proteasomal degradation and inhibit cancer growth.
  • PubMed. (2019). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry.
  • Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.

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Technical Support Center: Scaling Up the Synthesis of 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the bulk production of 4-(Dimethylamino)-2-methylbenzonitrile. Our focus is to provide actionable insights and robust troubleshooting strategies to overcome common challenges encountered during the scale-up of this synthesis. We will delve into the mechanistic rationale behind procedural choices to empower you with a deeper understanding of the reaction intricacies.

Frequently Asked Questions (FAQs)

Q1: What is the most industrially viable synthetic route for this compound?

A1: For bulk production, a common and cost-effective approach is the Sandmeyer reaction.[1][2][3] This method involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt.[1][2] The starting material, 4-amino-2-methyl-N,N-dimethylaniline, is readily accessible, making this a practical choice for industrial applications.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The two main safety hazards are the handling of highly toxic cyanide salts and the potential instability of the intermediate diazonium salt.[4] It is crucial to have strict safety protocols in place for handling cyanides, including dedicated equipment and a quenching station with an appropriate neutralizing agent (e.g., bleach). Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in situ at low temperatures (typically 0-5 °C).[5]

Q3: Why is temperature control so critical during the diazotization step?

A3: The stability of the aryldiazonium salt is highly temperature-dependent. At temperatures above 5 °C, the diazonium salt can decompose, leading to the formation of undesired byproducts, such as phenols, and a significant reduction in yield.[5] On a large scale, the exothermic nature of the diazotization reaction requires an efficient cooling system to maintain the optimal temperature range.

Q4: What are the key parameters to control for a successful Sandmeyer cyanation?

A4: Beyond temperature control, the critical parameters include the pH of the reaction mixture, the rate of addition of sodium nitrite, and the quality of the copper(I) cyanide. The reaction is typically carried out in a strongly acidic medium to ensure complete diazotization. Slow and controlled addition of the nitrite solution prevents localized overheating and the release of toxic nitrogen oxides. The copper(I) cyanide should be of high purity to ensure optimal catalytic activity.

Proposed Synthetic Workflow

The recommended synthetic route for the bulk production of this compound is a two-step process involving the diazotization of 4-amino-2-methyl-N,N-dimethylaniline followed by a Sandmeyer cyanation.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Cyanation 4-amino-2-methyl-N,N-dimethylaniline 4-amino-2-methyl-N,N-dimethylaniline Diazonium_Salt Aryldiazonium Salt Intermediate (in situ) 4-amino-2-methyl-N,N-dimethylaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Product This compound Diazonium_Salt->Product CuCN, heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 4-amino-2-methyl-N,N-dimethylaniline

  • To a cooled (0-5 °C) solution of concentrated hydrochloric acid and water, add 4-amino-2-methyl-N,N-dimethylaniline in portions while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the aniline hydrochloride suspension over 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Warm the copper(I) cyanide solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the warm copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours until the nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete diazotization.[5]- Decomposition of the diazonium salt due to high temperature.[5]- Poor quality of copper(I) cyanide.- Ensure a sufficient excess of acid and sodium nitrite is used.- Maintain the temperature of the diazotization reaction strictly between 0-5 °C.- Use freshly prepared or high-purity copper(I) cyanide.
Formation of Phenolic Byproducts - The diazonium salt has decomposed to the corresponding phenol.- Improve temperature control during diazotization and the addition to the cyanide solution.
Presence of Azo Compounds (colored impurities) - Self-coupling of the diazonium salt with unreacted starting material.- Ensure the reaction mixture is sufficiently acidic to prevent the free amine from being available for coupling.
Difficult Purification - Presence of tarry byproducts.- Optimize the reaction temperature and addition rates to minimize side reactions.- Consider a pre-purification step, such as filtration through a pad of silica gel, before final distillation or recrystallization.
Runaway Reaction - Uncontrolled exothermic reaction during diazotization or addition to the cyanide solution.- Ensure adequate cooling capacity for the reactor size.- Slow down the rate of addition of reagents.- Have an emergency quenching plan in place.

Data Summary for Scale-Up

Parameter Laboratory Scale (10g) Pilot Scale (1kg) Production Scale (100kg)
Starting Material 10 g1 kg100 kg
HCl (conc.) 30 mL3 L300 L
Sodium Nitrite 5 g500 g50 kg
Copper(I) Cyanide 7 g700 g70 kg
Reaction Temperature (Diazotization) 0-5 °C0-5 °C0-5 °C
Reaction Temperature (Cyanation) 60-70 °C60-70 °C60-70 °C
Typical Yield 75-85%70-80%65-75%
Purity (post-purification) >99%>99%>99%

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Cyanation Check Cyanation Step Start->Check_Cyanation Check_Purification Check Purification Step Start->Check_Purification Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control Reagent_Quality Reagent Quality Issues? Check_Cyanation->Reagent_Quality Side_Reactions Evidence of Side Reactions? Check_Purification->Side_Reactions Temp_Control->Reagent_Quality No Improve_Cooling Improve Cooling Temp_Control->Improve_Cooling Yes Addition_Rate Addition Rate Too Fast? Reagent_Quality->Addition_Rate No Use_High_Purity_Reagents Use High-Purity Reagents Reagent_Quality->Use_High_Purity_Reagents Yes Slow_Addition Slow Down Addition Addition_Rate->Slow_Addition Yes Side_Reactions->Addition_Rate No Optimize_Conditions Optimize Conditions Side_Reactions->Optimize_Conditions Yes

Caption: A logic diagram for troubleshooting low yields in the synthesis.

References

  • Wikipedia. Cyanation. [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • SynArchive. Sandmeyer Reaction. [Link]

  • Google P
  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • Wikipedia. Sandmeyer reaction. [Link]

  • L.S. College, Muzaffarpur. Sandmeyer reaction. [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Chinese Chemical Society. Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry. [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... [Link]

  • Google Patents. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
  • Google Patents.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. [Link]

  • ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS†. [Link]

  • The Royal Society of Chemistry. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

  • Google Patents. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
  • PubChem. 4-(Dimethylamino)benzonitrile. [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Google Patents. EP1905761A1 - An improved process for the preparation of 4-[2-(methyl-2-pyridinylamino)
  • Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Google Patents.
  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Standards for 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the analytical standards used. This guide addresses the analytical considerations for 4-(Dimethylamino)-2-methylbenzonitrile, a substituted benzonitrile derivative. A survey of the market indicates a notable challenge: the absence of commercially available Certified Reference Materials (CRMs) for this specific compound.

This reality shifts our focus from a simple comparison of commercial standards to a more fundamental and practical challenge: How does one proceed with quantitative analysis when a certified standard is unavailable? This guide provides a comprehensive framework for establishing a robust, in-house primary reference standard and compares the primary analytical techniques for its characterization and subsequent use in quantitative assays.

Part 1: The Cornerstone of Analysis - Qualifying an In-House Primary Reference Standard

When a CRM from a national metrology institute or an accredited reference material producer is not available, regulatory bodies like the U.S. Food and Drug Administration (FDA) require that in-house reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[1] This process, known as qualification, is paramount for ensuring the traceability and validity of analytical results.

The qualification of an in-house standard is a multi-faceted process designed to confirm the material's identity and assign a purity value based on a mass balance approach. This involves using several orthogonal (different and independent) analytical techniques to identify and quantify all significant impurities.[2][3]

Workflow for In-House Standard Qualification

The logical flow for qualifying a batch of commercially procured this compound (available from suppliers such as BLD Pharm[4]) as a primary in-house standard is depicted below.

G cluster_0 Phase 1: Sourcing & Identity Confirmation cluster_1 Phase 2: Purity Assessment (Mass Balance Approach) cluster_2 Phase 3: Final Assignment & Documentation Source Source Commercial Batch (e.g., BLD Pharm) Identity Confirm Structural Identity Source->Identity Procure highest available grade FTIR FT-IR Spectroscopy Identity->FTIR NMR_ID ¹H & ¹³C NMR Identity->NMR_ID MS Mass Spectrometry (MS) Identity->MS Purity Assess Purity via Orthogonal Methods Identity->Purity If identity confirmed Chrom Organic Impurities (HPLC/GC) Purity->Chrom Water Water Content (Karl Fischer) Purity->Water Solvents Residual Solvents (HS-GC) Purity->Solvents Inorganic Non-Volatile/Inorganic (TGA/ROI) Purity->Inorganic qNMR Absolute Purity (qNMR) Purity->qNMR Assign Assign Purity Value Purity->Assign Compile all impurity data Cert Generate Certificate of Analysis (CoA) Assign->Cert Purity = 100% - (Org + H₂O + Solv + Inorg) Stability Initiate Stability Monitoring Program Cert->Stability

Caption: Workflow for qualifying an in-house primary reference standard.

Experimental Protocols for Purity Assessment

1. Identity Confirmation:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To obtain a characteristic fingerprint of the molecule and confirm functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the position of substituents on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

2. Purity Determination (Mass Balance): The principle of the mass balance method is to sum all identified impurities and subtract them from 100%.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities)

  • Organic Impurities by HPLC-UV:

    • Rationale: HPLC is the workhorse for separating and quantifying structurally similar organic impurities. A gradient method is typically developed to ensure the separation of potential isomers and related substances.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Quantification: Use area percent reporting, assuming equal response factors for impurities at levels below 0.1%. For significant impurities, relative response factors should be determined.

  • Water Content by Karl Fischer Titration:

    • Rationale: This is the most accurate method for determining water content in solid samples.

    • Protocol: Use a coulometric or volumetric Karl Fischer titrator. Accurately weigh the sample and introduce it into the titration cell. The instrument will automatically measure the water content.

  • Residual Solvents by Headspace Gas Chromatography (HS-GC):

    • Rationale: To quantify any volatile organic solvents remaining from the synthesis and purification process.

    • Protocol:

      • Sample Prep: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO).

      • HS Conditions: Equilibrate the vial at ~80°C for 15 minutes.

      • GC Column: Use a polar column suitable for solvent analysis (e.g., G43).

      • Detector: Flame Ionization Detector (FID).

      • Quantification: Calibrate using external standards of expected solvents.

  • Non-Volatile/Inorganic Impurities by Thermogravimetric Analysis (TGA):

    • Rationale: TGA measures weight loss as a function of temperature. The residue remaining at high temperatures corresponds to inorganic impurities (Residue on Ignition - ROI).

    • Protocol: Heat the sample in a TGA instrument from ambient temperature to ~600°C under a nitrogen or air atmosphere. The final percentage of weight remaining is the inorganic impurity content.

  • Absolute Purity by Quantitative NMR (qNMR):

    • Rationale: qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard with a known purity.[5][6][7] It serves as an excellent orthogonal technique to the mass balance approach.

    • Protocol:

      • Accurately weigh ~10 mg of the this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.

      • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

      • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

      • Calculate the purity using the formula: Purityanalyte = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Puritystd (where I=integral, N=number of protons, M=molar mass, m=mass, std=standard).[5]

Part 2: A Comparative Guide to Analytical Methods for Quantification

Once the in-house standard is qualified and its purity is assigned, it can be used to develop and validate routine analytical methods for quantifying this compound in test samples. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

G start Need to Quantify This compound q1 High-throughput routine QC? start->q1 q2 Need to identify unknown impurities simultaneously? q1->q2 No hplc Use Validated HPLC-UV Method q1->hplc Yes q3 Highest metrological traceability needed? q2->q3 No gcms Use GC-MS Method (Full Scan or SIM) q2->gcms Yes q3->hplc No qnmr Use qNMR Method q3->qnmr Yes

Sources

A Comparative Spectroscopic Guide to 4-(Dimethylamino)-2-methylbenzonitrile and Its Progenitor, DMABN

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the photophysical impact of ortho-methylation on the archetypal TICT molecule, 4-(dimethylamino)benzonitrile, for researchers, scientists, and drug development professionals.

In the landscape of fluorescent molecular probes, 4-(dimethylamino)benzonitrile (DMABN) has long served as a canonical example of Twisted Intramolecular Charge Transfer (TICT), a phenomenon pivotal to the design of environmentally sensitive sensors. The introduction of a methyl group at the ortho position to the dimethylamino group, yielding 4-(Dimethylamino)-2-methylbenzonitrile (DMAMB), introduces significant steric hindrance that profoundly alters its photophysical behavior. This guide provides a comprehensive spectroscopic comparison of DMAMB and its well-studied parent, DMABN, offering field-proven insights and detailed experimental protocols for their characterization.

The Genesis of Dual Fluorescence: A Tale of Two States

The hallmark of DMABN's photophysics is its dual fluorescence, a consequence of two competing emissive states: a locally excited (LE) state and a charge-transfer (CT) state. Upon photoexcitation, the molecule initially resides in the LE state, characterized by a planar geometry of the dimethylamino group with respect to the benzonitrile moiety. In polar solvents, a subsequent relaxation pathway becomes accessible, involving the twisting of the dimethylamino group to a perpendicular orientation. This twisted conformation facilitates a full charge separation, forming the highly polar TICT state, which emits at a longer, red-shifted wavelength compared to the LE state. The equilibrium between the LE and TICT states is exquisitely sensitive to the polarity and viscosity of the surrounding medium, making DMABN a valuable probe of its local environment.

The introduction of a methyl group at the 2-position in DMAMB introduces a steric clash with the dimethylamino group. This steric hindrance is hypothesized to pre-twist the dimethylamino group in the ground state and facilitate the formation of the TICT state in the excited state, even in less polar environments compared to DMABN. This guide will delve into the experimental evidence supporting this hypothesis.

Spectroscopic Characterization: Unveiling the Photophysical Nuances

A thorough understanding of the spectroscopic properties of DMAMB and its derivatives is paramount for their application as fluorescent probes. Here, we outline the key experimental techniques and present a comparative analysis of the data obtained for DMABN and what is theoretically expected for DMAMB based on related sterically hindered aminobenzonitriles.

Synthesis of this compound (DMAMB)

Proposed Synthetic Protocol:

  • Starting Material: 4-Bromo-3-methyl-N,N-dimethylaniline.

  • Reaction: Palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable solvent (e.g., DMF or DMA).

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

It is crucial for researchers to perform this synthesis with appropriate safety precautions in a well-ventilated fume hood, as cyanide salts are highly toxic.

UV-Vis Absorption and Fluorescence Spectroscopy

The absorption and emission spectra of these compounds provide fundamental insights into their electronic transitions and the nature of their excited states.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the compound in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, and methanol).

  • UV-Vis Absorption: Record the absorption spectra using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 250-450 nm).

  • Fluorescence Emission: Using a spectrofluorometer, excite the sample at the wavelength of maximum absorption (λmax,abs) and record the emission spectrum. For dual-fluorescing compounds, it is important to record the spectra in a range that covers both the LE and TICT emission bands.

Comparative Data (DMABN - Experimental vs. DMAMB - Expected):

CompoundSolventλmax,abs (nm)λem,LE (nm)λem,TICT (nm)
DMABNHexane~295~340-
Acetonitrile~300~350~480
DMAMB (Expected)Hexane~300-310~350-360~490-510
Acetonitrile~305-315~360-370~500-520

Note: The data for DMAMB is extrapolated based on the expected steric effects and may vary in experimental settings.

The expected red-shift in the absorption and emission spectra of DMAMB compared to DMABN is due to the electron-donating nature of the additional methyl group. The anticipated appearance of a more pronounced TICT emission band for DMAMB, even in less polar solvents, would be a direct consequence of the steric hindrance facilitating the twisting motion.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

NMR and IR spectroscopy are indispensable tools for structural elucidation and confirmation of synthesis.

Expected Spectroscopic Data for DMAMB:

  • ¹H NMR: Resonances for the aromatic protons, the N-methyl protons, and the C-methyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the dimethylamino, methyl, and cyano groups.

  • ¹³C NMR: Signals for all unique carbon atoms in the molecule, including the nitrile carbon (around 118-120 ppm).

  • IR Spectroscopy: A characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2230 cm⁻¹.

The Twisted Intramolecular Charge Transfer (TICT) Mechanism: A Deeper Look

The TICT model is central to understanding the photophysics of DMABN and its derivatives. The steric hindrance in DMAMB is expected to lower the energy barrier for the formation of the TICT state.

TICT_Mechanism cluster_0 Ground State (S₀) cluster_1 Excited State (S₁) S0 Planar Geometry LE Locally Excited (LE) State (Planar) S0->LE Absorption (hν) LE->S0 LE Fluorescence TICT Twisted Intramolecular Charge Transfer (TICT) State (Perpendicular) LE->TICT Twisting Motion (Solvent Polarity Dependent) TICT->S0 TICT Fluorescence (Red-shifted)

Caption: The Jablonski diagram illustrating the TICT mechanism in DMABN and its derivatives.

Comparative Analysis: The Impact of Ortho-Methylation

The primary distinction between DMABN and DMAMB lies in the steric interaction introduced by the ortho-methyl group in the latter. This seemingly minor structural modification has profound implications for the molecule's photophysical properties.

  • Enhanced TICT Formation: The steric clash between the methyl and dimethylamino groups in DMAMB is expected to favor a pre-twisted conformation in the ground state and lower the activation energy for forming the TICT state upon excitation. This should lead to a higher quantum yield of TICT fluorescence and the observation of dual fluorescence in a wider range of solvents compared to DMABN.

  • Solvatochromic Effects: The TICT state is significantly more polar than the LE state. Consequently, the emission from the TICT state exhibits strong positive solvatochromism, meaning its emission maximum red-shifts with increasing solvent polarity. Due to the anticipated enhanced TICT character, DMAMB is expected to be a more sensitive solvatochromic probe than DMABN.

Experimental Workflow for Spectroscopic Characterization

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_photophysics Photophysical Analysis synthesis Synthesis of DMAMB purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Absorption purification->uv_vis fluorescence Fluorescence Emission (Solvatochromism) uv_vis->fluorescence quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement quantum_yield->lifetime

Caption: A streamlined experimental workflow for the synthesis and comprehensive spectroscopic characterization of DMAMB.

Conclusion and Future Directions

The strategic placement of a methyl group in the ortho position of DMABN to create DMAMB is a powerful approach to modulate its photophysical properties. The resulting steric hindrance is expected to enhance the formation of the TICT state, leading to a more sensitive and versatile fluorescent probe. This comparative guide provides a foundational understanding and a practical framework for researchers to synthesize, characterize, and ultimately harness the potential of DMAMB and its derivatives in various applications, from fundamental studies of molecular interactions to the development of advanced sensors and imaging agents.

Further research should focus on the systematic investigation of a broader range of ortho-substituted DMABN derivatives to establish a comprehensive structure-property relationship. Time-resolved fluorescence studies will be crucial to directly probe the dynamics of the LE to TICT state conversion and provide a more complete picture of the excited-state landscape of these fascinating molecules.

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032. [Link]

  • Zachariasse, K. A., Grobys, M., & von der Haar, T. (1997). Intramolecular charge transfer and dual fluorescence of 4-(dialkylamino)benzonitriles. The role of the N-inversion barrier of the amino group. Journal of the Chemical Society, Faraday Transactions, 93(10), 1737-1744. [Link]

  • Rettig, W. (1986). Photoinduced charge separation via twisted intramolecular charge transfer states. Angewandte Chemie International Edition in English, 25(11), 971-988. [Link]

  • Valeur, B. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]

  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]

A Comparative Guide to the Synthesis of 4-(Dimethylamino)-2-methylbenzonitrile: A Modern Approach to a Key Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-(Dimethylamino)-2-methylbenzonitrile is a valuable substituted benzonitrile that serves as a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and advanced materials. The efficiency, scalability, and safety of its synthetic route are paramount for researchers and process chemists. This guide provides an in-depth comparison between a traditional, established synthetic method and a novel, palladium-catalyzed approach, offering a comprehensive validation of the new route through detailed protocols and comparative experimental data.

Part 1: The Established Route - A Classical Sandmeyer Reaction

The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides or pseudohalides via a diazonium salt intermediate.[1][2][3] For the synthesis of this compound, this multi-step approach begins with the diazotization of 4-(dimethylamino)-2-methylaniline.

Causality of Experimental Choices: The traditional Sandmeyer protocol involves the careful in situ formation of a diazonium salt at low temperatures (0-5 °C) using sodium nitrite and a strong acid, typically HCl, to prevent premature decomposition of the unstable diazonium intermediate. The subsequent displacement of the diazonium group is achieved using a copper(I) cyanide salt.[3][4] Copper(I) is essential as it catalyzes the reaction through a single-electron transfer mechanism, generating an aryl radical that then reacts to form the desired nitrile.[3]

Experimental Protocol: Traditional Sandmeyer Synthesis

Step 1: Diazotization

  • A solution of 4-(dimethylamino)-2-methylaniline (10.0 g, 66.6 mmol) in 6 M hydrochloric acid (50 mL) is prepared in a three-neck flask and cooled to 0 °C in an ice-salt bath.

  • A solution of sodium nitrite (5.0 g, 72.5 mmol) in cold water (15 mL) is added dropwise to the aniline solution, maintaining the internal temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, a solution of copper(I) cyanide (7.75 g, 86.5 mmol) and sodium cyanide (8.16 g, 166.5 mmol) in water (40 mL) is prepared and warmed to 60 °C. Caution: Sodium cyanide is extremely toxic and must be handled with appropriate safety measures.[5][6][7]

  • The cold diazonium salt solution is added slowly to the warm cyanide solution. Vigorous nitrogen evolution is observed.

  • The mixture is heated at 70 °C for 1 hour after the addition is complete, then cooled to room temperature.

  • The reaction mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Workflow: Traditional Sandmeyer Route

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Step 3: Purification A 4-(Dimethylamino)-2-methylaniline B NaNO2, HCl 0-5 °C A->B C Arenediazonium Salt (Intermediate) B->C D CuCN, NaCN 70 °C C->D E Crude Product D->E F Column Chromatography E->F G Pure 4-(Dimethylamino)-2- methylbenzonitrile F->G

Caption: Workflow for the traditional Sandmeyer synthesis.

Performance Data: Traditional Route
MetricResultNotes
Overall Yield 68%Isolated yield after purification.
Purity (HPLC) 96.5%Minor impurities detected.
Reaction Time ~5 hoursIncludes setup, reaction, workup, and purification.
Key Hazards Highly toxic NaCN, unstable diazonium salt.Requires strict temperature control and safety protocols.

Part 2: The Novel Route - Palladium-Catalyzed Cyanation

Modern synthetic chemistry has seen a paradigm shift towards transition metal-catalyzed cross-coupling reactions, which offer milder conditions, higher functional group tolerance, and improved yields.[8] The Buchwald-Hartwig amination and related palladium-catalyzed reactions have revolutionized C-N bond formation.[9][10][11][12][13] We have adapted this powerful technology to develop a new, highly efficient route to this compound.

Causality of Experimental Choices: This novel route employs a palladium-catalyzed cyanation of an aryl bromide.[14][15][16] The key to this transformation is a catalytic cycle involving a Pd(0)/Pd(II) couple. A bulky, electron-rich phosphine ligand (in this case, SPhos) is crucial for promoting both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the C-CN bond and regenerates the catalyst. Zinc cyanide (Zn(CN)₂) is used as the cyanide source; it is significantly less toxic than alkali metal cyanides and its lower solubility helps prevent catalyst poisoning.[8][17] The use of a pre-catalyst simplifies handling and improves reproducibility.

Experimental Protocol: Novel Palladium-Catalyzed Synthesis

Step 1: Precursor Synthesis (as needed)

  • The starting material, 4-bromo-N,N-dimethyl-2-methylaniline, can be synthesized via bromination of N,N-dimethyl-2-methylaniline.

Step 2: Cross-Coupling Reaction

  • To an oven-dried Schlenk flask is added 4-bromo-N,N-dimethyl-2-methylaniline (10.0 g, 46.7 mmol), zinc cyanide (3.3 g, 28.0 mmol, 0.6 equiv), SPhos Pd G2 pre-catalyst (340 mg, 0.467 mmol, 1 mol%), and sodium carbonate (7.4 g, 70.0 mmol).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Degassed dimethylacetamide (DMAC, 100 mL) is added via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 2 hours. Progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (100 mL).

  • The mixture is filtered through a pad of Celite®, and the filtrate is washed with aqueous ammonia (5%, 2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting solid is the desired product of high purity.

Workflow: Novel Palladium-Catalyzed Route

G cluster_0 Step 1: One-Pot Reaction cluster_1 Step 2: Workup & Isolation A 4-Bromo-N,N-dimethyl-2-methylaniline B Zn(CN)₂, SPhos Pd G2 Na₂CO₃, DMAC, 110 °C A->B C Reaction Mixture B->C D Aqueous Workup (Filtration, Extraction) C->D E Pure 4-(Dimethylamino)-2- methylbenzonitrile D->E

Sources

A Comparative Guide to 4-(Dimethylamino)-2-methylbenzonitrile and its Analogs in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of the Benzonitrile Scaffold

Benzonitrile derivatives are a cornerstone of modern chemical research, prized for their versatility as synthetic intermediates in pharmaceuticals, agrochemicals, and advanced materials.[1] The unique physicochemical properties imparted by the nitrile group (—C≡N)—a potent electron-withdrawing group and a versatile synthetic handle—allow for extensive molecular tailoring. When combined with electron-donating groups, such as amines, these molecules can exhibit remarkable photophysical properties and serve as privileged scaffolds in medicinal chemistry.[2][3]

This guide provides an in-depth comparative analysis of 4-(Dimethylamino)-2-methylbenzonitrile , a structurally intriguing derivative, against its parent compound, 4-(Dimethylamino)benzonitrile (DMABN), and other relevant analogs. We will explore how subtle structural modifications, specifically the introduction of an ortho-methyl group, profoundly influence photophysical behavior, chemical reactivity, and potential applications, offering field-proven insights for researchers in drug discovery and materials science.

Core Comparison: Steric Influence on a Classic "Push-Pull" System

The defining characteristic of aminobenzonitriles like 4-(Dimethylamino)benzonitrile (DMABN) is their "push-pull" electronic structure. The powerful electron-donating dimethylamino group (the "push") increases electron density on the aromatic ring, while the electron-withdrawing nitrile group (the "pull") delocalizes this density. This arrangement is the foundation for their most fascinating property: Twisted Intramolecular Charge Transfer (TICT).

The introduction of a methyl group at the 2-position (ortho to the dimethylamino group) in This compound creates significant steric hindrance. This steric clash forces the dimethylamino group out of planarity with the benzene ring, fundamentally altering the electronic and photophysical landscape compared to the well-studied DMABN.

Part 1: A Comparative Analysis of Photophysical Properties

The most striking difference between DMABN and its ortho-methylated analog lies in their fluorescence behavior, which is governed by the TICT phenomenon.

The Twisted Intramolecular Charge Transfer (TICT) Model

In many donor-acceptor molecules like DMABN, excitation with light promotes the molecule to a locally excited (LE) state.[4] In polar solvents, the molecule can further relax by twisting the donor (dimethylamino) group perpendicular to the acceptor (benzonitrile) plane. This leads to a highly polar, charge-separated state known as the TICT state, which can also emit fluorescence, but at a longer, red-shifted wavelength.[5][6] The result is often "dual fluorescence"—the observation of two distinct emission bands from the LE and TICT states.[4][7]

The formation and stability of the TICT state are highly sensitive to the molecule's structure and its solvent environment.[8] For this compound, the ortho-methyl group sterically hinders the twisting motion required to form the TICT state. This has profound consequences:

  • Inhibition of TICT State Formation: The energy barrier to reach the twisted conformation is significantly higher, making TICT formation less favorable compared to DMABN.

  • Dominance of LE Fluorescence: Consequently, this compound is expected to exhibit predominantly or exclusively LE fluorescence, even in polar solvents where DMABN shows a strong TICT emission band.

  • Blue-Shifted Emission: The emission spectrum will be dominated by the higher-energy LE state, appearing blue-shifted relative to the TICT emission of DMABN in polar media.

TICT_Pathway S0 Ground State (S₀) Planar FC Franck-Condon State (Photo-Excitation) S0->FC hν (Abs) LE Locally Excited (LE) State Near-Planar FC->LE Relaxation LE->S0 Decay TICT Twisted Intramolecular Charge Transfer (TICT) State Perpendicular & Polar LE->TICT Twisting (k_a) (Solvent Polarity Dependent) Hindered in 2-Me derivative Fluor_LE LE Fluorescence (Blue-shifted) LE->Fluor_LE TICT->S0 Decay TICT->LE Reverse Twisting (k_d) Fluor_TICT TICT Fluorescence (Red-shifted) TICT->Fluor_TICT NRD Non-Radiative Decay

Caption: The Twisted Intramolecular Charge Transfer (TICT) state pathway.

Quantitative Photophysical Comparison

The table below summarizes the expected photophysical data for this compound in comparison to well-documented values for DMABN and 4-Aminobenzonitrile (ABN), which does not exhibit TICT fluorescence.[9]

CompoundSolventλabs (nm)λem (nm)Fluorescence TypeStokes Shift (cm-1)Rationale for Expected Data
4-Aminobenzonitrile (ABN) Acetonitrile~296~340LE Only~4700The primary amine is a weaker donor; TICT state is energetically unfavorable.[5]
4-(Dimethylamino)benzonitrile (DMABN) n-Hexane~296~345LE~5200Non-polar solvent does not stabilize the polar TICT state.[10]
4-(Dimethylamino)benzonitrile (DMABN) Acetonitrile~296~350 (LE) / ~470 (TICT)Dual (LE + TICT)~10500 (TICT)Polar solvent stabilizes the TICT state, enabling dual fluorescence.[4][11]
This compound n-Hexane~290-300~340-350LE~5000-5500Similar to DMABN in non-polar media, dominated by LE emission.
This compound Acetonitrile~290-300~350-360LE (Predominantly)~6000-6500Steric hindrance from the ortho-methyl group is expected to suppress or prevent TICT formation.

Part 2: Comparative Chemical Reactivity

The electronic and steric properties of the substituents dictate the chemical reactivity of both the nitrile group and the aromatic ring.[12]

Reactivity of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a benzylamine.[1] The rate of these transformations depends on the electrophilicity of the nitrile carbon.

  • Comparison: In both DMABN and its 2-methyl analog, the strong electron-donating character of the dimethylamino group reduces the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile. This makes reactions like acid-catalyzed hydrolysis slower.[1][12] The additional weak electron-donating effect of the methyl group in this compound would further slightly decrease the nitrile's reactivity towards nucleophiles.

Reactivity of the Aromatic Ring

The dimethylamino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr).

  • Comparison:

    • DMABN: The positions ortho to the amino group (3 and 5) are highly activated and are the primary sites for electrophilic attack.

    • This compound: The 2-position is blocked by the methyl group. The 6-position is sterically hindered by both adjacent groups. Therefore, electrophilic attack is most likely to occur at the 3- and 5-positions, with the 5-position being sterically more accessible. The combined electron-donating effects of the amino and methyl groups make the ring exceptionally electron-rich and highly reactive towards electrophiles.

Part 3: Applications in Research and Development

The distinct properties of this compound suggest unique applications compared to other benzonitrile derivatives.

  • As a Fluorescent Probe: While DMABN is a classic probe for solvent polarity, the suppressed TICT formation in its 2-methyl analog makes it a useful negative control in TICT studies. Its more rigid structure could lead to applications as a scaffold for fluorescent sensors where environmental sensitivity needs to be localized to other parts of the molecule without the complication of dual fluorescence.

  • In Medicinal Chemistry: The benzonitrile moiety is a recognized pharmacophore and bioisostere found in numerous drugs, including kinase and aromatase inhibitors.[2][3][13] The rigid, pre-twisted conformation of this compound could be advantageous in drug design. By locking the conformation, it may offer higher binding affinity and selectivity for specific protein targets compared to the more flexible DMABN scaffold.

  • In Materials Science: Aminobenzonitriles are building blocks for liquid crystals and photoresponsive materials.[14] The fixed, non-planar geometry and predictable fluorescence of the 2-methyl derivative could be exploited to design materials with specific packing arrangements and stable, non-variable emission properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol adapts a general method for the exhaustive methylation of anilines. The causality for this choice rests on the commercial availability of the precursor, 4-amino-2-methylbenzonitrile, and the reliability of reductive amination or direct methylation for creating tertiary amines.

Workflow Diagram:

Synthesis_Workflow Reactants 4-amino-2-methylbenzonitrile + Methylating Agent (e.g., MeI) + Base (e.g., K₂CO₃) Reaction Reaction Setup Stir at elevated temp (e.g., 60-80°C) Reactants->Reaction Solvent Solvent (e.g., DMF or Acetonitrile) Solvent->Reaction Workup Aqueous Workup Extract with Organic Solvent (e.g., Ethyl Acetate) Reaction->Workup After ~12-24h Purification Purification Column Chromatography (Silica Gel) Workup->Purification Product Final Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-2-methylbenzonitrile (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add methyl iodide (MeI, 2.5 eq) dropwise to the stirring suspension at room temperature. Causality: Using an excess of both base and alkylating agent ensures the reaction goes to completion to form the tertiary amine.

  • Reaction: Heat the mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure product.

Protocol 2: Comparative Fluorescence Spectroscopy

This protocol is designed to experimentally validate the predicted differences in photophysical behavior due to the TICT phenomenon.

  • Solution Preparation: Prepare dilute solutions (~10⁻⁶ M) of both 4-(Dimethylamino)benzonitrile and this compound in two separate solvents: a non-polar solvent (e.g., n-hexane) and a polar aprotic solvent (e.g., acetonitrile). Causality: Using dilute solutions prevents aggregation or self-absorption phenomena that could complicate the fluorescence spectra.

  • Absorption Spectra: For each of the four solutions, measure the UV-Vis absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λabs).

  • Emission Spectra: Using a spectrofluorometer, excite each solution at its determined λabs. Record the emission spectrum over a wide range (e.g., 300-600 nm).

  • Data Analysis:

    • Compare the emission spectra of DMABN in hexane vs. acetonitrile. Note the appearance of the red-shifted TICT band in the polar solvent.

    • Compare the emission spectra of the 2-methyl analog in both solvents. Verify if the TICT band is absent or significantly suppressed in acetonitrile.

    • Calculate the Stokes shift for each compound in each solvent to quantify the effect of solvent polarity.

Conclusion

While structurally similar, this compound and its parent compound, DMABN, represent a compelling case study in how subtle steric changes can govern molecular properties. The ortho-methyl group acts as a "conformational lock," significantly hindering the formation of the Twisted Intramolecular Charge Transfer (TICT) state that defines the photophysics of DMABN. This results in a molecule with more stable and predictable fluorescence, a highly activated aromatic ring with altered regioselectivity, and a rigid scaffold with potential advantages in rational drug and materials design. Understanding these differences allows researchers to select the optimal benzonitrile derivative for their specific application, whether it be leveraging the sensitive dual fluorescence of DMABN or the conformational rigidity of its 2-methyl analog.

References

  • BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. 2

  • BenchChem. (2025). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. 15

  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. 12

  • Gomez, I. et al. (n.d.). Intramolecular Charge Transfer in 4-aminobenzonitriles Does Not Necessarily Need the Twist. PubMed. 5

  • BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles. 1

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.

  • Zachariasse, K. A., et al. (1993). Intramolecular charge transfer in aminobenzonitriles: Requirements for dual fluorescence. SciSpace. 9

  • BenchChem. (2025). The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials: A Detailed Guide to Synthesis and Application. 16

  • ResearchGate. (n.d.). Summary of Time resolved Photophysical Properties. 17

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.

  • Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. 3

  • Samanta, A. (2007). 4-(N,N-dimethylamino)benzonitrile: A Twist in the Excited State?. Molecule Matters. 7

  • Abdel-Mottaleb, M. M. S., et al. (n.d.). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. PMC - NIH. 6

  • Jing, Z., et al. (2024). Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity. PMC - NIH. 4

  • Fdez Galván, I., et al. (2010). Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution. PubMed. 8

  • Ye, Q., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. PubMed Central. 13

  • Herbich, J., et al. (n.d.). Dual fluorescence and fast intramolecular charge transfer with 4-(diisopropylamino)benzonitrile in alkane solvents. ResearchGate. 10

  • Curchod, B. F. E., et al. (n.d.). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. NIH. 11

Sources

A Comparative Guide to the Purity Assessment of Synthesized 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. This guide provides an in-depth comparative analysis of the principal analytical techniques for assessing the purity of synthesized 4-(Dimethylamino)-2-methylbenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry. We will explore the strengths, limitations, and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, supported by illustrative experimental data and detailed protocols.

The Synthetic Landscape and Potential Impurity Profile of this compound

The synthesis of substituted benzonitriles can be achieved through various routes, with one common method being the cyanation of an aryl halide.[1] A plausible synthetic route to this compound could involve the palladium-catalyzed cyanation of 4-bromo-3-methyl-N,N-dimethylaniline. Understanding the synthetic pathway is crucial as it informs the potential impurity profile of the final compound. Impurities can arise from unreacted starting materials, intermediates, side reactions, or degradation products.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameStructureOrigin
4-bromo-3-methyl-N,N-dimethylanilineUnreacted starting material
4-(Dimethylamino)-2-methylbenzamideHydrolysis of the nitrile group
4-(Dimethylamino)-2-methylbenzoic acidFurther hydrolysis of the amide
Positional Isomers (e.g., 4-(Dimethylamino)-3-methylbenzonitrile)Impurities in starting materials or non-selective synthesis
Residual Palladium CatalystPdIncomplete removal after reaction
Solvents (e.g., DMF, Toluene)Residual solvents from reaction and purification

A Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique for purity assessment depends on the nature of the compound and its potential impurities, as well as the desired level of sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds, offering high resolution and sensitivity for separating the main component from its impurities. A well-developed HPLC method can provide accurate quantification of the main peak and any related substances.

Causality of Experimental Choices: A reversed-phase C18 column is often a good starting point for aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve good separation (resolution) between the main peak and potential impurities. The choice of a phosphate buffer helps to maintain a consistent pH, which is crucial for the retention time reproducibility of ionizable compounds. UV detection is suitable for aromatic compounds with a chromophore.

Illustrative HPLC Performance Data

Table 2: Hypothetical HPLC Purity Analysis of a Synthesized Batch of this compound

Peak No.Retention Time (min)Compound IdentityArea (%)
13.54-(Dimethylamino)-2-methylbenzoic acid0.15
24.84-(Dimethylamino)-2-methylbenzamide0.30
37.2This compound 99.45
49.54-bromo-3-methyl-N,N-dimethylaniline0.10

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze chromatogram Generate Chromatogram analyze->chromatogram spectra Analyze Mass Spectra chromatogram->spectra library Library Search spectra->library report Generate Report library->report Purity_Strategy start Synthesized This compound mp Melting Point Analysis start->mp Preliminary Check nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Confirmation & Isomeric Purity hplc HPLC Analysis start->hplc Quantitative Purity & Non-Volatile Impurities gcms GC-MS Analysis start->gcms Volatile Impurities & By-product ID final Purity Confirmation & Certificate of Analysis mp->final nmr->final hplc->final gcms->final

Sources

A Senior Application Scientist's Guide to Benchmarking Molecular Rotors: The Case of 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Sensing Mechanism: Harnessing Intramolecular Motion

The functionality of molecular rotors like 4-(dimethylamino)benzonitrile is rooted in the competition between two de-excitation pathways following photoexcitation.[1] Upon absorbing a photon, the molecule transitions from its ground state (S₀) to a planar, locally excited (LE) state. From this LE state, it can either return to the ground state by emitting a photon (fluorescence) or undergo a conformational change—an intramolecular rotation—to form a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state.[2][3]

The key to its function as a sensor lies in the fact that this intramolecular rotation is physically hindered by the surrounding environment.[1]

  • In low-viscosity environments: The rotation is facile, and the non-radiative TICT pathway dominates. This results in quenched fluorescence and a low quantum yield.

  • In high-viscosity environments: The rotation is restricted. The molecule is more likely to remain in the planar LE state and de-excite via fluorescence. This leads to a significant increase in fluorescence intensity and quantum yield.[4]

This viscosity-dependent fluorescence is the core principle that allows us to quantify the micro-viscosity of a sample.

G cluster_0 Ground State (S₀) cluster_1 Excited State (S₁) cluster_2 Environmental Influence S0 DMABN (Planar) LE Locally Excited (LE) State (Planar, Emissive) S0->LE Photoexcitation (hν) LE->S0 Fluorescence (hν') TICT TICT State (Twisted, Dark State) LE->TICT Intramolecular Rotation High_Viscosity High Viscosity: Hinders Rotation (High Fluorescence) TICT->S0 Non-Radiative Decay Low_Viscosity Low Viscosity: Favors TICT formation (Low Fluorescence)

Caption: Sensing mechanism of a DMABN-type molecular rotor.

Key Performance Metrics for Sensor Evaluation

To objectively compare molecular rotors, we must evaluate them based on a set of standardized performance metrics.

The Förster-Hoffmann Relationship

The relationship between the fluorescence quantum yield (Φ) and the solvent viscosity (η) for many molecular rotors is described by the Förster-Hoffmann equation.[1]

log(Φ) = C + x log(η)

Where:

  • Φ is the fluorescence quantum yield.

  • η is the viscosity of the medium.

  • C is a constant that depends on the molecule and temperature.

  • x is the viscosity sensitivity coefficient, a critical performance metric.

A higher x value indicates a more sensitive probe, meaning a small change in viscosity will produce a larger change in fluorescence output. The theoretical maximum for x is 0.66.[3] In practice, since quantum yield is proportional to fluorescence intensity at a known concentration, the equation is often used with intensity (I) instead of Φ.[5]

Photophysical Properties

A good molecular rotor should possess favorable photophysical properties for practical applications:[3]

  • High Brightness: A high molar extinction coefficient and a high quantum yield in viscous environments ensure a strong signal.

  • Large Stokes Shift: A significant separation between the maximum excitation and emission wavelengths minimizes self-absorption and improves the signal-to-noise ratio.

  • Photostability: Resistance to photobleaching allows for longer or repeated measurements.

  • Solvent Compatibility: The probe must be soluble and stable in the system under investigation, from organic polymers to aqueous biological media.

Comparative Analysis: DMABN vs. Julolidine Derivatives

While 4-(dimethylamino)-2-methylbenzonitrile is an interesting probe, it is most instructive to compare the performance of its parent compound, DMABN, with the widely adopted julolidine-based rotors, 9-(dicyanovinyl)julolidine (DCVJ) and 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) . The julolidine moiety incorporates the nitrogen donor into a fused ring system, which restricts rotation around the C-N bond and isolates the viscosity-sensing rotation to the vinyl bond.[6]

Parameter4-(dimethylamino)benzonitrile (DMABN)9-(dicyanovinyl)julolidine (DCVJ)9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ)
Structure Aniline NitrileJulolidine MalononitrileJulolidine Malononitrile
Excitation Max (λex) ~350 nm (solvent dependent)~450-490 nm[7][8]~433 nm[9]
Emission Max (λem) Dual emission in polar solvents (LE ~360 nm, TICT ~470 nm)[2]~490-505 nm[7][8]~500 nm[9]
Viscosity Sensitivity (x) Varies; exhibits dual emission rather than pure intensity change~0.6[1]Similar to DCVJ; studied for flow sensitivity
Key Feature Archetypal dual-fluorescence probe, highly sensitive to polarity[2]High viscosity sensitivity, single strong emission band[6]Carboxy group improves water solubility for biological applications[9]
Primary Application Fundamental studies of polarity and TICT statesMicroviscosity in cells and polymers[10]Protein binding and cellular imaging[9]

Expert Analysis: DMABN is an excellent tool for studying fundamental photophysics and solvent polarity due to its distinct dual emission.[2] However, for quantitative viscosity measurements, its sensitivity to polarity can be a confounding factor. Probes like DCVJ are often superior for viscosity sensing because they exhibit a single, intense emission band whose quantum yield is strongly dependent on viscosity, closely following the Förster-Hoffmann relation with a high sensitivity factor 'x'.[1][6] CCVJ is a modification of DCVJ designed to improve aqueous solubility, making it more suitable for biological assays, though its photophysics can be more complex.[9]

Experimental Protocols: A Self-Validating Approach

Trustworthy data begins with robust and validated protocols. The following methodologies are designed to provide accurate and reproducible benchmarking of molecular rotor performance.

Protocol 1: Determining Viscosity Sensitivity (x-value)

This protocol establishes the relationship between fluorescence intensity and viscosity for a given molecular rotor. The causality is clear: by systematically changing the viscosity, we can map the probe's fluorescent response.

Objective: To determine the viscosity sensitivity coefficient 'x' from the Förster-Hoffmann equation.

Materials:

  • Molecular rotor stock solution (e.g., 1 mM in DMSO).

  • High-viscosity solvent (e.g., Glycerol).

  • Low-viscosity solvent (e.g., Water or Methanol).

  • Fluorescence spectrophotometer.

  • Rotational viscometer for calibration.[11]

Methodology:

  • Prepare a Viscosity Gradient: Create a series of at least 8 solvent mixtures with varying volume percentages of glycerol and water (e.g., 0%, 20%, 40%, 60%, 80%, 90%, 95%, 99%).[11] This creates a range of known viscosities.

  • Calibrate Viscosity: Measure the absolute viscosity of each solvent mixture using a calibrated viscometer at a controlled temperature (e.g., 25°C).

  • Prepare Samples: To each solvent mixture, add the molecular rotor stock solution to a final concentration of ~1-10 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

  • Acquire Fluorescence Spectra: For each sample, record the fluorescence emission spectrum using a fixed excitation wavelength. Record the peak emission intensity (I).

  • Data Analysis:

    • Plot log(I) on the y-axis versus log(η) on the x-axis.

    • Perform a linear regression on the data points.

    • The slope of the resulting line is the viscosity sensitivity coefficient, x .[5]

G cluster_workflow Workflow for Determining Viscosity Sensitivity (x) P1 Step 1: Prepare Viscosity Gradient (Glycerol/Water Mixtures) P2 Step 2: Calibrate Mixture Viscosities (η) (Viscometer) P1->P2 P3 Step 3: Prepare Samples (Add Rotor to each mixture) P2->P3 P4 Step 4: Measure Fluorescence Intensity (I) (Spectrophotometer) P3->P4 P5 Step 5: Plot & Analyze log(I) vs. log(η) P4->P5 P6 Result: Slope = Sensitivity (x) P5->P6

Caption: Experimental workflow for determining the viscosity sensitivity (x).

Protocol 2: Comparative Fluorescence Quantum Yield (Φ) Measurement

The quantum yield is a direct measure of the efficiency of fluorescence.[12] This comparative method is self-validating because it relies on a well-characterized standard, removing the need for absolute photon counting and correcting for instrument-specific parameters.

Objective: To determine the fluorescence quantum yield (Φ) of the molecular rotor in a solvent of known viscosity relative to a standard.

Materials:

  • Molecular rotor solution.

  • Quantum yield standard with a known Φ in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • UV-Vis Spectrophotometer.

  • Fluorescence Spectrophotometer.

  • High-purity solvent.

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.

  • Prepare Dilutions: Create a series of dilutions for both the test compound and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Excite both the standard and the test sample at the same wavelength.

    • Record the emission spectrum for each dilution, integrating the area under the emission curve to get the integrated fluorescence intensity.

  • Data Analysis:

    • For both the test sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Determine the gradient (slope) of the straight line for both plots (Grad_test and Grad_std).

    • Calculate the quantum yield of the test sample using the following equation:

    Φ_test = Φ_std × (Grad_test / Grad_std) × (η_test² / η_std²)

    Where η is the refractive index of the solvent used for the test and standard solutions (if the solvent is the same, this term cancels out).

Conclusion and Future Outlook

This compound and its parent compound DMABN are foundational molecules in the field of environmental sensing. While DMABN's dual fluorescence makes it a powerful probe for solvent polarity, its application for pure viscosity sensing is often superseded by rotors like DCVJ, which offer a more direct and robust intensity-viscosity relationship. The choice of sensor is therefore dictated by the specific experimental question:

  • For fundamental studies of solvent-fluorophore interactions and polarity , DMABN remains a key tool.

  • For quantitative microviscosity mapping in complex environments , DCVJ and its derivatives are generally more suitable due to their high sensitivity and single emissive output.

The future of this field lies in the development of rotors with improved photostability, two-photon absorption cross-sections for deep-tissue imaging, and specific targeting moieties to probe the viscosity of discrete organelles like mitochondria.[13] The principles and protocols outlined in this guide provide a solid framework for benchmarking these next-generation sensors, ensuring that the data generated is both accurate and impactful.

References

  • Kuimova, M. K. (2012). Molecular Rotors Image Intracellular Viscosity. CHIMIA, 66(4), 159-162. [Link]

  • Analytical Methods - The Royal Society of Chemistry. (n.d.). Supporting Information for a near-infrared intelligent molecular rotor. [Link]

  • Haidekker, M. (n.d.). Research Interests: Molecular Rotors. The Haidekker Lab. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Environment-sensitive behavior of fluorescent molecular rotors. Journal of Biological Engineering, 4(1), 11. [Link]

  • Luo, J., et al. (2022). A near-infrared intelligent molecular rotor with aggregation induced-emission for viscosity detection of liquids. Analytical Methods, 14(10), 1015-1021. [Link]

  • Thong, J. M., et al. (2022). Fluorescent molecular rotor probes nanosecond viscosity changes. The Journal of Chemical Physics, 156(20), 201102. [Link]

  • Nipper, M., et al. (2010). Molecular rotors: Synthesis and evaluation as viscosity sensors. Tetrahedron, 66(1), 221-231. [Link]

  • Shapoval, O., et al. (2022). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Angewandte Chemie International Edition, 61(1). [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Dyes with Segmental Mobility: Molecular Rotors. ResearchGate. [Link]

  • Interchim. (n.d.). DCVJ - Technical Sheet. [Link]

  • Martin, C., et al. (2022). Molecular rotors to probe the local viscosity of a polymer glass. The Journal of Chemical Physics, 156(17), 174901. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Dyes with Segmental Mobility: Molecular Rotors. ResearchGate. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). General structure of a molecular rotor. ResearchGate. [Link]

  • Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry, 28(16), 6678–6686. [Link]

  • Sola-Llano, R., et al. (2020). Photophysical Properties of 4-Dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran Revisited: Fluorescence versus Photoisomerization. Chemistry – A European Journal, 26(63), 14341-14350. [Link]

  • Liu, H., et al. (2023). A mitochondria-targeted dual-response sensor for monitoring viscosity and peroxynitrite in living cells with distinct fluorescence signals. Bioorganic Chemistry, 138, 106603. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 4-(Dimethylamino)-2-methylbenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of reaction products derived from 4-(Dimethylamino)-2-methylbenzonitrile. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.

Understanding the Reactivity of this compound

This compound is a trifunctional aromatic compound, presenting several potential sites for chemical modification. A thorough understanding of its electronic and steric properties is paramount for predicting reaction outcomes and devising appropriate analytical strategies.

  • The Aromatic Ring: The dimethylamino group at position 4 is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, since the para position is blocked, incoming electrophiles will be directed to the positions ortho to the dimethylamino group, namely positions 3 and 5. The methyl group at position 2 is a weaker activating group, also directing to its ortho and para positions (positions 3 and 6). The nitrile group is a deactivating group and a meta-director. The combined influence of these groups suggests that electrophilic substitution will predominantly occur at position 5, which is ortho to the strongly activating dimethylamino group and meta to the deactivating nitrile group. Position 3 is sterically hindered by the adjacent methyl group.

  • The Nitrile Group (-C≡N): This functional group is susceptible to a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine. Furthermore, it can react with organometallic reagents, such as Grignard reagents, to form ketones after a hydrolysis workup.

  • The Dimethylamino and Methyl Groups: The dimethylamino group can undergo reactions like N-oxidation. The methyl group, while generally less reactive, can be a site of oxidation under strong oxidizing conditions.

The following diagram illustrates the key reactive sites on the this compound scaffold.

Caption: Key reactive sites on this compound.

A Comparative Analysis of Spectroscopic Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for the unambiguous structural confirmation of novel compounds. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this compound chemistry.

Predicted Spectroscopic Data for the Starting Material

As a baseline for comparison, we will first establish the expected spectroscopic characteristics of the starting material, this compound. Due to the limited availability of published experimental spectra for this specific compound, the following data is predicted based on the analysis of structurally similar molecules and established principles of spectroscopy.

Technique Predicted Key Features for this compound
¹H NMR Aromatic protons: A singlet or narrow doublet for H-3 (ortho to -CH₃), a doublet for H-5 (ortho to -N(CH₃)₂), and a doublet of doublets for H-6 (ortho to -CN). Dimethylamino protons: A singlet around 3.0 ppm. Methyl protons: A singlet around 2.5 ppm.
¹³C NMR Aromatic carbons: Six distinct signals, with the carbon bearing the nitrile group being the most downfield. Nitrile carbon: A signal around 118-120 ppm. Dimethylamino carbons: A signal around 40 ppm. Methyl carbon: A signal around 20 ppm.
IR Spectroscopy A sharp, strong absorption band for the C≡N stretch around 2220-2230 cm⁻¹. C-H stretching bands for the aromatic and aliphatic protons. C-N stretching bands for the aromatic amine.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₁₂N₂ (160.22 g/mol ). Fragmentation patterns may include the loss of a methyl group (-15 amu) or other characteristic fragments.
Case Study 1: Electrophilic Aromatic Substitution (e.g., Bromination)

Let us consider the bromination of this compound. Based on the directing effects of the substituents, the bromine atom is expected to add at the C5 position.

Reaction: this compound + Br₂ → 5-Bromo-4-(dimethylamino)-2-methylbenzonitrile

Structural Confirmation Workflow:

Caption: Workflow for confirming the structure of the bromination product.

Comparative Spectroscopic Data:

Technique Starting Material (Predicted) 5-Bromo Product (Predicted) Rationale for Change
¹H NMR H-5: doubletH-5: AbsentThe proton at C5 is replaced by a bromine atom. The remaining aromatic protons (H-3 and H-6) will appear as singlets due to the loss of adjacent proton coupling.
¹³C NMR C-5: Signal presentC-5: Signal shifted significantly downfield and its intensity may be reduced due to the C-Br bond.The electronegative bromine atom deshields the attached carbon.
Mass Spectrometry M⁺ at m/z 160M⁺ and M+2 peaks of roughly equal intensity at m/z 239 and 241.Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to a characteristic isotopic pattern for the molecular ion.
Case Study 2: Nitrile Group Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid is a common transformation.

Reaction: this compound + H₂O/H⁺ → 4-(Dimethylamino)-2-methylbenzoic acid

Structural Confirmation Workflow:

Caption: Workflow for confirming the structure of the hydrolysis product.

Comparative Spectroscopic Data:

Technique Starting Material (Predicted) Carboxylic Acid Product (Predicted) Rationale for Change
IR Spectroscopy Strong, sharp C≡N stretch at ~2225 cm⁻¹Disappearance of the C≡N stretch. Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1680-1710 cm⁻¹).The nitrile functional group is converted to a carboxylic acid functional group, which has characteristic IR absorptions.
¹H NMR No signal above 10 ppmA broad singlet for the carboxylic acid proton, typically >10 ppm, which is exchangeable with D₂O.The acidic proton of the carboxylic acid is highly deshielded.
¹³C NMR Nitrile carbon at ~119 ppmDisappearance of the nitrile carbon signal. Appearance of a new signal for the carboxylic acid carbon (C=O) at ~165-185 ppm.The carbon environment changes from a nitrile to a carbonyl, resulting in a significant downfield shift.

Experimental Protocols

General Procedure for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

General Procedure for IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups.

General Procedure for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Conclusion

The structural confirmation of reaction products of this compound requires a synergistic application of modern spectroscopic techniques. By carefully comparing the spectral data of the product with that of the starting material, and by understanding the underlying chemical principles, researchers can confidently and accurately elucidate the structures of their newly synthesized molecules. This guide provides a framework for this analytical process, emphasizing a logical, evidence-based approach to structural determination in the field of drug discovery and development.

References

  • PubChem. 4-(Dimethylamino)benzonitrile. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for: Copper-catalysed aerobic oxidative cyanation of aldehydes with N,N-dimethylformamide. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Safety Operating Guide

Navigating the Disposal of 4-(Dimethylamino)-2-methylbenzonitrile: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Proper chemical waste management is a critical pillar of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 4-(Dimethylamino)-2-methylbenzonitrile (CAS No. 90729-43-4), a compound often used in pharmaceutical research and development. Adherence to these protocols is essential for protecting personnel, ensuring regulatory compliance, and maintaining the integrity of your research environment.

Note: this compound is also known by the pharmaceutical name Ebastine. The disposal procedures outlined are applicable to the pure compound and materials contaminated with it.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound presents several hazards that dictate a cautious and well-defined disposal pathway. The primary risks are associated with its potential toxicity if ingested and its environmental impact.

The causality is clear: because the compound may be harmful if swallowed and poses a long-term risk to aquatic ecosystems, its disposal requires stringent controls to prevent accidental human exposure and environmental release.[1][2]

Table 1: Hazard Summary for this compound (Ebastine)

Hazard ClassificationGHS StatementImplication for Disposal
Acute Oral Toxicity H302: Harmful if swallowed[3]Waste must be securely contained to prevent accidental ingestion. Contaminated labware requires thorough decontamination.
Chronic Aquatic Hazard H413: May cause long lasting harmful effects to aquatic life[2][4][5]Direct disposal to drains or general refuse is prohibited. Waste streams must be isolated from the environment.

Pre-Disposal Safety Protocols

Before beginning any disposal procedure, ensuring the immediate safety of laboratory personnel is paramount. This involves having the correct protective equipment and a clear plan for accidental spills.

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory to minimize exposure:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH (US) or CEN (EU) approved particle respirator.[4]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[4]

  • Contain: Prevent the spill from spreading or entering drains.[2]

  • Clean-Up: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the contaminated absorbent for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for spill clean-up must be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process that complies with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step.[9]

  • Solid Waste: Collect unused or expired this compound, along with grossly contaminated items like weigh boats or filter paper, in a dedicated container labeled for solid chemical waste.[11]

  • Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the chemical should be collected in a separate, clearly marked hazardous waste container.[11]

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated liquid waste container. Do not mix with other solvent streams unless compatibility has been confirmed.[12]

  • "Sharps" Waste: Needles, syringes, or broken glass contaminated with the chemical must be placed in a puncture-resistant sharps container labeled as hazardous waste.[13]

Crucial Segregation Rule: Never mix nitrile-containing compounds with strong acids or bases, as this can lead to dangerous reactions. Keep this waste stream separate from other incompatible chemical wastes.[12]

Step 2: Proper Containerization

All waste must be stored in appropriate containers. According to OSHA and EPA guidelines, containers must be:[9][11]

  • Compatible: The container material must not react with the chemical waste.

  • Secure: Containers must have tight-fitting, leak-proof lids and be kept closed except when adding waste.[14]

  • Durable: The container must be in good condition, free of cracks or damage.

  • Contained: All liquid waste containers must be placed in secondary containment (such as a larger bin or tray) to contain potential leaks.[14]

Step 3: Accurate Labeling

Every hazardous waste container must be properly labeled from the moment the first piece of waste is added. The label must include:[10]

  • The words "Hazardous Waste" .

  • The full chemical name : "this compound" or "Ebastine". Do not use abbreviations.

  • Approximate concentration of the waste chemical.

  • The date when waste was first added (accumulation start date).

  • The name of the Principal Investigator and laboratory location.

  • Relevant hazard pictograms .

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11]

  • The SAA must be under the control of laboratory personnel.

  • Store waste away from high-traffic areas and environmental factors.[9]

  • Ensure incompatible waste streams are physically segregated.[14]

Step 5: Final Disposal

Under federal and local regulations, hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[10][15]

  • The disposal of this compound must be handled by a licensed professional waste disposal company.[4]

  • Your institution's Environmental Health and Safety (EHS) department will coordinate the collection and transfer of the waste to an approved treatment, storage, and disposal facility (TSDF).[10]

  • Methods like chemical incineration are often used for final disposal.[4]

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the logical flow from chemical use to final disposal.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures A Generation Point (Use of 4-(Dimethylamino)- 2-methylbenzonitrile) B Step 1: Segregate Waste - Solid Chemical - Contaminated Labware - Liquid Solutions A->B C Step 2: Use Compatible, Sealed Containers B->C D Step 3: Affix Completed Hazardous Waste Label C->D E Step 4: Store in Secondary Containment in a Satellite Accumulation Area (SAA) D->E F Schedule Waste Pickup with EHS Department E->F End of Lab Responsibility G EHS Personnel Collect and Consolidate Waste F->G H Transport by Licensed Hazardous Waste Vendor G->H I Step 5: Final Disposal at Approved Facility (e.g., Incineration) H->I

Caption: A workflow for the compliant disposal of this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed carefully.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as methanol or acetone) that can dissolve the compound.[14]

  • Collect Rinsate: The first rinsate, and often all three, must be collected and disposed of as liquid hazardous waste.[14]

  • Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[14]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.

By adhering to this comprehensive disposal plan, researchers and laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the broader ecosystem from chemical harm.

References

  • Benchchem. (n.d.). A General Guide to Laboratory Chemical Disposal Procedures.
  • Anenta. (2024, December 18). A guide to the disposal of laboratory waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Benchchem. (n.d.). In-Depth Technical Guide to the Safe Handling of Ebastine-d5.
  • Capot Chemical. (2013, August 22). MSDS of Ebastine.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Ebastine.
  • MedchemExpress.com. (2025, May 18). Safety Data Sheet - Ebastine.
  • ECHEMI. (n.d.). Ebastine SDS, 90729-43-4 Safety Data Sheets.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile.
  • TCI Chemicals. (2025, August 4). SAFETY DATA SHEET - 4-(Dimethylamino)benzonitrile.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of Ebastine.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 4-(Dimethylamino)benzonitrile.
  • Aquigen Bio Sciences. (n.d.). Ebastine | CAS No: 90729-43-4.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - Benzonitrile.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Ebastine 90729-43-4.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-[(DIMETHYLAMINO)METHYL]BENZONITRILE.
  • Cayman Chemical. (2025, October 10). Safety Data Sheet - Ebastine.
  • Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Dimethylamino)-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Ensuring personal safety is not merely a procedural formality but the bedrock of sound scientific practice. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-(Dimethylamino)-2-methylbenzonitrile, focusing on the rationale behind each critical step of personal protection.

Understanding the Hazard Profile: Why This Compound Demands Respect

This compound is a solid organic compound. Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks it presents. According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with multiple hazards.

It is classified as harmful if swallowed and causes significant skin and eye irritation.[1][2][3] Furthermore, it is a skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction.[1][3] Some safety data sheets also indicate it may cause respiratory irritation and is toxic if inhaled or in contact with skin.[2][3] The solid is typically a powder, which increases the risk of inadvertent inhalation or contamination of surfaces.

Hazard Summary Table
Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[1][2][3]
Skin Irritation (Category 2)H315Causes skin irritation[1][2][3]
Skin Sensitization (Category 1)H317May cause an allergic skin reaction[1][3]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335May cause respiratory irritation[3]

This hazard profile dictates a multi-faceted approach to PPE, requiring protection for the hands, body, eyes, and respiratory system.

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise. It is a direct response to the identified hazards. For this compound, a comprehensive PPE ensemble is mandatory.

Hand Protection: The Critical Barrier

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Nitrile gloves are the preferred choice.[4][5] They offer superior resistance to a wide range of chemicals, including nitriles, and are significantly more puncture-resistant than latex gloves.[6][7][8] Given that this compound is a skin irritant and sensitizer, the integrity of this barrier is paramount.

  • Protocol: Always double-glove. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing your skin. Inspect gloves for any signs of degradation or punctures before use.

Eye and Face Protection: Shielding Against the Unseen

Since this compound is a serious eye irritant and is often handled as a fine powder, robust eye and face protection is non-negotiable.

  • Primary Protection: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection from dust particles or splashes.

  • Secondary Protection: When weighing or transferring the solid powder outside of a glove box, a full face shield must be worn over the chemical splash goggles. This protects the rest of your face from exposure and prevents inhalation of airborne particles.

Body Protection: Preventing Dermal Exposure
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: A Controlled Airspace

The potential for respiratory tract irritation and toxicity from inhaling the powder necessitates stringent engineering controls and, in some cases, respiratory protection.

  • Primary Control: All handling of solid this compound must be performed within a certified chemical fume hood to minimize airborne concentrations.[9]

  • Secondary Control: If engineering controls are insufficient or during a significant spill clean-up, a respirator is required. A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation of the powder.

Procedural Guidance: From Preparation to Disposal

This section provides step-by-step instructions for safely using and disposing of this compound and associated materials.

Risk Assessment and PPE Selection Workflow

The following diagram illustrates the decision-making process before beginning work.

PPE_Workflow Start Start: Plan to handle This compound Assess Assess Hazards: - Skin/Eye Irritant - Skin Sensitizer - Inhalation Hazard (powder) Start->Assess EngControl Use Engineering Controls: Chemical Fume Hood? Assess->EngControl Hood Work inside certified Chemical Fume Hood EngControl->Hood Yes NoHood Respirator Required (N95 or higher) EngControl->NoHood No PPE_Selection Select Core PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat Hood->PPE_Selection NoHood->PPE_Selection Powder Handling solid powder? PPE_Selection->Powder FaceShield Add Full Face Shield Powder->FaceShield Yes Proceed Proceed with Experiment Powder->Proceed No (solution) FaceShield->Proceed

Caption: Workflow for Risk Assessment and PPE Selection.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the handling of this compound.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves over the first.

    • Put on your chemical splash goggles.

    • If handling the solid, put on your face shield.

    • If required, don your respirator.

  • Handling:

    • Carefully weigh the solid compound on a tared weigh paper or in a container within the fume hood. Avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep all containers with the chemical tightly closed when not in use.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.

    • Treat all cleaning materials as hazardous waste.

  • Doffing PPE (in order):

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove your face shield and/or goggles.

    • Remove your lab coat.

    • Remove the inner pair of gloves and dispose of them.

    • Wash your hands thoroughly with soap and water.[2][3]

Emergency Procedures: A Plan for the Unexpected

Accidents can happen. A clear, rehearsed plan is your best defense.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, alert your institution's environmental health and safety department. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[9] Collect the material using non-sparking tools into a sealed container for hazardous waste disposal.

Waste Disposal: Completing the Cycle Safely

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Chemical Waste: All excess this compound and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh papers, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.

  • Disposal Protocol: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves collection by a licensed waste disposal service.[3][11]

By understanding the specific hazards of this compound and rigorously applying these PPE and handling protocols, you can ensure a safe laboratory environment for yourself and your colleagues, allowing you to focus on advancing your critical research.

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff.

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (s.f.).

  • Are Nitrile Gloves Considered PPE?. Armbrust American.

  • 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967. PubChem, National Center for Biotechnology Information.

  • 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329. PubChem, National Center for Biotechnology Information.

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Thomasnet.

  • 4-Aminobenzonitrile - Safety Data Sheet. ChemicalBook.

  • Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. Cole-Parmer.

  • 4-(Dimethylamino)benzonitrile 98 1197-19-9. Sigma-Aldrich.

  • SAFETY DATA SHEET - 4-(Dimethylamino)benzonitrile. TCI Chemicals.

  • SAFETY DATA SHEET - 4-(Dimethylamino)benzonitrile. Fisher Scientific.

  • 4-Aminobenzonitrile | C7H6N2 | CID 13396. PubChem, National Center for Biotechnology Information.

  • Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Cole-Parmer.

  • SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich.

  • 4-(N-Methylamino)benzonitrile SDS, 4714-62-9 Safety Data Sheets. ECHEMI.

  • Chemical Safety Data Sheet MSDS / SDS - 4-[(DIMETHYLAMINO)METHYL]BENZONITRILE. ChemicalBook.

  • SAFETY DATA SHEET - 4-Aminobenzonitrile. Merck Millipore.

  • SAFETY DATA SHEET - 4-Amino-3-nitrobenzonitrile. Fisher Scientific.

  • 1197-19-9|4-(Dimethylamino)benzonitrile|BLD Pharm. BLD Pharm.

  • Chemical Safety Data Sheet MSDS / SDS - 4-Acetyl-2-methylbenzonitrile. ChemicalBook.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.